Product packaging for Dmt-d-Arg-Phe-A2pr-NH2(Cat. No.:CAS No. 651317-21-4)

Dmt-d-Arg-Phe-A2pr-NH2

Cat. No.: B15168241
CAS No.: 651317-21-4
M. Wt: 597.7 g/mol
InChI Key: SQXZKWOLWYWAEV-KIHHCIJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dmt-d-Arg-Phe-A2pr-NH2 is a useful research compound. Its molecular formula is C29H43N9O5 and its molecular weight is 597.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H43N9O5 B15168241 Dmt-d-Arg-Phe-A2pr-NH2 CAS No. 651317-21-4

Properties

CAS No.

651317-21-4

Molecular Formula

C29H43N9O5

Molecular Weight

597.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-1,3-diamino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide

InChI

InChI=1S/C29H43N9O5/c1-16-11-19(39)12-17(2)20(16)14-21(31)26(41)36-22(9-6-10-35-29(33)34)27(42)37-23(13-18-7-4-3-5-8-18)28(43)38-24(15-30)25(32)40/h3-5,7-8,11-12,21-24,39H,6,9-10,13-15,30-31H2,1-2H3,(H2,32,40)(H,36,41)(H,37,42)(H,38,43)(H4,33,34,35)/t21-,22+,23-,24-/m0/s1

InChI Key

SQXZKWOLWYWAEV-KIHHCIJBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CN)C(=O)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CN)C(=O)N)N)C)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Dmt-d-Arg-Phe-A2pr-NH2 ([Dmt¹]DALDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the mechanism of action of the synthetic tetrapeptide Dmt-d-Arg-Phe-A2pr-NH2, more commonly known in scientific literature as [Dmt¹]DALDA. [Dmt¹]DALDA is a potent and highly selective agonist for the mu (µ)-opioid receptor and has demonstrated significantly greater analgesic potency than morphine in preclinical studies.[1][2] This guide will detail its binding affinity, functional activity, and the downstream signaling pathways it modulates. Furthermore, it will outline the key experimental protocols used to characterize this compound and present quantitative data in a clear, tabular format for ease of comparison.

Core Mechanism of Action: Mu-Opioid Receptor Agonism

[Dmt¹]DALDA exerts its primary pharmacological effects through its high-affinity binding to and activation of the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[1][3] The substitution of the endogenous tyrosine with 2',6'-dimethyltyrosine (Dmt) at the first position significantly enhances its binding affinity and potency compared to its parent compound, DALDA.[4]

Quantitative Analysis of Receptor Binding and Functional Activity

The following table summarizes the in vitro binding affinity (Ki) and functional activity (EC50 and Emax) of [Dmt¹]DALDA at the human µ-opioid receptor, in comparison to other standard opioid peptides.

CompoundBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Maximum Effect (Emax, % vs DAMGO)
[Dmt¹]DALDA 0.23 ± 0.04 0.11 ± 0.02 100
DALDA6.21 ± 1.2332.1 ± 5.6100
DAMGO2.98 ± 0.543.85 ± 0.71100

Data sourced from competitive radioligand binding assays and [³⁵S]GTPγS functional assays using Chinese Hamster Ovary (CHO) cell membranes stably expressing the human µ-opioid receptor.[4]

Downstream Signaling Pathway

Upon binding of [Dmt¹]DALDA, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric Gi/o proteins. This activation initiates a signaling cascade with several key downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The dissociated Gβγ subunits interact with and modulate ion channels. This includes the inhibition of voltage-gated Ca²⁺ channels, which reduces neurotransmitter release, and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[5]

The following diagram illustrates the primary signaling pathway activated by [Dmt¹]DALDA.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dmt1_DALDA [Dmt¹]DALDA MOR µ-Opioid Receptor (GPCR) Dmt1_DALDA->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o (GTP) G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel (GIRK) G_beta_gamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia

Caption: Signaling pathway of [Dmt¹]DALDA at the µ-opioid receptor.

Secondary Mechanisms of Action

In addition to its primary role as a µ-opioid receptor agonist, [Dmt¹]DALDA has been reported to possess other pharmacological activities that may contribute to its analgesic profile.

  • Norepinephrine Reuptake Inhibition: [Dmt¹]DALDA has been shown to inhibit the reuptake of norepinephrine, which can enhance descending inhibitory pain pathways.[3]

  • Mitochondria-Targeted Antioxidant: The Dmt residue provides antioxidant properties, and the peptide has been shown to target mitochondria, potentially mitigating oxidative stress associated with neuropathic pain.[1][3][6]

Experimental Protocols

The characterization of [Dmt¹]DALDA involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and analgesic efficacy.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of [Dmt¹]DALDA for the µ-opioid receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human µ-opioid receptor.

  • Incubation: Cell membranes (15-20 µg of protein) are incubated in a buffer solution (50 mM Tris-HCl, pH 7.4) with a specific µ-opioid receptor radioligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled competitor, [Dmt¹]DALDA.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of [Dmt¹]DALDA that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of [Dmt¹]DALDA as a µ-opioid receptor agonist.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing the human µ-opioid receptor are used.

  • Incubation: The membranes are incubated in an assay buffer containing GDP, MgCl₂, NaCl, and [³⁵S]GTPγS, along with varying concentrations of [Dmt¹]DALDA.

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination and Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide via filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of [Dmt¹]DALDA that produces 50% of the maximal response) and the Emax (the maximal effect, often expressed as a percentage of the response to a standard full agonist like DAMGO).

Thermal Hyperalgesia Model (Rat)

Objective: To assess the in vivo analgesic efficacy of [Dmt¹]DALDA in a model of neuropathic pain.

Methodology:

  • Induction of Neuropathic Pain: Neuropathic pain is induced in rats, for example, by surgical ligation of a spinal nerve (e.g., the L5 spinal nerve).

  • Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the testing apparatus.

  • Baseline Measurement: The baseline thermal pain threshold is determined using a radiant heat source focused on the plantar surface of the hind paw. The latency for the rat to withdraw its paw is recorded.

  • Drug Administration: [Dmt¹]DALDA or a vehicle control is administered (e.g., via intrathecal or systemic injection).

  • Post-treatment Measurements: Paw withdrawal latencies are measured at multiple time points after drug administration.

  • Data Analysis: The increase in paw withdrawal latency is calculated as a measure of analgesia. The efficacy of [Dmt¹]DALDA is often compared to that of a standard analgesic like morphine.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel opioid peptide like [Dmt¹]DALDA.

Start Compound Synthesis ([Dmt¹]DALDA) In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Radioligand Binding Assay (Determine Ki) In_Vitro->Binding_Assay Functional_Assay [³⁵S]GTPγS Functional Assay (Determine EC50, Emax) In_Vitro->Functional_Assay In_Vivo In Vivo Efficacy Testing Binding_Assay->In_Vivo Functional_Assay->In_Vivo Pain_Model Neuropathic Pain Model (e.g., Spinal Nerve Ligation) In_Vivo->Pain_Model Behavioral_Test Thermal Hyperalgesia Test (Measure Analgesia) Pain_Model->Behavioral_Test Data_Analysis Data Analysis and Pharmacological Profiling Behavioral_Test->Data_Analysis End Lead Optimization/ Further Development Data_Analysis->End

Caption: Experimental workflow for characterizing [Dmt¹]DALDA.

Conclusion

[Dmt¹]DALDA is a highly potent and selective µ-opioid receptor agonist with a multifaceted mechanism of action that also includes norepinephrine reuptake inhibition and antioxidant effects. Its distinct pharmacological profile, particularly its potent analgesic effects in the spinal cord, makes it a compound of significant interest for the development of novel pain therapeutics. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this and similar opioid peptides.

References

An In-depth Technical Guide to Dmt-d-Arg-Phe-A2pr-NH2 ([Dmt¹]DALDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic tetrapeptide Dmt-d-Arg-Phe-A2pr-NH2, more commonly referred to in scientific literature as [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂). This potent and highly selective µ-opioid receptor (MOR) agonist exhibits a unique pharmacological profile, including significant analgesic properties, a potential for reduced side effects compared to traditional opioids like morphine, and a novel dual mechanism of action involving mitochondria-targeted antioxidant activity. This document details its receptor binding and functional activity, outlines key experimental protocols for its characterization, and illustrates its primary signaling pathway. The information presented is intended to support further research and development of this promising therapeutic candidate. It is important to note that while the query specified "A2pr" (α,β-diaminopropionic acid), the vast body of scientific literature focuses on the Lysine-containing analogue, [Dmt¹]DALDA. This guide will focus on the well-characterized [Dmt¹]DALDA.

Core Compound Profile

  • Compound Name: [Dmt¹]DALDA

  • Full Chemical Name: H-Dmt-d-Arg-Phe-Lys-NH₂

  • Chemical Formula: C₃₉H₅₅N₉O₅

  • Key Features: A synthetic tetrapeptide derived from dermorphin, characterized by the presence of 2',6'-dimethyltyrosine (Dmt) at position 1 and a d-Arginine at position 2, which confers high enzymatic stability.[1] It is a highly potent and selective µ-opioid receptor agonist.[1][2]

Quantitative Data

Receptor Binding Affinity

The following table summarizes the binding affinity of [Dmt¹]DALDA for the human µ-opioid receptor (hMOR), often compared to the standard MOR agonist DAMGO and its parent compound DALDA.

CompoundReceptorKᵢ (nM)K𝘥 (nM)RadioligandSource
[Dmt¹]DALDA hMOR-0.199[³H][Dmt¹]DALDA[2]
[Dmt¹]DALDA rat MOR0.143--[1]
DALDAhMOR2.55-[³H]DAMGO[1]
DALDArat MOR1.69--[1]
DAMGOhMOR0.63-[³H]DAMGO[1]

Kᵢ (Inhibition Constant): A measure of the affinity of a ligand for a receptor in a competition binding assay. A lower Kᵢ indicates a higher affinity. K𝘥 (Dissociation Constant): A measure of the affinity of a ligand for a receptor in a saturation binding assay. A lower K𝘥 indicates a higher affinity.

Receptor Selectivity

[Dmt¹]DALDA demonstrates high selectivity for the µ-opioid receptor over the δ-opioid receptor (hDOR) and κ-opioid receptor (hKOR).

CompoundhMOR:hDOR Selectivity RatiohMOR:hKOR Selectivity RatioSource
[Dmt¹]DALDA ~10,00026[2]
DAMGO~1,250180[2]
Functional Activity

The agonist activity of [Dmt¹]DALDA at the human µ-opioid receptor is typically assessed using a [³⁵S]GTPγS binding assay, which measures G protein activation.

CompoundReceptorEC₅₀ (nM)Efficacy (% Stimulation vs. DAMGO)Source
[Dmt¹]DALDA hMOR0.09100% (Full Agonist)[1]
DALDAhMOR26.3100% (Full Agonist)[1]
DAMGOhMOR3.16100% (Reference Full Agonist)[1]

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

In Vivo Analgesic Potency

[Dmt¹]DALDA exhibits significantly greater analgesic potency compared to morphine, particularly following intrathecal administration.

Administration RoutePotency vs. MorphineAnimal ModelPain TestSource
Intrathecal (i.th.)~3000-fold more potentRatAcute Pain[3]
Subcutaneous (s.c.)40-220-fold more potentRat/MouseAcute Pain[3]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Kᵢ) of [Dmt¹]DALDA for the µ-opioid receptor.

  • Preparation of Membranes: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-hMOR) are prepared. This involves homogenization of the cells in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Assay Components:

    • Cell membranes (10-20 µg protein per well)

    • Radioligand: A fixed concentration of a known µ-opioid receptor radioligand, such as [³H]DAMGO.

    • Test Compound: A range of concentrations of the unlabeled test compound ([Dmt¹]DALDA).

    • Non-specific Binding Control: A high concentration of a non-radiolabeled µ-opioid receptor ligand (e.g., naloxone) to determine the amount of non-specific binding of the radioligand.

  • Incubation: The components are incubated together in a 96-well plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand. The radioactivity trapped on the filters is then measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to the µ-opioid receptor.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO-hMOR cells are prepared.

  • Assay Components:

    • Cell membranes (5-10 µg protein per well)

    • [³⁵S]GTPγS: A non-hydrolyzable analog of GTP that binds to activated G proteins.

    • GDP: To ensure that the G proteins are in their inactive, GDP-bound state at the start of the assay.

    • Test Compound: A range of concentrations of the agonist ([Dmt¹]DALDA).

    • Basal Binding Control: No agonist is added to determine the basal level of G protein activation.

    • Non-specific Binding Control: A high concentration of unlabeled GTPγS is added.

  • Incubation: The components are incubated in an assay buffer (typically containing MgCl₂ and NaCl) at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity bound to the filters is measured by scintillation counting.

  • Data Analysis: The specific binding of [³⁵S]GTPγS is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as a dose-response curve to determine the EC₅₀ and the maximal stimulation (Eₘₐₓ) produced by the agonist.

Radiant Heat Paw-Withdrawal Test (Hargreaves Test) for Thermal Hyperalgesia

This in vivo assay is used to assess the analgesic effect of [Dmt¹]DALDA in animal models of neuropathic pain.

  • Animal Model: A model of neuropathic pain is induced in rats, for example, by surgical ligation of the L5 spinal nerve.

  • Acclimatization: The rats are placed in individual Plexiglas chambers on a glass floor and allowed to acclimatize for at least 15 minutes before testing.

  • Application of Thermal Stimulus: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the rat's hind paw.

  • Measurement of Paw Withdrawal Latency: The time taken for the rat to withdraw its paw from the heat source is recorded. A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

  • Drug Administration: [Dmt¹]DALDA or a control substance (e.g., saline, morphine) is administered, for example, via subcutaneous or intrathecal injection.

  • Post-treatment Testing: The paw withdrawal latency is measured at several time points after drug administration.

  • Data Analysis: An increase in the paw withdrawal latency is indicative of an analgesic effect. The data is often presented as the percentage of the maximum possible effect (%MPE).

Signaling Pathways and Mechanisms of Action

µ-Opioid Receptor Signaling

[Dmt¹]DALDA acts as a full agonist at the µ-opioid receptor, which is a G protein-coupled receptor (GPCR). The canonical signaling pathway is as follows:

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dmt1_DALDA [Dmt¹]DALDA MOR µ-Opioid Receptor (GPCR) Dmt1_DALDA->MOR Binds and Activates G_protein Gi/o Protein (αβγ) MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase αi/o inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel GIRK Channel (K⁺ Channel) G_protein->K_channel βγ activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Inhibition Decreased Neuronal Excitability Ca_channel->Neuronal_Inhibition Reduced Ca²⁺ influx (Inhibits neurotransmitter release) K_channel->Neuronal_Inhibition K⁺ efflux (Hyperpolarization)

Caption: µ-Opioid Receptor Signaling Pathway Activated by [Dmt¹]DALDA.

Mitochondria-Targeted Antioxidant Mechanism

A unique feature of [Dmt¹]DALDA is its ability to act as a mitochondria-targeted antioxidant. This activity is attributed to the Dmt residue.

antioxidant_mechanism cluster_cell Cell cluster_mitochondrion Mitochondrion IMM Inner Mitochondrial Membrane (IMM) ROS Reactive Oxygen Species (ROS) ETC Electron Transport Chain (ETC) ETC->ROS Generates Dmt1_DALDA [Dmt¹]DALDA Dmt1_DALDA->IMM Crosses cell membrane and targets IMM Dmt1_DALDA->ROS Quenches/Scavenges (Antioxidant effect)

Caption: Mitochondrial Antioxidant Mechanism of [Dmt¹]DALDA.

This dual mechanism, combining potent µ-opioid receptor agonism with the ability to reduce oxidative stress at the mitochondrial level, may contribute to its superior efficacy in neuropathic pain models, where mitochondrial dysfunction and oxidative stress are known to play a significant role.[3]

Conclusion

[Dmt¹]DALDA is a compelling peptide-based therapeutic candidate with a multifaceted pharmacological profile. Its high affinity, selectivity, and potency as a µ-opioid receptor agonist, coupled with its unique mitochondria-targeted antioxidant activity, position it as a promising alternative to traditional opioids, particularly for the treatment of chronic and neuropathic pain. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers interested in exploring the full therapeutic potential of this remarkable compound.

References

Technical Whitepaper: Mu-Opioid Receptor Selectivity Profile of Dmt-d-Arg-Phe-A2pr-NH₂ and Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a detailed technical overview of the mu-opioid receptor (MOR) selectivity and activity of the tetrapeptide Dmt-d-Arg-Phe-A2pr-NH₂. Direct quantitative data for this specific peptide is sparse in publicly available literature. Therefore, this guide leverages comprehensive data from its parent compound, [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂), and the closely related analogue, H-Dmt-d-Arg-Phe-A2bu-NH₂. These compounds are potent and highly selective MOR agonists. This paper consolidates binding affinity data, details common experimental protocols for receptor binding and functional assays, and illustrates the canonical mu-opioid receptor signaling pathway.

Introduction

Opioid peptides are critical tools in pain management research. The development of ligands with high selectivity for the mu-opioid receptor (MOR) over delta (DOR) and kappa (KOR) receptors is a key objective to isolate therapeutic analgesic effects from the side effects associated with other opioid receptors. The tetrapeptide analogue Dmt-d-Arg-Phe-A2pr-NH₂ belongs to a class of dermorphin-derived peptides characterized by a 2',6'-dimethyltyrosine (Dmt) residue at the N-terminus, which has been shown to significantly enhance MOR affinity and potency[1][2].

The parent compound for this series, [Dmt¹]DALDA, is an extraordinarily potent and selective MOR agonist[3][4][5][6]. Structural modifications, such as replacing the C-terminal Lysine residue with other diamino acids like α,γ-diaminobutyric acid (A2bu) or α,β-diaminopropionic acid (A2pr/Dap), are explored to fine-tune the pharmacological profile. This guide will use data from the most relevant available analogues to build a comprehensive profile pertinent to Dmt-d-Arg-Phe-A2pr-NH₂.

Quantitative Binding Affinity Profile

Table 1: Opioid Receptor Binding Affinities of H-Dmt-d-Arg-Phe-A2bu-NH₂ Data derived from competitive displacement assays using rat brain membranes.

LigandReceptorRadioligandKᵢ (nM)Selectivity Ratio (Kᵢ / Kᵢμ)
H-Dmt-d-Arg-Phe-A2bu-NH₂ μ (MOR)[³H]DAMGO0.44 ± 0.051
δ (DOR)[³H]DPDPE1130 ± 1202568
κ (KOR)[³H]U-69,59311.0 ± 1.225

Source: Schiller, P.W., et al. (2000). Synthesis and in vitro opioid activity profiles of DALDA analogues. European Journal of Medicinal Chemistry.[7]

For context, the parent compound [Dmt¹]DALDA shows even more pronounced selectivity, with a Kᵢμ of 0.143 nM and selectivity ratios of 14,700 for DOR and 156 for KOR[5].

Functional Activity Profile

Functional assays measure the biological response triggered by ligand binding. The GTPγS binding assay is a common method to quantify G-protein activation following receptor agonism. Agonist binding to a G-protein coupled receptor (GPCR) like MOR facilitates the exchange of GDP for GTP on the Gα subunit, an event that can be measured using the non-hydrolyzable GTP analog, [³⁵S]GTPγS[8][9][10].

Table 2: Functional Agonist Potency in Guinea Pig Ileum (GPI) Bioassay The GPI bioassay is a classic functional assay where inhibition of electrically induced contractions is mediated primarily by MOR agonists.

CompoundIC₅₀ (nM)
H-Dmt-d-Arg-Phe-A2bu-NH₂ 0.29 ± 0.04
[Dmt¹]DALDA (Parent Compound) 0.11 ± 0.01
Morphine (Reference) 40.8 ± 3.5

Source: Schiller, P.W., et al. (2000). Synthesis and in vitro opioid activity profiles of DALDA analogues. European Journal of Medicinal Chemistry.[7]

The sub-nanomolar IC₅₀ value indicates that the analogue is a highly potent MOR agonist, consistent with its high binding affinity.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a typical procedure to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a selective radioligand from a receptor.

Objective: To determine the inhibitory constant (Kᵢ) of Dmt-d-Arg-Phe-A2pr-NH₂ at MOR, DOR, and KOR.

Materials:

  • Membrane Preparations: Rat brain membranes or membranes from cell lines (e.g., CHO) stably expressing human MOR, DOR, or KOR.

  • Radioligands:

    • MOR: [³H]DAMGO (a selective mu-agonist)

    • DOR: [³H]DPDPE (a selective delta-agonist)

    • KOR: [³H]U-69,593 (a selective kappa-agonist)

  • Test Compound: Dmt-d-Arg-Phe-A2pr-NH₂, prepared in serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (10 µM) or another suitable opioid antagonist.

  • Instrumentation: Scintillation counter, glass fiber filters, cell harvester.

Procedure:

  • Incubation Setup: In reaction tubes, combine the assay buffer, a fixed concentration of the appropriate radioligand (typically near its Kᴅ value), and varying concentrations of the unlabeled test compound.

  • Initiate Reaction: Add the receptor-containing membrane preparation to each tube to start the binding reaction.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

  • Termination and Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This step separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis P1 Prepare Serial Dilutions of Test Compound A1 Combine Buffer, Test Compound, Radioligand, and Membranes P1->A1 P2 Prepare Radioligand Solution ([³H]Ligand) P2->A1 P3 Prepare Receptor Membranes P3->A1 A2 Incubate to Reach Equilibrium A1->A2 S1 Rapid Vacuum Filtration (Separates Bound/Free) A2->S1 S2 Wash Filters with Ice-Cold Buffer S1->S2 Q1 Scintillation Counting of Filters S2->Q1 D1 Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) Q1->D1

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Functional Assay

This protocol describes a method to assess the functional agonist activity of a compound at a GPCR.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Dmt-d-Arg-Phe-A2pr-NH₂ in stimulating G-protein activation at the MOR.

Materials:

  • Membrane Preparations: Cell membranes expressing a high density of MOR.

  • Reagents: [³⁵S]GTPγS, GDP (to ensure binding is agonist-dependent), varying concentrations of the test compound.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Instrumentation: Scintillation counter, glass fiber filters, cell harvester.

Procedure:

  • Pre-incubation: Incubate membranes with GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive, GDP-bound state.

  • Incubation Setup: In reaction tubes, add the assay buffer, [³⁵S]GTPγS (0.05-0.1 nM), and varying concentrations of the test compound.

  • Initiate Reaction: Add the pre-incubated membrane preparation to the tubes.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Separation: Terminate the assay by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash filters with ice-cold buffer.

  • Quantification: Measure the filter-bound radioactivity via liquid scintillation counting.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal stimulation).

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is a canonical member of the Class A G-protein coupled receptor (GPCR) family. Its primary signaling mechanism involves coupling to inhibitory G-proteins (Gαi/o).[11][12]

Mechanism of Action:

  • Agonist Binding: An agonist, such as Dmt-d-Arg-Phe-A2pr-NH₂, binds to the extracellular domain of the MOR.

  • Conformational Change: Ligand binding induces a conformational change in the receptor, which acts as a guanine nucleotide exchange factor (GEF).

  • G-Protein Activation: The activated MOR promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o). This causes the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.[12]

  • Downstream Effects:

    • Gαi/o-GTP: The primary effector for the Gαi/o subunit is adenylyl cyclase (AC). Gαi/o inhibits AC, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[11][13]

    • Gβγ: The dissociated Gβγ dimer can modulate other effectors, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and inhibiting N-type voltage-gated calcium channels (reducing neurotransmitter release).[12]

  • Signal Termination: The signal is terminated when the Gα subunit hydrolyzes GTP back to GDP, allowing it to re-associate with the Gβγ dimer. This process is accelerated by Regulator of G-protein Signaling (RGS) proteins. The receptor itself is desensitized via phosphorylation by GPCR kinases (GRKs) and subsequent binding of β-arrestin, which promotes receptor internalization.[11][13][14]

G Canonical MOR Gi/o-Coupled Signaling Pathway cluster_membrane cluster_cytosol Agonist Agonist (Peptide) MOR MOR Extracellular Agonist->MOR:port G_Protein Gαi/o-GDP Gβγ MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein:ga->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Catalysis Effect Decreased Neuronal Excitability cAMP->Effect

Caption: Canonical MOR Gi/o-coupled signaling pathway.

Receptor Selectivity Profile

The therapeutic utility of an opioid ligand is often defined by its selectivity profile. A compound is considered selective for one receptor type if its binding affinity for that receptor is significantly higher than for others. This is quantitatively expressed using selectivity ratios.

G Compound H-Dmt-d-Arg-Phe-A2bu-NH₂ MOR Mu-Opioid Receptor (MOR) Compound->MOR Ki = 0.44 nM (High Affinity) DOR Delta-Opioid Receptor (DOR) Compound->DOR Ki = 1130 nM (Low Affinity) KOR Kappa-Opioid Receptor (KOR) Compound->KOR Ki = 11.0 nM (Moderate Affinity)

Caption: Binding affinity profile of a close structural analogue.

Conclusion

While direct experimental data for Dmt-d-Arg-Phe-A2pr-NH₂ is limited, analysis of its parent compound, [Dmt¹]DALDA, and its close structural analogue, H-Dmt-d-Arg-Phe-A2bu-NH₂, provides a strong predictive framework for its pharmacological profile. This class of peptides is characterized by exceptionally high affinity and selectivity for the mu-opioid receptor, coupled with potent agonist activity. The data suggest that Dmt-d-Arg-Phe-A2pr-NH₂ is a valuable research tool for investigating MOR-mediated physiological effects, with a pharmacological profile indicative of a potent analgesic agent. Further direct characterization is warranted to confirm these inferred properties.

References

An In-depth Technical Guide on H-Dmt-d-Arg-Phe-Lys-NH2 ([Dmt¹]DALDA) as a Mitochondria-Targeted Antioxidant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction and the associated oxidative stress are implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and ischemia-reperfusion injury. The development of therapies that specifically target mitochondria to mitigate oxidative damage is a promising therapeutic strategy. This technical guide provides a comprehensive overview of the synthetic tetrapeptide H-Dmt-d-Arg-Phe-Lys-NH2, also known as [Dmt¹]DALDA, a potent mitochondria-targeted antioxidant. While initially developed as a highly selective µ-opioid receptor agonist for analgesia, its significant antioxidant properties, conferred by the 2',6'-dimethyltyrosine (Dmt) residue, have garnered considerable interest. This document details the mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the involved signaling pathways and workflows. For comparative purposes and to provide a broader context on mitochondria-targeted antioxidant peptides, data and mechanisms of the closely related and extensively studied peptide SS-31 (H-D-Arg-Dmt-Lys-Phe-NH2) are also included.

Introduction to [Dmt¹]DALDA and Mitochondria-Targeted Antioxidants

[Dmt¹]DALDA is a synthetic tetrapeptide that belongs to the family of Szeto-Schiller (SS) peptides, which are characterized by an alternating motif of aromatic and cationic amino acids.[1][2] This structural feature facilitates their cell permeability and selective accumulation within the inner mitochondrial membrane.[3] The primary antioxidant moiety of [Dmt¹]DALDA is the N-terminal Dmt residue, a synthetic amino acid with a methylated phenol structure that enhances its ability to scavenge reactive oxygen species (ROS).

The therapeutic potential of mitochondria-targeted antioxidants lies in their ability to concentrate at the primary site of ROS production within the cell, thereby protecting mitochondrial function and preventing the downstream cascade of cellular damage. Unlike general antioxidants, this targeted approach allows for greater efficacy at lower concentrations, minimizing off-target effects.

Mechanism of Action

The antioxidant mechanism of [Dmt¹]DALDA and related SS-peptides involves a multi-faceted approach targeting the inner mitochondrial membrane and the sources of oxidative stress.

Mitochondrial Targeting

The selective accumulation of [Dmt¹]DALDA and other SS-peptides in the inner mitochondrial membrane is driven by an electrostatic interaction between the positively charged amino acids (d-Arg and Lys) and the negatively charged phospholipid, cardiolipin.[4][5][6] Cardiolipin is almost exclusively found in the inner mitochondrial membrane and plays a crucial role in maintaining the structure of mitochondrial cristae and the function of the electron transport chain complexes.[5][7] This interaction is independent of the mitochondrial membrane potential.

Reactive Oxygen Species (ROS) Scavenging

The 2',6'-dimethyltyrosine (Dmt) residue is the key to the antioxidant activity of [Dmt¹]DALDA. The electron-donating methyl groups on the phenol ring of Dmt enhance its ability to donate a hydrogen atom to neutralize free radicals, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[2] This direct scavenging activity reduces the overall burden of oxidative stress within the mitochondria.

Modulation of Mitochondrial Function

By reducing ROS levels and interacting with cardiolipin, [Dmt¹]DALDA and SS-31 help to preserve mitochondrial function under conditions of stress. This includes:

  • Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): Oxidative stress is a key trigger for the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. Sustained opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[8] By scavenging ROS, these peptides inhibit the opening of the mPTP.[8]

  • Preservation of ATP Synthesis: By protecting the integrity of the electron transport chain and preventing the collapse of the mitochondrial membrane potential, these peptides help to maintain efficient ATP production.[1][8]

Downstream Signaling Pathways

The antioxidant effects of these peptides can influence downstream signaling pathways involved in inflammation and cellular defense mechanisms. For instance, the related peptide SS-31 has been shown to modulate the NF-κB and Nrf2 signaling pathways.[8][9] NF-κB is a key regulator of inflammation, and its activation can be triggered by ROS. By reducing ROS, SS-31 can suppress the activation of the NF-κB pathway.[8] The Nrf2 pathway is a primary cellular defense against oxidative stress, and its activation can be influenced by the cellular redox state. SS-31 has been shown to restore Nrf2 expression under oxidative stress conditions.[9]

Quantitative Data on Antioxidant and Biological Activity

The following tables summarize key quantitative data for [Dmt¹]DALDA and the related peptide SS-31. It is important to note that much of the quantitative data for [Dmt¹]DALDA focuses on its potent µ-opioid receptor agonist activity, with its antioxidant function often discussed as a contributing factor to its overall efficacy in models of neuropathic pain.[10][11]

Table 1: Opioid Receptor Binding Affinity and Agonist Potency of [Dmt¹]DALDA and Related Peptides

PeptideReceptorBinding Affinity (Kᵢ, nM)Agonist Potency (IC₅₀, nM)Reference
[Dmt¹]DALDA (SS-02)µ1.03 ± 0.045.38 ± 0.91[12]
SS-31µ4900 ± 210Inactive[12]
SS-20µInactiveInactive[12]

Table 2: In Vivo Analgesic Potency of [Dmt¹]DALDA

Animal ModelAdministrationPotency (vs. Morphine)Reference
Neuropathic Pain (Rat)Subcutaneous15-fold more potent[10]

Table 3: Effects of SS-31 on Oxidative Stress and Cell Viability

ParameterCell/Tissue ModelTreatmentEffectReference
Total ROS ProductionLeukocytes from Type 2 Diabetes Patients100 nM SS-31Significant reduction in DCFH-DA fluorescence[13]
Mitochondrial ROS ProductionLeukocytes from Type 2 Diabetes Patients100 nM SS-31Significant reduction in MitoSOX fluorescence[13]
Cell Viability661W cells (H₂O₂-induced injury)100 nM SS-31Increased from 0.55 to 0.63[14]
Intercellular ROSTraumatic Brain Injury ModelSS-31Significant decrease in DHE fluorescence[15]
Mitochondrial ROSTraumatic Brain Injury ModelSS-31Significant decrease in MitoSOX fluorescence[15]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the properties of mitochondria-targeted antioxidants like [Dmt¹]DALDA and SS-31.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize the tetrapeptide H-Dmt-d-Arg-Phe-Lys-NH2.

Methodology:

  • Resin Selection: Rink amide resin is typically used to obtain a C-terminal amide.

  • First Amino Acid Loading: The first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is loaded onto the resin.

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).

  • Coupling: The next Fmoc-protected amino acid (Fmoc-Phe-OH) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the resin-bound peptide.

  • Wash: The resin is washed thoroughly with DMF after each deprotection and coupling step.

  • Repeat: Steps 3-5 are repeated for each subsequent amino acid (Fmoc-d-Arg(Pbf)-OH and Fmoc-Dmt-OH).

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.[16][17][18]

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To quantify the effect of the peptide on mitochondrial ROS production.

Methodology (using MitoSOX Red):

  • Cell Culture: Plate cells of interest in a suitable format (e.g., 96-well plate) and allow them to adhere.

  • Induction of Oxidative Stress (Optional): Treat cells with an agent known to induce mitochondrial ROS (e.g., rotenone, antimycin A, or H₂O₂).

  • Peptide Treatment: Treat the cells with various concentrations of the test peptide for a specified duration.

  • MitoSOX Red Staining: Incubate the cells with MitoSOX Red reagent (typically 5 µM) in a suitable buffer at 37°C, protected from light. MitoSOX Red is a fluorescent dye that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

  • Wash: Wash the cells to remove excess dye.

  • Quantification: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.[13]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine if the peptide can prevent the collapse of the mitochondrial membrane potential.

Methodology (using JC-1 Dye):

  • Cell Culture and Treatment: Culture and treat cells with the test peptide and an inducer of mitochondrial depolarization (e.g., CCCP as a positive control, or the experimental stressor).

  • JC-1 Staining: Incubate the cells with JC-1 dye. JC-1 is a ratiometric dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent aggregates at high mitochondrial membrane potential.

  • Wash: Wash the cells to remove excess dye.

  • Analysis: Measure both the green and red fluorescence using a fluorescence plate reader, microscope, or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[19][20]

Cell Viability Assay

Objective: To assess the cytoprotective effect of the peptide against oxidative stress-induced cell death.

Methodology (using MTT Assay):

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test peptide in the presence or absence of a cytotoxic agent that induces oxidative stress (e.g., H₂O₂, tert-butyl hydroperoxide).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader. An increase in absorbance correlates with an increase in cell viability.[21]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.

cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) ETC->ROS e- leak mPTP Mitochondrial Permeability Transition Pore (mPTP) ROS->mPTP Induces opening Cardiolipin Cardiolipin CytC Cytochrome c mPTP->CytC Release ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Apoptosis Apoptosis CytC->Apoptosis Initiates Dmt1_DALDA [Dmt¹]DALDA Dmt1_DALDA->ROS Scavenges Dmt1_DALDA->Cardiolipin Targets

Caption: Mechanism of action of [Dmt¹]DALDA in mitochondria.

cluster_workflow Experimental Workflow: Assessing Antioxidant Activity Start Start Cell_Culture Culture Cells Start->Cell_Culture Treatment Treat with [Dmt¹]DALDA and Oxidative Stressor Cell_Culture->Treatment Assay_Choice Select Assay Treatment->Assay_Choice ROS_Assay Measure Mitochondrial ROS (e.g., MitoSOX) Assay_Choice->ROS_Assay ROS MMP_Assay Measure Mitochondrial Membrane Potential (e.g., JC-1) Assay_Choice->MMP_Assay ΔΨm Viability_Assay Measure Cell Viability (e.g., MTT) Assay_Choice->Viability_Assay Viability Analysis Data Analysis and Interpretation ROS_Assay->Analysis MMP_Assay->Analysis Viability_Assay->Analysis End End Analysis->End

Caption: General experimental workflow for evaluating antioxidant activity.

Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Dissociates IKK IKK Oxidative_Stress->IKK Activates SS_Peptide SS-Peptide (e.g., SS-31) SS_Peptide->Oxidative_Stress Inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB-IκBα Complex IkappaB->NFkappaB_IkappaB Inhibits NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB Releases Inflammatory_Genes Pro-inflammatory Gene Expression NFkappaB->Inflammatory_Genes Activates Transcription

Caption: Modulation of Nrf2 and NF-κB signaling pathways by SS-peptides.

Conclusion and Future Directions

H-Dmt-d-Arg-Phe-Lys-NH2 ([Dmt¹]DALDA) represents a promising class of bifunctional molecules with both potent analgesic and significant mitochondria-targeted antioxidant properties. Its ability to selectively accumulate in mitochondria and scavenge reactive oxygen species at their source makes it a compelling candidate for further investigation in diseases driven by mitochondrial oxidative stress. While much of the existing research has focused on its utility in neuropathic pain, a deeper exploration of its direct antioxidant efficacy in a broader range of pathological conditions is warranted. Future research should aim to:

  • Generate more comprehensive quantitative data on the direct antioxidant activity of [Dmt¹]DALDA.

  • Elucidate the full spectrum of downstream signaling pathways modulated by [Dmt¹]DALDA, particularly in non-neuronal cell types.

  • Evaluate the therapeutic potential of [Dmt¹]DALDA in preclinical models of diseases where mitochondrial oxidative stress is a key pathogenic factor, independent of its analgesic properties.

The development of such targeted antioxidant therapies holds great promise for addressing the unmet medical needs in a variety of debilitating diseases.

References

A Technical Guide to Dmt-Peptide Analogs in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The limitations of current analgesics have spurred the search for novel therapeutic agents with improved efficacy and side-effect profiles. This technical guide focuses on the preclinical data of potent synthetic opioid peptide analogs related to the Dmt-d-Arg-Phe pharmacophore, as exemplified by H-Dmt-d-Arg-Phe-Lys-NH₂ ([Dmt¹]DALDA). Due to the absence of public scientific literature on the specific peptide Dmt-d-Arg-Phe-A2pr-NH₂, this document will utilize the extensive data available for its close and well-researched analog, [Dmt¹]DALDA, as a representative molecule for this class of compounds. This guide provides an in-depth overview of its mechanism of action, preclinical efficacy in neuropathic pain models, and detailed experimental protocols for its evaluation.

Introduction: The Rationale for Dmt-Peptide Analogs in Neuropathic Pain

Opioid receptors, particularly the mu (μ) and delta (δ) subtypes, are critical targets for pain modulation. While traditional opioids like morphine are potent analgesics, their utility is often limited by adverse effects such as respiratory depression, tolerance, and dependence. Synthetic peptides offer a promising alternative, allowing for chemical modifications that can enhance receptor selectivity, potency, and metabolic stability, thereby potentially separating therapeutic effects from unwanted side effects.

The incorporation of the unnatural amino acid 2',6'-dimethyltyrosine (Dmt) in place of Tyrosine at position 1 is a key feature of this peptide class. This modification significantly increases potency and selectivity for the μ-opioid receptor (MOR)[1][2]. The peptide H-Dmt-d-Arg-Phe-Lys-NH₂, known as [Dmt¹]DALDA, is a synthetic tetrapeptide that demonstrates extraordinary selectivity for the MOR and is an extremely potent analgesic, particularly after spinal administration[3][4]. Its unique properties, including inhibition of norepinephrine re-uptake and mitochondria-targeted antioxidant activity, make it a compound of particular interest for the complex mechanisms underlying neuropathic pain[3][4].

Mechanism of Action and Signaling Pathway

[Dmt¹]DALDA exerts its primary analgesic effect through potent agonism at the μ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of the MOR by an agonist like [Dmt¹]DALDA initiates a cascade of intracellular events.

  • G-Protein Coupling: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

  • Downstream Inhibition: The activated Gαi/o-GTP subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The Gβγ subunit complex directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

  • Neuronal Hyperpolarization: The resulting potassium efflux and reduced calcium influx lead to hyperpolarization of the neuronal membrane, reducing neuronal excitability and inhibiting the release of nociceptive neurotransmitters such as substance P and glutamate from presynaptic terminals in the spinal cord.

Beyond its primary opioid action, [Dmt¹]DALDA possesses multifunctional properties that may contribute to its superior efficacy in neuropathic pain states. These include acting as a mitochondria-targeted antioxidant, which is relevant as mitochondrial reactive oxygen species (ROS) in dorsal horn neurons are implicated in neuropathic pain mechanisms[4].

Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ-GDP) MOR->G_protein Activates AC Adenylyl Cyclase VGCC Voltage-Gated Ca²⁺ Channel cAMP cAMP AC->cAMP Converts GIRK GIRK K⁺ Channel Ca_ion Ca²⁺ Influx VGCC->Ca_ion K_ion K⁺ Efflux GIRK->K_ion DALDA [Dmt¹]DALDA DALDA->MOR Binds & Activates G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->VGCC Inhibits G_betagamma->GIRK Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Excitability

Caption: Agonist binding to the μ-opioid receptor activates inhibitory G-proteins.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo quantitative data for [Dmt¹]DALDA, establishing its pharmacological profile.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

This table presents the binding affinity (Ki) and functional agonist potency (EC₅₀) of [Dmt¹]DALDA at human opioid receptors. Data is compared to the standard MOR agonist, DAMGO.

CompoundReceptorBinding Affinity Ki (nM)Functional Potency EC₅₀ (nM) ([³⁵S]GTPγS Assay)Efficacy (% Stimulation vs. DAMGO)
[Dmt¹]DALDA μ (hMOR) 0.23 ± 0.02 [2]0.51 ± 0.06 [2]90 ± 4 [2]
δ (hDOR)~2300 (est.)¹Full Agonist²-
κ (hKOR)~6Partial Agonist²-
DAMGOμ (hMOR)1.46 ± 0.37[2]18.1 ± 2.0[2]100 (Reference)[2]
δ (hDOR)-Full Agonist²-
κ (hKOR)-Partial Agonist²-

¹Estimated from Kd of 0.199 nM for hMOR and ~10,000-fold selectivity for hMOR over hDOR.[1] ²Qualitative description from [³⁵S]GTPγS binding studies.[1]

Table 2: In Vivo Analgesic Efficacy in a Rat Model of Neuropathic Pain

This table summarizes the analgesic effect of intrathecally administered [Dmt¹]DALDA compared to morphine in a rat model of neuropathic pain (L5 spinal nerve ligation) by assessing thermal hyperalgesia.

CompoundAdministrationNeuropathic Pain ModelBehavioral AssayEfficacy Outcome
[Dmt¹]DALDA IntrathecalSpinal Nerve Ligation (Rat)Thermal Paw Withdrawal (Hargreaves Test)More effective than morphine at equianalgesic doses from naive animals.[3][4]
MorphineIntrathecalSpinal Nerve Ligation (Rat)Thermal Paw Withdrawal (Hargreaves Test)Less effective in neuropathic rats compared to control rats.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline standard protocols for the in vitro and in vivo characterization of novel opioid peptides like Dmt-d-Arg-Phe-A2pr-NH₂.

In Vitro Assays

This protocol determines the binding affinity (Ki) of a test compound for opioid receptors.

  • Membrane Preparation: Homogenize brain tissue (e.g., rat brain) or cultured cells expressing the target human opioid receptor (e.g., CHO-hMOR cells) in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration via a BCA or Bradford assay.

  • Competition Binding: In a 96-well plate, incubate a constant concentration of a selective radioligand (e.g., [³H]DAMGO for MOR) with prepared membranes (50-100 µg protein).

  • Test Compound Addition: Add increasing concentrations of the unlabeled test compound (e.g., [Dmt¹]DALDA) to compete with the radioligand for receptor binding sites.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25-30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the functional activation of G-proteins following receptor agonism.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in the binding assay protocol.

  • Assay Buffer: Use an assay buffer containing MgCl₂, NaCl, EGTA, and a sufficient concentration of GDP (e.g., 10 µM) to maintain G-proteins in their inactive state.

  • Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), [³⁵S]GTPγS (a non-hydrolyzable GTP analog, e.g., 0.05 nM), and varying concentrations of the agonist test compound.

  • Incubation: Incubate the mixture at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash with ice-cold buffer.

  • Quantification: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Determine basal binding (no agonist) and non-specific binding (in the presence of excess unlabeled GTPγS). Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

In Vivo Neuropathic Pain Model and Behavioral Assays

Experimental Workflow for In Vivo Neuropathic Pain Study A Animal Acclimation (e.g., 1 week) B Baseline Behavioral Testing (Von Frey & Hargreaves) A->B C Neuropathic Pain Induction (e.g., Spinal Nerve Ligation) B->C D Post-Injury Pain Development (e.g., 7-14 days) C->D E Confirmation of Neuropathy (Behavioral Testing) D->E F Drug Administration (e.g., Intrathecal Injection of Test Compound vs. Vehicle) E->F G Post-Treatment Behavioral Testing (At various time points) F->G H Data Analysis (Paw Withdrawal Threshold/Latency) G->H

Caption: A typical workflow for evaluating a test compound in a neuropathic pain model.

This surgical procedure is a widely used model to induce robust and long-lasting neuropathic pain symptoms.

  • Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane). Shave and sterilize the skin over the lumbar region.

  • Surgical Exposure: Make a paraspinal incision at the L4-S2 level. Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

  • Ligation: Isolate the L5 spinal nerve distal to the dorsal root ganglion (DRG). Tightly ligate the nerve with a suture (e.g., 6-0 silk).

  • Closure: Close the muscle layer and skin with appropriate sutures or staples.

  • Post-operative Care: Administer post-operative analgesics for the first 24-48 hours and monitor the animal for recovery and signs of distress. Allow 7-14 days for the full development of neuropathic pain behaviors before testing.

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

  • Habituation: Place the animal in an enclosure with a wire mesh floor and allow it to acclimate for at least 15-30 minutes before testing.

  • Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw. Begin with a filament below the expected threshold.

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw upon filament application.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, the next lower strength filament is used. If there is no response, the next higher strength filament is used.

  • Data Recording: Record the pattern of responses and calculate the 50% withdrawal threshold in grams.

This test measures the paw withdrawal latency to a noxious thermal stimulus.

  • Habituation: Place the animal in a plexiglass chamber on a temperature-controlled glass floor. Allow at least 15-30 minutes for acclimation.

  • Stimulation: Position a radiant heat source (e.g., a high-intensity light beam) beneath the glass floor, targeting the mid-plantar surface of the hind paw.

  • Measurement: Activate the heat source, which also starts a timer. The timer automatically stops when the animal withdraws its paw.

  • Cut-off Time: A pre-set cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

  • Data Recording: The paw withdrawal latency is recorded in seconds. The test is typically repeated several times with an interval between measurements, and the average latency is calculated.

Conclusion and Future Directions

The synthetic peptide [Dmt¹]DALDA, a potent and highly selective μ-opioid receptor agonist, demonstrates significant promise as a lead compound for the development of novel analgesics for neuropathic pain. Its superior efficacy compared to morphine in preclinical models highlights the potential of this chemical class. The unique multifunctional properties of [Dmt¹]DALDA, such as its antioxidant activity, may provide additional therapeutic benefits by targeting multiple facets of neuropathic pain pathology.

Future research on novel analogs, such as the hypothetical Dmt-d-Arg-Phe-A2pr-NH₂, should focus on comprehensive characterization. This includes determining the influence of the "A2pr" substitution on receptor selectivity (μ vs. δ vs. κ), G-protein versus β-arrestin signaling bias, and the overall pharmacokinetic and pharmacodynamic profile. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate new chemical entities and advance the development of next-generation therapeutics for the effective management of neuropathic pain.

References

The Discovery and Evolution of DALDA Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of DALDA peptides, a class of synthetic opioid peptides with significant research interest. The document details the progression from the initial peripherally restricted peptide, DALDA, to its highly potent, centrally acting analog, [Dmt¹]DALDA. Key experimental methodologies that have been pivotal in elucidating the activity of these peptides are described in detail, and quantitative data on their receptor binding and analgesic properties are presented in structured tables. Furthermore, this guide includes detailed diagrams of the mu-opioid receptor signaling pathway and experimental workflows to facilitate a deeper understanding of the molecular mechanisms and scientific processes involved.

Introduction: The Quest for Safer Opioids

The development of potent analgesics with reduced side effect profiles compared to traditional opioids like morphine has been a long-standing goal in medicinal chemistry. A key strategy has been the development of peripherally selective opioid agonists, which would not cross the blood-brain barrier (BBB) and therefore would be devoid of central side effects such as respiratory depression and addiction. This strategy led to the pioneering work on DALDA peptides.

The Discovery of DALDA: A Peripherally Acting Opioid Peptide

DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂) is a synthetic tetrapeptide that emerged from the laboratory of Dr. Peter W. Schiller and his colleagues.[1][2] It was designed as a highly polar and potent agonist for the mu-opioid receptor (MOR).[1][3] The inclusion of a D-Arginine at the second position conferred metabolic stability, a significant improvement over many endogenous opioid peptides.[4] Due to its high polarity, DALDA was found to have very limited ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral opioid-mediated analgesia.[3][4]

The Evolution to [Dmt¹]DALDA: Unlocking Central Analgesia

While the peripheral selectivity of DALDA was advantageous for certain applications, the desire for a potent, systemically active analgesic spurred further structural modifications. A significant breakthrough was the substitution of the N-terminal Tyrosine with 2',6'-dimethyltyrosine (Dmt), resulting in the analog [Dmt¹]DALDA.[1] This modification dramatically increased the peptide's lipophilicity and, consequently, its ability to penetrate the blood-brain barrier.[4] In preclinical studies, [Dmt¹]DALDA demonstrated extraordinarily high antinociceptive potency, proving to be significantly more potent than morphine when administered systemically.[5]

Quantitative Analysis of DALDA and [Dmt¹]DALDA

The following tables summarize the key quantitative data that highlight the pharmacological differences between DALDA and its potent analog, [Dmt¹]DALDA.

Table 1: Mu-Opioid Receptor Binding Affinity

CompoundKi (nM) for μ-ReceptorSelectivity (Ki δ / Ki μ)Reference
DALDA1.1 ± 0.1> 15,000[1]
[Dmt¹]DALDA0.19 ± 0.02> 20,000[1]

Table 2: In Vivo Analgesic Potency (Mouse Tail-Flick Test)

CompoundAdministrationED₅₀ (nmol/mouse)Relative Potency to MorphineReference
[Dmt¹]DALDAIntrathecal0.0003~3000x[6]
MorphineIntrathecal0.91x[6]
[Dmt¹]DALDASubcutaneous0.04>100x[5]
MorphineSubcutaneous4.51x[5]

Mechanism of Action: The Mu-Opioid Receptor Signaling Pathway

DALDA and its analogs exert their effects by acting as agonists at the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[7] Upon binding of an agonist like [Dmt¹]DALDA, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[8][9] The collective effect of these events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which ultimately underlies the analgesic effect.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein DALDA DALDA / [Dmt¹]DALDA MOR Mu-Opioid Receptor (MOR) DALDA->MOR Agonist Binding G_alpha Gαi/o MOR->G_alpha Activation G_betagamma Gβγ MOR->G_betagamma Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibition GIRK GIRK Channel (K+ Efflux) G_betagamma->GIRK Activation VGCC VGCC (Ca²+ Influx Inhibition) G_betagamma->VGCC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability GIRK->Hyperpolarization VGCC->Hyperpolarization Radioligand_Binding_Workflow prep Prepare Cell Membranes (Expressing MOR) incubate Incubate Membranes with: - Radioligand (e.g., ³H-DAMGO) - Varying concentrations of  unlabeled DALDA peptide prep->incubate separate Separate Bound from Free Radioligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity on Filters (Scintillation Counting) separate->quantify analyze Analyze Data: - Competition Binding Curve - Calculate Ki (Inhibitory Constant) quantify->analyze GTPgS_Binding_Workflow prep Prepare Cell Membranes (Expressing MOR) incubate Incubate Membranes with: - [³⁵S]GTPγS - GDP - Varying concentrations of  DALDA agonist prep->incubate separate Separate Bound from Free [³⁵S]GTPγS (Rapid Filtration) incubate->separate quantify Quantify Radioactivity on Filters (Scintillation Counting) separate->quantify analyze Analyze Data: - Dose-Response Curve - Calculate EC₅₀ and Emax quantify->analyze

References

The Structure-Activity Relationship of Dmt-d-Arg-Phe-Lys-NH2 ([Dmt¹]DALDA): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the synthetic opioid peptide Dmt-d-Arg-Phe-Lys-NH2, commonly known as [Dmt¹]DALDA. As the initial query for "Dmt-d-Arg-Phe-A2pr-NH2" did not correspond to a known peptide, and given the extensive research on the structurally similar and pharmacologically significant [Dmt¹]DALDA, this guide focuses on the latter. [Dmt¹]DALDA is a potent and highly selective μ-opioid receptor (MOR) agonist derived from the naturally occurring dermorphin. Its unique pharmacological profile, characterized by potent analgesia and a favorable side-effect profile compared to traditional opioids like morphine, has made it a subject of intense research in the field of pain management and opioid drug development.

This guide will delve into the quantitative aspects of [Dmt¹]DALDA's bioactivity, provide detailed experimental protocols for its characterization, and visualize key pathways and relationships to offer a thorough understanding of its SAR.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data that define the structure-activity relationship of [Dmt¹]DALDA and its parent compound, DALDA.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundμ (MOR)δ (DOR)κ (KOR)μ/δ Selectivity Ratioμ/κ Selectivity RatioReference
[Dmt¹]DALDA 0.143>10,0002240~70,000~15,664[1]
DALDA1.69>10,000>10,000>5,917>5,917[1]
Morphine1.2260340217283[1]

Table 2: In Vitro Functional Activity

CompoundAssayReceptorPotency (IC50/EC50, nM)Efficacy (% of DAMGO)Reference
[Dmt¹]DALDA [³⁵S]GTPγS BindingHuman MOR0.5190[1]
DALDA[³⁵S]GTPγS BindingHuman MOR14992[1]
[Dmt¹]DALDA Guinea Pig Ileumμ-opioid0.08-[2]
DALDAGuinea Pig Ileumμ-opioid14.4-[2]

Table 3: In Vivo Analgesic Potency

CompoundAssayAdministrationPotency (ED50)Reference
[Dmt¹]DALDA Mouse Tail-FlickIntrathecal0.003 nmol[2]
MorphineMouse Tail-FlickIntrathecal2.9 nmol[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of [Dmt¹]DALDA for opioid receptors.

Protocol:

  • Membrane Preparation:

    • Whole brains from male Sprague-Dawley rats are homogenized in 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

    • The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous opioids.

    • A final centrifugation is performed, and the pellet is resuspended in assay buffer.

  • Binding Assay:

    • Aliquots of the membrane preparation (approximately 0.5 mg protein) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR) and varying concentrations of the competitor ligand ([Dmt¹]DALDA).

    • The incubation is carried out in 50 mM Tris-HCl buffer (pH 7.4) at 25°C for 60 minutes.

    • The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters.

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of [Dmt¹]DALDA at G-protein coupled opioid receptors.

Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay protocol.

  • Assay Procedure:

    • Membranes (10-20 µg of protein) are incubated in assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, pH 7.4) containing 50 pM [³⁵S]GTPγS and varying concentrations of [Dmt¹]DALDA.

    • The incubation is carried out at 30°C for 60 minutes.

    • The reaction is terminated by rapid filtration through Whatman GF/B filters.

    • Filters are washed with ice-cold buffer.

  • Data Analysis:

    • The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

    • EC50 values (the concentration of the agonist that produces 50% of the maximal response) and Emax (maximal efficacy) are determined by non-linear regression analysis of the dose-response curves.

In Vivo Tail-Flick Test

Objective: To assess the antinociceptive (analgesic) effect of [Dmt¹]DALDA.

Protocol:

  • Animal Model: Male Swiss-Webster mice are used.

  • Drug Administration: [Dmt¹]DALDA or a vehicle control is administered intrathecally.

  • Nociceptive Testing:

    • A radiant heat source is focused on the ventral surface of the mouse's tail.

    • The latency to a rapid flick of the tail is measured.

    • A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Data Analysis:

    • The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • The ED50 (the dose that produces a 50% maximal effect) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key aspects of [Dmt¹]DALDA's pharmacology.

Mu-Opioid Receptor Signaling Pathway

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dmt1_DALDA [Dmt¹]DALDA MOR μ-Opioid Receptor (MOR) Dmt1_DALDA->MOR Binding G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Channel (GIRK) G_protein->K_channel Activation Ca_channel ↓ Ca²⁺ Channel G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization ↓ Neuronal Excitability K_channel->Hyperpolarization Ca_channel->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

Caption: Mu-Opioid Receptor Signaling Cascade Activated by [Dmt¹]DALDA.

Experimental Workflow for SAR Analysis

SAR_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Determination Peptide_Synthesis Solid-Phase Peptide Synthesis of [Dmt¹]DALDA Analogs Binding_Assay Radioligand Binding Assay (Determine Ki) Peptide_Synthesis->Binding_Assay Functional_Assay [³⁵S]GTPγS Functional Assay (Determine EC50 & Efficacy) Binding_Assay->Functional_Assay Animal_Model Animal Models of Pain (e.g., Tail-Flick Test) Functional_Assay->Animal_Model SAR_Analysis Structure-Activity Relationship (SAR) Determination Animal_Model->SAR_Analysis

Caption: Experimental Workflow for [Dmt¹]DALDA SAR Studies.

Logical Relationship of [Dmt¹]DALDA's SAR

SAR_Logic cluster_structure Structural Features cluster_activity Pharmacological Activity Dmt1 Dmt¹ Residue (2',6'-dimethyltyrosine) High_Affinity ↑ High μ-Opioid Receptor Affinity Dmt1->High_Affinity Key for High_Potency ↑ High Agonist Potency Dmt1->High_Potency Contributes to D_Arg2 D-Arg² Residue Metabolic_Stability ↑ Metabolic Stability D_Arg2->Metabolic_Stability Confers Phe3_Lys4 Phe³ and Lys⁴ Residues High_Selectivity ↑ High μ-Selectivity Phe3_Lys4->High_Selectivity Maintains Analgesia Potent Analgesia High_Affinity->Analgesia High_Potency->Analgesia High_Selectivity->Analgesia Metabolic_Stability->Analgesia

Caption: Key Structure-Activity Relationships of [Dmt¹]DALDA.

Conclusion

The structure-activity relationship of [Dmt¹]DALDA is well-defined, with key structural modifications contributing to its potent and selective μ-opioid receptor agonism and robust in vivo analgesic effects. The substitution of the N-terminal tyrosine with 2',6'-dimethyltyrosine (Dmt) is crucial for its high affinity and potency, while the D-arginine at position 2 confers metabolic stability. This combination of features results in a peptide with a significantly improved pharmacological profile over its parent compound, DALDA, and traditional opioids. The detailed experimental protocols and visual representations provided in this guide offer a comprehensive resource for researchers and professionals in the field of opioid drug discovery and development, facilitating further investigation and the design of novel analgesics with improved therapeutic indices.

References

In Vivo Effects of Dmt-d-Arg-Phe-Lys-NH2 ([Dmt¹]DALDA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the in vivo effects of the synthetic opioid peptide H-Dmt-d-Arg-Phe-Lys-NH2, commonly referred to as [Dmt¹]DALDA. This document consolidates key findings on its potent analgesic properties, favorable safety profile concerning respiratory depression, and its underlying mechanism of action. Detailed experimental protocols for seminal in vivo assays are provided, alongside quantitative data summaries and visual representations of its signaling pathway and experimental workflows.

Note on Nomenclature: The peptide requested, Dmt-d-Arg-Phe-A2pr-NH2, is not widely documented in the scientific literature under this specific name. The extensive body of research points to a closely related and well-studied peptide, H-Dmt-d-Arg-Phe-Lys-NH2, where Lysine (Lys) is the fourth amino acid. "A2pr" may refer to α,β-diaminopropionic acid, which differs from Lysine. This guide will focus on the in vivo effects of the extensively researched H-Dmt-d-Arg-Phe-Lys-NH2, or [Dmt¹]DALDA.

Introduction

[Dmt¹]DALDA is a synthetic tetrapeptide analog of the endogenous opioid peptide dermorphin. It is characterized by the substitution of the N-terminal tyrosine with 2',6'-dimethyltyrosine (Dmt), a modification that significantly enhances its potency and selectivity for the µ-opioid receptor (MOR).[1] In vivo studies have consistently demonstrated that [Dmt¹]DALDA is an exceptionally potent analgesic, in some cases thousands of times more potent than morphine, particularly when administered directly to the spinal cord.[1][2] Furthermore, it exhibits a unique pharmacological profile, including a reduced propensity to induce respiratory depression compared to traditional opioids and efficacy in neuropathic pain models where morphine's effectiveness is limited.[2][3] This guide will delve into the quantitative aspects of its in vivo activity, the methodologies used to assess its effects, and the molecular pathways it modulates.

Quantitative Data Presentation

The following tables summarize the analgesic potency of [Dmt¹]DALDA in various in vivo models, with comparative data for morphine where available.

Table 1: Analgesic Potency (ED₅₀) of [Dmt¹]DALDA and Morphine in Acute Pain Models

SpeciesAssayRoute of Administration[Dmt¹]DALDA ED₅₀ (nmol/kg)Morphine ED₅₀ (nmol/kg)Potency Ratio (Morphine/[Dmt¹]DALDA)
RatTail-FlickIntrathecal (i.t.)0.0039.0~3000
MouseTail-FlickIntrathecal (i.t.)0.0015.0~5000
MouseTail-FlickSubcutaneous (s.c.)1.040.0~40-220
MouseHot-PlateIntravenous (i.v.)0.28 mg/kg--

Data compiled from multiple sources.[1]

Table 2: Efficacy of [Dmt¹]DALDA in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)

TreatmentRoute of AdministrationDoseMaximal Possible Effect (%MPE) in Thermal Hyperalgesia
[Dmt¹]DALDASubcutaneous (s.c.)Equianalgesic to Morphine in naïve ratsSignificantly greater than Morphine
MorphineSubcutaneous (s.c.)Equianalgesic to [Dmt¹]DALDA in naïve ratsReduced efficacy compared to naïve rats

Based on findings from studies on neuropathic pain models.[2][3]

Table 3: Respiratory Effects of [Dmt¹]DALDA and Morphine

PeptideRoute of AdministrationDose (relative to analgesic ED₅₀)Effect on Minute Ventilation
[Dmt¹]DALDAIntrathecal (i.t.)3x and 30x ED₅₀No significant depression
MorphineIntrathecal (i.t.)30x ED₅₀Significant depression

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Tail-Flick Test for Nociception

Objective: To assess the analgesic effect of a compound by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.

Procedure:

  • Animal Acclimation: Acclimate mice or rats to the testing environment and handling for several days prior to the experiment.

  • Apparatus: Utilize a tail-flick analgesiometer, which consists of a radiant heat source and a timer.

  • Baseline Latency: Gently restrain the animal and position its tail over the radiant heat source. The timer starts automatically. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer [Dmt¹]DALDA or a control substance via the desired route (e.g., intrathecal, intravenous, subcutaneous).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100.

Hot-Plate Test for Nociception

Objective: To evaluate the analgesic response to a thermal stimulus, which involves supraspinal pathways.

Procedure:

  • Apparatus: A hot-plate apparatus consisting of a heated metal surface maintained at a constant temperature (e.g., 52-55°C) and an open-ended cylindrical restrainer to keep the animal on the plate.

  • Animal Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes.

  • Baseline Latency: Place the animal on the hot plate and start the timer. Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping. The time until the first clear sign of a pain response is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-treatment Latency: Measure the latency to respond at various time points after drug administration.

  • Data Analysis: Calculate the %MPE as described for the tail-flick test.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Objective: To induce a state of chronic neuropathic pain in rodents to test the efficacy of analgesics.

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Place the animal in a prone position and make a dorsal midline incision to expose the vertebrae at the L4-S2 level.

    • Remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.

    • Carefully isolate the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 nerves with a silk suture.

    • Close the muscle and skin layers with sutures or clips.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.

  • Behavioral Testing: After a recovery period (typically 7-14 days), assess the development of neuropathic pain behaviors such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using the Hargreaves test or a modified hot-plate test).

  • Drug Testing: Once a stable neuropathic pain state is established, administer [Dmt¹]DALDA or other compounds and evaluate their ability to reverse the pain behaviors.

Whole-Body Plethysmography for Respiratory Depression

Objective: To non-invasively measure respiratory parameters in conscious animals to assess opioid-induced respiratory depression.

Procedure:

  • Apparatus: A whole-body plethysmograph, which is a sealed chamber connected to a pressure transducer.

  • Animal Acclimation: Place the animal in the plethysmography chamber and allow it to acclimate for a period (e.g., 30-60 minutes) until breathing becomes regular.

  • Baseline Measurement: Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL/breath), and minute ventilation (respiratory rate x tidal volume).

  • Drug Administration: Administer the opioid or control substance.

  • Post-treatment Measurement: Continuously monitor and record the respiratory parameters for a defined period after drug administration.

  • Data Analysis: Compare the post-treatment respiratory parameters to the baseline values to quantify the degree of respiratory depression.

Signaling Pathways and Experimental Workflows

[Dmt¹]DALDA Signaling Pathway

[Dmt¹]DALDA exerts its effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of [Dmt¹]DALDA to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.

Dmt1DALDA_Signaling_Pathway Dmt1DALDA [Dmt¹]DALDA MOR µ-Opioid Receptor (MOR) Dmt1DALDA->MOR G_protein Gi/o Protein MOR->G_protein activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits K_channel ↑ K+ Conductance (GIRK Channels) G_beta_gamma->K_channel Ca_channel ↓ Ca2+ Conductance (Voltage-gated Ca2+ Channels) G_beta_gamma->Ca_channel cAMP ↓ cAMP Hyperpolarization Hyperpolarization Reduced_release ↓ Neurotransmitter Release Analgesia Analgesia Experimental_Workflow start Start acclimation Animal Acclimation & Habituation to Handling start->acclimation baseline Baseline Nociceptive Testing (e.g., Tail-Flick, Hot-Plate) acclimation->baseline grouping Randomization into Treatment Groups baseline->grouping administration Drug Administration ([Dmt¹]DALDA, Vehicle, Morphine) grouping->administration post_testing Post-Treatment Nociceptive Testing (at various time points) administration->post_testing data_analysis Data Analysis (%MPE, ED₅₀ calculation) post_testing->data_analysis end End data_analysis->end

References

Methodological & Application

Synthesis and Application of Dmt-d-Arg-Phe-A2pr-NH2: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, purification, and characterization of the tetrapeptide Dmt-d-Arg-Phe-A2pr-NH2. The protocol is based on the well-established Solid-Phase Peptide Synthesis (SPPS) methodology using Fmoc/tBu chemistry, which is a cornerstone of modern peptide synthesis.

Overview

The synthesis of this compound is achieved through a stepwise assembly of amino acids on a solid support, specifically a Rink Amide resin, which facilitates the generation of the C-terminal amide. The process involves sequential deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid. Upon completion of the peptide chain, a cleavage cocktail is employed to release the peptide from the resin and remove the side-chain protecting groups. The resulting crude peptide is then purified to a high degree using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical results for short peptides synthesized via Fmoc-SPPS.

ParameterExpected OutcomeNotes
Synthesis Scale 0.1 mmolStandard laboratory scale for initial synthesis.
Crude Peptide Yield 70-90%Based on the initial loading of the Rink Amide resin.
Purity of Crude Peptide 60-85%Determined by analytical RP-HPLC. The main impurities are typically deletion sequences.
Purity of Purified Peptide >95%After purification by preparative RP-HPLC.
Overall Yield 15-40%Final yield of the purified peptide after all steps.
Molecular Weight (Theoretical) 597.34 DaMonoisotopic mass of the neutral peptide (C₂₉H₄₃N₉O₅).
Molecular Weight (Observed) 598.35 m/zExpected [M+H]⁺ peak in ESI mass spectrometry.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

Materials:

  • Rink Amide MBHA Resin

  • Fmoc-A2pr(Boc)-OH, Fmoc-Phe-OH, Fmoc-d-Arg(Pbf)-OH, Fmoc-Dmt-OH

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagents: HBTU or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative test indicates completion.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence: Fmoc-A2pr(Boc)-OH, Fmoc-Phe-OH, Fmoc-d-Arg(Pbf)-OH, and finally Fmoc-Dmt-OH.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

  • Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Cleavage from Resin and Deprotection

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold Diethyl Ether

Procedure:

  • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification by Reverse-Phase HPLC (RP-HPLC)

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in Water

  • Solvent B: 0.1% TFA in Acetonitrile

Procedure:

  • Dissolve the crude peptide in a minimal volume of Solvent A/B mixture.

  • Purify the peptide using a suitable gradient of Solvent B (e.g., 5-65% over 30 minutes).

  • Monitor the elution at 220 nm and 280 nm and collect the fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization by Mass Spectrometry

Procedure:

  • Dissolve a small amount of the purified peptide in a suitable solvent.

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Confirm the identity of the peptide by comparing the observed molecular weight with the theoretical value.

Workflow and Pathway Visualization

The following diagram illustrates the complete workflow for the synthesis and characterization of this compound.

cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage_purification Cleavage, Purification & Analysis Resin Rink Amide Resin Swell Resin Swelling Resin->Swell Deprotection1 Fmoc Deprotection Swell->Deprotection1 Coupling1 Couple Fmoc-A2pr(Boc)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Phe-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-d-Arg(Pbf)-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-Dmt-OH Deprotection4->Coupling4 Final_Wash Final Wash & Dry Coupling4->Final_Wash Cleavage Cleavage & Deprotection Final_Wash->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Characterization Mass Spec Analysis Purification->Characterization Pure_Peptide Pure Peptide (>95%) Characterization->Pure_Peptide

Workflow for the synthesis of this compound.

Application Notes and Protocols for In Vivo Use of Dmt-d-Arg-Phe-A2pr-NH2 Analog, [Dmt¹]DALDA

Author: BenchChem Technical Support Team. Date: November 2025

Note on Peptide Nomenclature: The peptide Dmt-d-Arg-Phe-A2pr-NH2 is a lesser-studied analog. The following application notes and protocols are based on the extensive in vivo research available for the closely related and well-characterized peptide, H-Dmt-d-Arg-Phe-Lys-NH2 , commonly known as [Dmt¹]DALDA . This potent and selective µ-opioid receptor agonist is often used as a reference compound in pain research. Researchers should consider the potential for altered potency or pharmacokinetics when substituting [Dmt¹]DALDA data for this compound.

Introduction

[Dmt¹]DALDA is a synthetic tetrapeptide analog of the endogenous opioid peptide dermorphin. It exhibits high selectivity and potency as a µ-opioid receptor (MOR) agonist and has demonstrated significant analgesic effects in various preclinical pain models.[1][2] Notably, [Dmt¹]DALDA possesses unique multifunctional properties, including the ability to inhibit norepinephrine reuptake and act as a mitochondria-targeted antioxidant, which may contribute to its superior efficacy in neuropathic pain states compared to traditional opioids like morphine.[1]

These application notes provide detailed protocols for the in vivo use of [Dmt¹]DALDA, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

[Dmt¹]DALDA exerts its primary analgesic effects through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it initiates a downstream signaling cascade that leads to neuronal hyperpolarization and a reduction in neurotransmitter release, thereby dampening the transmission of pain signals.

Beyond its MOR agonism, [Dmt¹]DALDA has two other notable mechanisms of action:

  • Norepinephrine Reuptake Inhibition: By blocking the reuptake of norepinephrine in the spinal cord, [Dmt¹]DALDA enhances descending inhibitory pain pathways, contributing to its analgesic effect.[1]

  • Mitochondria-Targeted Antioxidant: The 2',6'-dimethyltyrosine (Dmt) residue in its structure confers antioxidant properties. [Dmt¹]DALDA can penetrate cell membranes and accumulate in mitochondria, where it scavenges reactive oxygen species (ROS), protecting against oxidative stress-induced cellular damage, a key factor in chronic pain pathologies.[1]

Data Presentation: In Vivo Analgesic Efficacy

The following table summarizes quantitative data from in vivo studies demonstrating the analgesic efficacy of [Dmt¹]DALDA in rodent models of pain.

Animal Model Species Pain Type Route of Administration Effective Dose Range Key Findings Reference
Spinal Nerve LigationRatNeuropathic PainSubcutaneous (s.c.)0.03 - 0.250 mg/kg15-fold more potent than morphine in reversing mechanical allodynia.[1]
Chronic Post-Ischemia PainRatNeuropathic PainSubcutaneous (s.c.)0.03 - 0.250 mg/kg4.5-fold more potent than morphine in the heat algesia test.[1]
Formalin TestRatInflammatory PainIntrathecal (i.t.)10 pmol/hr (continuous infusion)Significant reduction in both Phase 1 and Phase 2 flinching.[3]
Tail-Flick TestMouseAcute Nociceptive PainSubcutaneous (s.c.)Not specified40 times more potent than morphine.[4]
Hot Plate TestMouseAcute Nociceptive PainIntrathecal (i.t.)Not specified6-14 times more potent than DAMGO.[4]

Experimental Protocols

Preparation of [Dmt¹]DALDA Solution for In Vivo Administration

Materials:

  • [Dmt¹]DALDA peptide (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, pyrogen-free tips

  • Vortex mixer

  • pH meter (optional, for pH adjustment if necessary)

  • Sterile filters (0.22 µm)

Protocol:

  • Equilibrate: Allow the lyophilized [Dmt¹]DALDA vial to come to room temperature before opening to prevent condensation.

  • Reconstitution: Reconstitute the peptide in sterile saline. For subcutaneous injections, a common vehicle is 0.9% sterile saline. [Dmt¹]DALDA is water-soluble.

  • Concentration: Prepare a stock solution of a known concentration (e.g., 1 mg/mL). The peptide's solubility in aqueous solutions is generally good due to the charged residues.

  • Dissolution: Gently vortex the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide degradation.

  • pH Check (Optional): The pH of the final solution should be close to physiological pH (7.2-7.4). If necessary, adjust the pH with dilute, sterile HCl or NaOH. However, for most in vivo applications with saline as the vehicle, pH adjustment is not typically required.

  • Sterilization: For intrathecal or intravenous administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage:

    • Short-term (days): Store the reconstituted solution at 2-8°C.

    • Long-term (weeks to months): Aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

In Vivo Administration Protocol: Subcutaneous Injection in Rats

Materials:

  • Prepared [Dmt¹]DALDA solution

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale for accurate weight determination

  • Appropriate animal handling and restraint equipment

  • 70% ethanol for disinfecting the injection site

Protocol:

  • Animal Preparation: Acclimatize the rats to the experimental environment to minimize stress. Weigh each animal immediately before injection to calculate the precise dose volume.

  • Dose Calculation: Based on the desired dose (e.g., 0.1 mg/kg) and the concentration of the prepared [Dmt¹]DALDA solution, calculate the volume to be injected.

  • Restraint: Gently but firmly restrain the rat. The loose skin over the back of the neck (scruff) is a common and well-tolerated site for subcutaneous injections.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Pinch the skin to form a "tent."

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

    • Aspirate slightly to ensure the needle is not in a blood vessel.

    • Inject the calculated volume of the [Dmt¹]DALDA solution smoothly.

    • Withdraw the needle and gently massage the injection site to aid dispersion.

  • Observation: Monitor the animal for any adverse reactions and for the expected analgesic effects at predetermined time points according to the experimental design.

Visualizations

Signaling Pathway of [Dmt¹]DALDA at the µ-Opioid Receptor

G_protein_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Dmt1_DALDA [Dmt¹]DALDA MOR µ-Opioid Receptor (MOR) Dmt1_DALDA->MOR Binds and Activates G_protein Gαi/o-GDP MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits Ion_Channels Ion Channels G_beta_gamma->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) Ion_Channels->K_efflux Ca_influx ↓ Ca²⁺ Influx Ion_Channels->Ca_influx Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: [Dmt¹]DALDA activates the µ-opioid receptor, leading to G-protein and β-arrestin signaling.

Multifunctional Mechanism of [Dmt¹]DALDA

multifunctional_mechanism cluster_actions Primary Actions cluster_outcomes Therapeutic Outcomes Dmt1_DALDA [Dmt¹]DALDA MOR_Agonism µ-Opioid Receptor Agonism Dmt1_DALDA->MOR_Agonism NE_Reuptake Norepinephrine Reuptake Inhibition Dmt1_DALDA->NE_Reuptake Antioxidant Mitochondria-Targeted Antioxidant Dmt1_DALDA->Antioxidant Analgesia Analgesia MOR_Agonism->Analgesia Reduces Nociceptive Transmission NE_Reuptake->Analgesia Enhances Descending Inhibition Antioxidant->Analgesia Reduces Neuropathic Sensitization Neuroprotection Neuroprotection Antioxidant->Neuroprotection Mitigates Oxidative Stress

Caption: The tripartite mechanism of [Dmt¹]DALDA contributes to its potent analgesic and neuroprotective effects.

Experimental Workflow for In Vivo Analgesia Study

experimental_workflow Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Nociceptive Testing Animal_Acclimation->Baseline_Testing Administration Subcutaneous Administration Baseline_Testing->Administration Drug_Preparation [Dmt¹]DALDA Solution Preparation Drug_Preparation->Administration Post_Treatment_Testing Post-Treatment Nociceptive Testing (Time Course) Administration->Post_Treatment_Testing Data_Analysis Data Analysis Post_Treatment_Testing->Data_Analysis

Caption: A typical experimental workflow for assessing the analgesic effects of [Dmt¹]DALDA in vivo.

References

Application Notes and Protocols: Administration of Dmt-d-Arg-Phe-A2pr-NH2 Analogues in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on published research for the potent µ-opioid receptor agonist H-Dmt-d-Arg-Phe-Lys-NH2 ([Dmt1]DALDA). The compound specified in the topic, Dmt-d-Arg-Phe-A2pr-NH2, is likely a close structural analog, potentially with a substitution of the C-terminal Lysine residue. While the fundamental experimental procedures are expected to be highly similar, researchers should exercise due to potential differences in potency, efficacy, and pharmacokinetics.

Introduction

[Dmt1]DALDA is a synthetic tetrapeptide with high selectivity and potency for the µ-opioid receptor.[1][2] It has demonstrated significant analgesic effects in various rat models of pain, particularly neuropathic pain.[1][2][3] Its mechanism of action is primarily mediated through the activation of µ-opioid receptors, which are G-protein coupled receptors. This activation leads to a cascade of intracellular signaling events, ultimately resulting in the modulation of neuronal excitability and a reduction in the perception of pain. This document provides a detailed overview of the administration of [Dmt1]DALDA in rat models, including quantitative data, experimental protocols, and a visualization of the relevant signaling pathway.

Data Presentation: Quantitative Effects of [Dmt1]DALDA in Rat Models

The following tables summarize the quantitative data on the analgesic effects of [Dmt1]DALDA administered via subcutaneous and intrathecal routes in rats.

Table 1: Subcutaneous Administration of [Dmt1]DALDA in a Rat Model of Neuropathic Pain (L5 Spinal Nerve Ligation)

Dose of [Dmt1]DALDA (mg/kg)Equivalent Dose of Morphine (mg/kg)Paw Withdrawal Latency (PWL) in Seconds (Mean ± SEM)Percentage of Maximum Possible Effect (%MPE)
0.372.5Increased significantly compared to baselineED30
0.715.4Increased significantly compared to baselineED90

Data extracted from studies on thermal hyperalgesia in neuropathic rats.[1]

Table 2: Intrathecal Administration of [Dmt1]DALDA in Rat Models

Dose of [Dmt1]DALDARoute of AdministrationEffectRelative Potency to Morphine
0.3 - 30 pmol/µl/hourContinuous InfusionDose-dependent increase in thermal escape latency>1000 fold more potent in producing analgesia
Not SpecifiedBolus InjectionAntinociceptive effects3000x that of morphine

Data from studies investigating the effects of continuous intrathecal infusion and bolus injections.[3][4]

Experimental Protocols

Induction of Neuropathic Pain: L5 Spinal Nerve Ligation Model

This protocol describes the surgical procedure to induce neuropathic pain in rats, which is a common model for studying the efficacy of analgesics.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps, retractors)

  • Suture material (e.g., 6-0 silk)

  • Stereotaxic frame (optional, for stabilization)

  • Antiseptic solution and sterile saline

  • Heating pad

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Shave the dorsal lumbar region and sterilize the skin with an antiseptic solution.

  • Make a midline incision over the L4-S2 vertebrae.

  • Carefully dissect the paraspinal muscles to expose the L5 transverse process.

  • Remove the L5 transverse process to visualize the L5 spinal nerve.

  • Tightly ligate the L5 spinal nerve with a 6-0 silk suture.

  • Close the muscle layers and the skin incision with sutures.

  • Allow the rats to recover on a heating pad.

  • Monitor the animals for any signs of distress or infection post-surgery.

  • Behavioral testing for thermal hyperalgesia or mechanical allodynia can typically commence 7 days post-ligation.[1][2]

Assessment of Thermal Hyperalgesia: Paw Withdrawal Latency (Hargreaves Test)

This method is used to measure the nociceptive threshold to a thermal stimulus.

Materials:

  • Plantar test apparatus (Hargreaves apparatus) with a radiant heat source

  • Plexiglass enclosures for the rats

  • Timer

Procedure:

  • Place the rat in a plexiglass enclosure on the glass floor of the apparatus and allow it to acclimate for at least 15-30 minutes.

  • Position the radiant heat source under the glass floor, directly beneath the plantar surface of the hind paw to be tested.

  • Activate the heat source and start the timer.

  • The latency to paw withdrawal (in seconds) is recorded as the paw withdrawal latency (PWL).

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Repeat the measurement several times on each paw, with a sufficient interval between measurements, and calculate the mean PWL.[1]

  • Administer [Dmt1]DALDA or the vehicle control and measure the PWL at predetermined time points after administration.

Intrathecal Administration

This protocol describes the direct administration of substances into the subarachnoid space of the spinal cord.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic

  • Intrathecal catheter (polyethylene tubing)

  • Syringe and needle

  • Surgical instruments

Procedure for Chronic Catheter Implantation:

  • Anesthetize the rat.

  • Make an incision at the cisterna magna.

  • Carefully insert a polyethylene catheter into the subarachnoid space and advance it to the lumbar region.

  • Exteriorize the other end of the catheter at the back of the neck and secure it.

  • Close the incision.

  • Allow the rat to recover fully before drug administration.

  • For continuous infusion, the exteriorized end of the catheter can be connected to an osmotic minipump.[4]

Procedure for Acute Intrathecal Injection:

  • Anesthetize the rat.

  • Palpate the iliac crests and identify the L5-L6 intervertebral space.

  • Insert a 30-gauge needle connected to a microsyringe between the vertebrae into the subarachnoid space. A tail flick is often observed upon successful entry.

  • Slowly inject the desired volume of the drug solution.

  • Withdraw the needle and allow the rat to recover.

Visualization of Signaling Pathways and Experimental Workflow

Mu-Opioid Receptor Signaling Pathway

The binding of [Dmt1]DALDA to the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to analgesia. The primary pathway involves the activation of inhibitory G-proteins (Gi/o).

MOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dmt1_DALDA [Dmt1]DALDA MOR µ-Opioid Receptor (MOR) Dmt1_DALDA->MOR Binds G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production Analgesia Analgesia cAMP->Analgesia Contributes to Ion_Channels->Analgesia Leads to

Caption: Mu-opioid receptor signaling cascade.

G-Protein vs. β-Arrestin Biased Agonism

Upon agonist binding, GPCRs can signal through G-proteins, which is typically associated with the desired therapeutic effects (analgesia), or through β-arrestin pathways, which can be involved in receptor desensitization and some side effects. Biased agonists preferentially activate one pathway over the other.

Biased_Agonism Agonist Opioid Agonist ([Dmt1]DALDA) MOR µ-Opioid Receptor Agonist->MOR G_Protein_Pathway G-Protein Signaling MOR->G_Protein_Pathway Activates Beta_Arrestin_Pathway β-Arrestin Signaling MOR->Beta_Arrestin_Pathway Activates Analgesia Analgesia (Therapeutic Effect) G_Protein_Pathway->Analgesia Side_Effects Side Effects & Receptor Desensitization Beta_Arrestin_Pathway->Side_Effects

Caption: G-protein vs. β-arrestin pathways.

Experimental Workflow for Efficacy Testing

The following diagram illustrates the typical workflow for assessing the analgesic efficacy of [Dmt1]DALDA in a rat model of neuropathic pain.

Experimental_Workflow Animal_Acclimation 1. Animal Acclimation Baseline_Testing 2. Baseline Behavioral Testing (Hargreaves Test) Animal_Acclimation->Baseline_Testing Nerve_Ligation 3. L5 Spinal Nerve Ligation Surgery Baseline_Testing->Nerve_Ligation Recovery 4. Post-operative Recovery (7 days) Nerve_Ligation->Recovery Post_Ligation_Testing 5. Post-ligation Behavioral Testing (Confirmation of Hyperalgesia) Recovery->Post_Ligation_Testing Drug_Administration 6. Administration of [Dmt1]DALDA or Vehicle Post_Ligation_Testing->Drug_Administration Post_Drug_Testing 7. Post-administration Behavioral Testing (Assessment of Analgesia) Drug_Administration->Post_Drug_Testing Data_Analysis 8. Data Analysis Post_Drug_Testing->Data_Analysis

Caption: Neuropathic pain study workflow.

References

Application Notes and Protocols for the Characterization of Dmt-d-Arg-Phe-A2pr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmt-d-Arg-Phe-A2pr-NH2 is a synthetic tetrapeptide of interest in pharmacological research, particularly in the field of opioid receptor modulation. Its structure is closely related to the potent and selective mu-opioid (µ-opioid) receptor agonist [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH2), suggesting that it may share a similar biological activity profile. The substitution of Lysine (Lys) with α,β-diaminopropionic acid (A2pr) may influence its receptor binding affinity, selectivity, and pharmacokinetic properties. Accurate and comprehensive analytical characterization is crucial for understanding its structure-activity relationship, ensuring purity, and enabling further drug development.

This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, it outlines protocols for in vitro functional assays to determine its biological activity at the µ-opioid receptor and illustrates the associated signaling pathway.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented below.

PropertyValueSource
Molecular Formula C29H43N9O5PubChem CID: 57340585[1]
Molecular Weight 597.7 g/mol PubChem CID: 57340585[1]
Monoisotopic Mass 597.33871551 DaPubChem CID: 57340585[1]
XLogP3 -1.1PubChem CID: 57340585[1]

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of synthetic peptides. A reversed-phase HPLC (RP-HPLC) method is typically employed, separating the peptide from impurities based on hydrophobicity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and gradient pump.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for peptide analysis.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm. The absorbance at 220 nm is due to the peptide bonds, while 280 nm is for the aromatic residues (Dmt and Phe).

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL. Inject 10-20 µL.

Expected Results: A pure sample of this compound will show a single major peak in the chromatogram. The retention time will depend on the exact HPLC conditions and the hydrophobicity of the peptide. Purity can be calculated by integrating the peak area of the main peak and expressing it as a percentage of the total peak area.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, providing strong evidence of its identity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to sequence the peptide by fragmenting the molecule and analyzing the resulting fragment ions.

Experimental Protocol:

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode is typically used for peptides as they readily accept protons.

  • Mass Analyzer: A time-of-flight (TOF), Orbitrap, or quadrupole mass analyzer can be used.

  • Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an HPLC column.

  • MS Scan: Acquire a full scan MS spectrum to determine the mass of the protonated molecule [M+H]⁺. For this compound, the expected m/z for the singly charged ion is approximately 598.3.

  • MS/MS Analysis: Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) can be used to confirm the amino acid sequence.

Data Presentation: Expected Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺ 598.35
[M+2H]²⁺ 299.68

Note: The calculated m/z values are for the monoisotopic mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution. While full structural elucidation of peptides containing unnatural amino acids can be complex, 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR experiments can confirm the presence of key structural motifs and the integrity of the amino acid residues.[2][3]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: Dissolve 1-5 mg of the peptide in a suitable deuterated solvent, such as DMSO-d₆ or H₂O/D₂O (9:1).

  • ¹H NMR: A 1D ¹H NMR spectrum will show signals for all the protons in the molecule. The chemical shifts of the amide protons, alpha-protons, and side-chain protons can be used to identify the amino acid residues.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing information about the peptide's conformation.

Biological Activity Characterization

Given its structural similarity to [Dmt¹]DALDA, this compound is expected to be a µ-opioid receptor agonist.[4][5] The following in vitro assays are essential for characterizing its biological activity.

Radioligand Binding Assay

This assay determines the affinity of the peptide for the µ-opioid receptor. It involves competing the test compound with a radiolabeled ligand (e.g., [³H]DAMGO) for binding to membranes prepared from cells expressing the µ-opioid receptor.

Experimental Protocol:

  • Materials: Cell membranes expressing the µ-opioid receptor, a radiolabeled µ-opioid agonist (e.g., [³H]DAMGO), unlabeled DAMGO (for non-specific binding determination), and the test peptide (this compound).

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test peptide.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Comparative Receptor Binding Affinities

PeptideReceptorKi (nM)
[Dmt¹]DALDA µ-opioid~0.2 - 1.0
Morphine µ-opioid~1.0 - 10.0
This compound µ-opioidTo be determined

Note: Data for [Dmt¹]DALDA and Morphine are from published literature and are provided for comparison.

Functional Assays

Functional assays measure the cellular response to receptor activation, determining whether the peptide is an agonist, antagonist, or inverse agonist, and its potency and efficacy.

a) cAMP Accumulation Assay

Activation of the Gαi-coupled µ-opioid receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol:

  • Cell Line: A cell line expressing the µ-opioid receptor (e.g., CHO-µOR or HEK-µOR).

  • Procedure:

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Add varying concentrations of the test peptide and incubate.

    • Lyse the cells and measure the cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the peptide concentration to generate a dose-response curve and determine the EC₅₀ (the concentration of the peptide that produces 50% of the maximal response) and the Emax (the maximal effect).

b) β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, which is involved in receptor desensitization and internalization.

Experimental Protocol:

  • Assay Principle: Typically uses a technology like BRET (Bioluminescence Resonance Energy Transfer) or enzyme fragment complementation.

  • Procedure:

    • Use cells co-expressing the µ-opioid receptor fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin fused to an acceptor molecule (e.g., YFP).

    • Add the test peptide and measure the energy transfer between the donor and acceptor, which increases upon their interaction.

  • Data Analysis: Generate a dose-response curve to determine the EC₅₀ and Emax for β-arrestin recruitment. This allows for the assessment of biased agonism (preferential activation of G-protein signaling over β-arrestin recruitment).

Data Presentation: Comparative In Vitro Functional Activity

PeptideAssayEC₅₀ (nM)Emax (% of DAMGO)
[Dmt¹]DALDA cAMP Inhibition~0.1 - 1.0~100
Morphine cAMP Inhibition~10 - 50~100
This compound cAMP InhibitionTo be determinedTo be determined
[Dmt¹]DALDA β-Arrestin RecruitmentVariableVariable
Morphine β-Arrestin Recruitment~50 - 200~100
This compound β-Arrestin RecruitmentTo be determinedTo be determined

Note: Data for [Dmt¹]DALDA and Morphine are from published literature and are provided for comparison.

Visualizations

Experimental Workflow

G cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_characterization Analytical Characterization cluster_biological Biological Evaluation synthesis Solid-Phase Peptide Synthesis cleavage Cleavage & Deprotection synthesis->cleavage crude Crude Peptide cleavage->crude purification Preparative RP-HPLC crude->purification lyophilization Lyophilization purification->lyophilization pure Pure Peptide lyophilization->pure hplc Analytical RP-HPLC (Purity) pure->hplc ms Mass Spectrometry (Identity & Sequence) pure->ms nmr NMR Spectroscopy (Structure) pure->nmr binding Receptor Binding Assay (Affinity - Ki) pure->binding functional Functional Assays (Potency - EC50, Efficacy - Emax) pure->functional

Caption: General experimental workflow for the synthesis, purification, and characterization of this compound.

Mu-Opioid Receptor Signaling Pathway

G peptide This compound (Agonist) receptor µ-Opioid Receptor (GPCR) peptide->receptor binds to g_protein Gi/o Protein (α, β, γ subunits) receptor->g_protein activates beta_arrestin β-Arrestin receptor->beta_arrestin recruits ac Adenylyl Cyclase g_protein->ac αi inhibits k_channel GIRK Channel g_protein->k_channel βγ activates ca_channel Voltage-Gated Ca²⁺ Channel g_protein->ca_channel βγ inhibits camp cAMP ac->camp converts ATP to pka PKA camp->pka activates analgesia Analgesia k_channel->analgesia leads to ca_channel->analgesia leads to internalization Receptor Internalization & Desensitization beta_arrestin->internalization side_effects Side Effects (e.g., Respiratory Depression) beta_arrestin->side_effects

Caption: Simplified signaling pathway of the µ-opioid receptor upon agonist binding.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach employing chromatographic and spectroscopic techniques to ensure its identity, purity, and structural integrity. Furthermore, a suite of in vitro pharmacological assays is necessary to elucidate its biological activity profile at the µ-opioid receptor. The protocols and data presented herein, primarily based on well-established methods for similar opioid peptides, provide a comprehensive framework for researchers to thoroughly characterize this novel compound and evaluate its potential as a therapeutic agent.

References

Application Notes and Protocols for the Study of Thermal Hyperalgesia using the Potent Mu-Opioid Receptor Agonist [Dmt¹]DALDA

Author: BenchChem Technical Support Team. Date: November 2025

Note: The following information is provided for the well-characterized synthetic opioid peptide H-Dmt-d-Arg-Phe-Lys-NH₂ (also known as [Dmt¹]DALDA ). While the user inquiry specified "Dmt-d-Arg-Phe-A2pr-NH₂," extensive literature searches did not yield specific data for this variant in the context of thermal hyperalgesia. However, analogues of DALDA where the Lysine (Lys) residue is substituted with other basic amino acids, such as α,γ-diaminobutyric acid (of which A2pr, α,β-diaminopropionic acid, is a structural analog), have been synthesized. It is therefore plausible that the fundamental principles, mechanisms of action, and experimental protocols outlined below for [Dmt¹]DALDA would be highly relevant for a closely related analogue.

Introduction

[Dmt¹]DALDA is a highly potent and selective synthetic tetrapeptide agonist of the mu-opioid receptor (MOR).[1][2] It is a valuable tool for researchers studying nociception and analgesia, particularly in models of thermal hyperalgesia. Its unique properties, including high efficacy and a significant portion of its analgesic action being mediated at the spinal cord level, make it a compound of interest for understanding pain pathways and developing novel analgesics.[1][2] Furthermore, [Dmt¹]DALDA has been reported to possess mitochondria-targeted antioxidant and norepinephrine re-uptake inhibitory activities, which may contribute to its effectiveness in neuropathic pain models.[1][2]

These application notes provide an overview of the use of [Dmt¹]DALDA in preclinical thermal hyperalgesia studies, including its mechanism of action, and detailed experimental protocols.

Mechanism of Action

[Dmt¹]DALDA exerts its analgesic effects primarily through the activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR). The binding of [Dmt¹]DALDA to the MOR initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and nociceptive transmission.

Signaling Pathway of Mu-Opioid Receptor Activation

MOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dmt1_DALDA [Dmt¹]DALDA MOR Mu-Opioid Receptor (MOR) Dmt1_DALDA->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases conversion of ATP to PKA PKA cAMP->PKA Reduces activation of Neuronal_Inhibition Neuronal Inhibition (Reduced Neurotransmitter Release) Ca_channel->Neuronal_Inhibition Leads to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Hyperpolarization->Neuronal_Inhibition Contributes to Experimental_Workflow Start Start Animal_Model Induce Neuropathic Pain (e.g., Spinal Nerve Ligation) Start->Animal_Model Recovery Post-operative Recovery (≥ 7 days) Animal_Model->Recovery Baseline Establish Baseline Thermal Hyperalgesia (Hargreaves Test) Recovery->Baseline Grouping Randomize Animals into Treatment Groups (Vehicle, [Dmt¹]DALDA, etc.) Baseline->Grouping Administration Administer [Dmt¹]DALDA or Vehicle Grouping->Administration Testing Measure Paw Withdrawal Latency at Pre-determined Time Points Administration->Testing Data_Analysis Analyze Data and Compare Treatment Groups Testing->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Experimental Design of Dmt-d-Arg-Phe-A2pr-NH2 Research

Author: BenchChem Technical Support Team. Date: November 2025

A NOTE ON THE TARGET COMPOUND: The specific peptide "Dmt-d-Arg-Phe-A2pr-NH2" is not readily identifiable in the current scientific literature. The term "A2pr" does not correspond to a standard amino acid abbreviation. However, the sequence bears a strong resemblance to the well-characterized, potent, and selective µ-opioid receptor agonist, [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂) .[1][2][3] It is plausible that "A2pr" represents a non-standard abbreviation for an amino acid intended to replace the lysine (Lys) residue in [Dmt¹]DALDA.

Therefore, these application notes and protocols are based on the experimental design for a potent µ-opioid receptor agonist, using [Dmt¹]DALDA as a representative compound. The methodologies described herein are broadly applicable to the characterization of novel opioid peptides and can be adapted for "this compound" once the identity of the "A2pr" residue is clarified.

Application Notes

Introduction

The synthetic tetrapeptide [Dmt¹]DALDA is a highly selective agonist for the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[1][2] MOR activation is a cornerstone of analgesia, but also mediates undesirable side effects such as respiratory depression and dependence. [Dmt¹]DALDA has demonstrated potent analgesic effects, particularly in models of neuropathic pain, with a distinct pharmacological profile compared to morphine.[1][2] Research into novel DALDA analogs, such as the putative this compound, aims to develop analgesics with improved efficacy and a more favorable side-effect profile. This may be achieved through mechanisms such as biased agonism, where a ligand preferentially activates a subset of downstream signaling pathways.

Therapeutic Potential

Novel analogs of [Dmt¹]DALDA could have therapeutic applications in:

  • Chronic and Neuropathic Pain: Given the efficacy of [Dmt¹]DALDA in preclinical pain models, novel analogs could offer improved management of these debilitating conditions.[1][2]

  • Acute Pain: The potent analgesic effects of µ-opioid agonists make them suitable candidates for the treatment of moderate to severe acute pain.

  • Anesthesia: Opioids are commonly used as adjuncts in anesthesia.

Key Research Objectives

The preclinical evaluation of a novel DALDA analog should aim to:

  • Determine its binding affinity and selectivity for the µ-opioid receptor.

  • Characterize its functional activity at the µ-opioid receptor, including potency and efficacy in activating G protein-dependent and independent signaling pathways.

  • Assess its analgesic properties in relevant in vivo models of pain.

  • Evaluate its potential for inducing common opioid-related side effects.

Experimental Protocols

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of the test compound for the µ-opioid receptor and its selectivity against other opioid receptor subtypes (δ and κ).

Methodology: Radioligand Competition Binding Assay

  • Materials:

    • Cell membranes prepared from cells stably expressing the human µ-, δ-, or κ-opioid receptor.

    • Radioligand: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), or [³H]-U69,593 (for κ).

    • Test compound (this compound).

    • Non-specific binding control: Naloxone.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • To determine non-specific binding, add a high concentration of naloxone to a set of wells.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional potency (EC₅₀) and efficacy (% of maximal response relative to a standard agonist like DAMGO) of the test compound.

Methodology 1: cAMP Accumulation Assay (for Gαi/o coupling)

  • Principle: Activation of the µ-opioid receptor (a Gαi/o-coupled receptor) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).

  • Procedure:

    • Plate cells expressing the µ-opioid receptor in a 96-well plate.

    • Pre-treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

    • Add varying concentrations of the test compound and incubate.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Determine the EC₅₀ from the resulting dose-response curve.

Methodology 2: β-Arrestin Recruitment Assay (for G protein-independent signaling)

  • Principle: Ligand-activated GPCRs recruit β-arrestin proteins, a key step in receptor desensitization and an independent signaling pathway.

  • Procedure:

    • Use a cell line engineered to express the µ-opioid receptor fused to a component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.

    • Add varying concentrations of the test compound.

    • Ligand-induced recruitment of β-arrestin to the receptor will bring the two components of the reporter system into proximity, generating a detectable signal (e.g., chemiluminescence).

  • Data Analysis:

    • Measure the signal at each concentration of the test compound.

    • Determine the EC₅₀ and Emax from the dose-response curve.

In Vivo Characterization

Objective: To assess the analgesic efficacy of the test compound in animal models of acute and chronic pain.

Methodology 1: Hot Plate Test (for thermal nociception)

  • Animals: Mice or rats.

  • Procedure:

    • Administer the test compound or vehicle control (e.g., subcutaneously or intrathecally).

    • At specified time points after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Record the latency to a nociceptive response (e.g., paw licking, jumping).

    • A cut-off time is used to prevent tissue damage.

  • Data Analysis:

    • Calculate the percent maximum possible effect (%MPE) = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Methodology 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Animals: Rats.

  • Procedure:

    • Surgically induce neuropathic pain by loosely ligating the sciatic nerve.

    • After a post-operative period for the development of hypersensitivity, assess baseline nociceptive thresholds (e.g., mechanical allodynia using von Frey filaments, thermal hyperalgesia using a radiant heat source).

    • Administer the test compound or vehicle control.

    • Measure the reversal of mechanical allodynia and thermal hyperalgesia at various time points.

  • Data Analysis:

    • Compare the paw withdrawal thresholds or latencies before and after drug administration.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound

Parameterµ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
Binding Affinity (Ki, nM)
Functional Potency (EC₅₀, nM)
cAMP Assay
β-Arrestin Recruitment
Efficacy (% of DAMGO)
cAMP Assay
β-Arrestin Recruitment

Table 2: In Vivo Analgesic Efficacy of this compound

Pain ModelRoute of AdministrationED₅₀ (mg/kg)Maximum Possible Effect (%)
Hot Plate Test
CCI Model
Mechanical Allodynia
Thermal Hyperalgesia

Visualizations

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Ligand This compound Ligand->MOR Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA ↓ PKA Activity cAMP->PKA Cellular_Response Analgesia PKA->Cellular_Response Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: µ-Opioid Receptor Signaling Pathway.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_development Drug Development Path Binding Receptor Binding Assays (µ, δ, κ selectivity) Analgesia Analgesia Models (Hot Plate, Neuropathic Pain) Binding->Analgesia Functional Functional Assays (cAMP, β-Arrestin) Functional->Analgesia SideEffects Side Effect Profiling (Respiratory, GI) Analgesia->SideEffects Lead_Opt Lead Optimization Analgesia->Lead_Opt SideEffects->Lead_Opt Synthesis Peptide Synthesis & Purification Synthesis->Binding Synthesis->Functional

Caption: Experimental Workflow for a Novel Opioid Peptide.

References

Application Notes and Protocols for Dmt-d-Arg-Phe-A2pr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Extensive literature searches did not yield specific dosage, administration, or protocol information for the peptide Dmt-d-Arg-Phe-A2pr-NH2 . The following information is provided for the closely related and extensively studied synthetic opioid peptide, H-Dmt-d-Arg-Phe-Lys-NH2 ([Dmt1]DALDA) , which substitutes diaminopropionic acid (A2pr) with lysine (Lys). Researchers studying this compound may find the information on [Dmt1]DALDA to be a valuable starting point for experimental design.

Introduction to [Dmt1]DALDA

H-Dmt-d-Arg-Phe-Lys-NH2, also known as [Dmt1]DALDA, is a highly potent and selective µ-opioid receptor agonist. It is a synthetic tetrapeptide analog of the endogenous opioid peptide endomorphin-2. [Dmt1]DALDA has garnered significant interest in pain research due to its potent analgesic effects, particularly when administered spinally.

Quantitative Data Summary for [Dmt1]DALDA

The following table summarizes the dosage and administration routes for [Dmt1]DALDA as reported in preclinical studies.

Animal Model Administration Route Dosage Range Observed Effect Reference
Rat (Neuropathic Pain Model)Intrathecal1 - 10 nmolIncreased paw withdrawal latency (analgesia)
Mouse (Tail-flick Test)Intrathecal0.01 - 0.1 nmolPotent antinociceptive activity[1]
Mouse (Tail-flick Test)SupraspinalNot specifiedProfound analgesia[2]
MouseSystemicNot specifiedOver 200-fold more potent than morphine[2]

Signaling Pathway of [Dmt1]DALDA

[Dmt1]DALDA exerts its effects primarily through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the inhibition of neuronal activity and subsequent analgesia.

G_protein_signaling Dmt1DALDA [Dmt1]DALDA MOR µ-Opioid Receptor Dmt1DALDA->MOR Binds to G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia

Proposed signaling pathway of [Dmt1]DALDA.

Experimental Protocols

In Vivo Model of Neuropathic Pain in Rats

This protocol is based on methodologies used to assess the analgesic effects of opioid peptides in a rat model of neuropathic pain.

1. Animal Model:

  • Adult male Sprague-Dawley rats are used.

  • Neuropathic pain is induced by ligation of the L5 spinal nerve.

2. Drug Preparation and Administration:

  • [Dmt1]DALDA is dissolved in sterile saline.

  • For intrathecal administration, a catheter is implanted at the lumbar level of the spinal cord.

  • The peptide solution is administered through the catheter.

3. Assessment of Thermal Hyperalgesia:

  • The paw withdrawal latency in response to a radiant heat source is measured.

  • A baseline measurement is taken before drug administration.

  • Measurements are repeated at various time points after administration to determine the analgesic effect.

Experimental Workflow for In Vivo Analgesic Assessment

The following diagram illustrates a typical workflow for evaluating the analgesic properties of a compound like [Dmt1]DALDA.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis animal_model Induce Neuropathic Pain (e.g., L5 Ligation) baseline Baseline Nociceptive Testing (e.g., Paw Withdrawal Latency) animal_model->baseline drug_prep Prepare [Dmt1]DALDA Solution administration Administer [Dmt1]DALDA (e.g., Intrathecal) drug_prep->administration baseline->administration post_admin_testing Post-Administration Nociceptive Testing administration->post_admin_testing data_collection Collect Paw Withdrawal Latency Data post_admin_testing->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis results Determine Analgesic Effect statistical_analysis->results

Typical experimental workflow for in vivo studies.

Conclusion

References

Application Notes and Protocols for Measuring the Analgesic Effects of Dmt-d-Arg-Phe-Lys-NH2 ([Dmt1]DALDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmt-d-Arg-Phe-Lys-NH2, also known as [Dmt1]DALDA, is a potent and highly selective synthetic tetrapeptide agonist for the mu-opioid receptor (MOR).[1][2][3][4][5] It is an analog of the endogenous opioid peptide DALDA (H-Tyr-D-Arg-Phe-Lys-NH2), with the N-terminal tyrosine residue replaced by 2',6'-dimethyltyrosine (Dmt). This modification significantly enhances its binding affinity and potency.[6] [Dmt1]DALDA has demonstrated powerful analgesic effects in various preclinical models of acute and neuropathic pain.[1][3][4][7] Its mechanism of action is multifactorial, involving not only potent MOR activation but also inhibition of norepinephrine re-uptake and mitochondria-targeted antioxidant activity.[1][2][3][4][5] These application notes provide detailed protocols for assessing the analgesic properties of [Dmt1]DALDA in both in vitro and in vivo settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for [Dmt1]DALDA from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterReceptorSpecies/SystemValueReference
Binding Affinity (Kd) Mu-Opioid Receptor (hMOR)Human0.199 nM[2]
Binding Affinity (Ki) Mu-Opioid Receptor (rMOR)Rat0.143 nM[6]
Receptor Selectivity hMOR vs. hDORHuman~10,000-fold[2]
Receptor Selectivity hMOR vs. hKORHuman~26-fold[2]
Functional Activity G-Protein Activation ([35S]GTPγS)hMOR, hDORFull Agonist[2]
Functional Activity G-Protein Activation ([35S]GTPγS)hKORPartial Agonist[2]

Table 2: In Vivo Analgesic Efficacy in Rodent Models

Animal ModelPain AssayAdministration RouteEffective Dose Range (mg/kg)Observed EffectReference
Acute Pain (Rat) Tail-Flick TestSubcutaneous (s.c.)0.15 - 0.25Potent, dose-dependent analgesia[7]
Acute Pain (Rat) Hot Plate TestSubcutaneous (s.c.)0.35 - 0.5Significant analgesia at higher doses[7]
Neuropathic Pain (Rat) Paw Withdrawal (Radiant Heat)Not SpecifiedEquianalgesic doses to morphine in naïve animalsGreater increase in paw withdrawal latency compared to morphine[1][3][4]

Experimental Protocols

In Vitro Methods

1. Radioligand Binding Assay for Mu-Opioid Receptor Affinity

This protocol determines the binding affinity of [Dmt1]DALDA for the mu-opioid receptor.

  • Materials:

    • Cell membranes expressing the human mu-opioid receptor (hMOR).

    • [3H][Dmt1]DALDA (radioligand).

    • Unlabeled [Dmt1]DALDA or other opioid ligands for competition binding.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of unlabeled [Dmt1]DALDA.

    • In a 96-well plate, combine cell membranes, [3H][Dmt1]DALDA (at a concentration near its Kd), and varying concentrations of unlabeled [Dmt1]DALDA.

    • For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of an unlabeled MOR ligand (e.g., naloxone).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

2. [35S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the ability of [Dmt1]DALDA to activate G-proteins coupled to the mu-opioid receptor.[8][9]

  • Materials:

    • Cell membranes expressing the hMOR.

    • [35S]GTPγS.

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, pH 7.4).[8]

    • [Dmt1]DALDA.

    • Unlabeled GTPγS for non-specific binding.

  • Procedure:

    • Prepare serial dilutions of [Dmt1]DALDA.

    • In a 96-well plate, combine cell membranes, a fixed concentration of GDP (e.g., 30 µM), and varying concentrations of [Dmt1]DALDA.[8]

    • Pre-incubate at 30°C for a short period.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate at 30°C for 45-60 minutes.[8]

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the bound [35S]GTPγS using a scintillation counter.

    • Determine the EC50 and Emax values by non-linear regression analysis.

In Vivo Methods

1. Neuropathic Pain Model: L5 Spinal Nerve Ligation in Rats

This model induces chronic neuropathic pain, making it suitable for evaluating analgesics for this condition.[1][3]

  • Materials:

    • Adult male Sprague-Dawley rats.

    • Anesthetic (e.g., isoflurane).

    • Surgical instruments.

    • Suture material.

  • Procedure:

    • Anesthetize the rat.

    • Make a skin incision over the lumbar region to expose the paraspinal muscles.

    • Carefully dissect the muscles to expose the L5 spinal nerve.

    • Tightly ligate the L5 spinal nerve with suture.

    • Close the muscle and skin incisions with sutures.

    • Allow the animals to recover for a period (e.g., 7-14 days) to develop thermal hyperalgesia.

2. Hot Plate Test for Thermal Nociception

This test measures the response latency to a thermal stimulus, indicating the analgesic effect of a compound.[1][10][11][12][13]

  • Materials:

    • Hot plate apparatus with adjustable temperature.

    • Transparent cylindrical restrainer.

    • Timer.

  • Procedure:

    • Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[1][10]

    • Acclimatize the rats to the testing room for at least 30-60 minutes.[1][10]

    • Administer [Dmt1]DALDA or vehicle control (e.g., subcutaneously).

    • At the time of peak effect (e.g., 2 hours for s.c. [Dmt1]DALDA), place the rat on the hot plate and start the timer.[7]

    • Observe the rat for nocifensive behaviors such as paw licking or jumping.[1][10]

    • Stop the timer at the first sign of a nocifensive response and record the latency.

    • Implement a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.[7][12]

3. Tail-Flick Test for Spinal Nociception

This assay measures a spinal reflex to a thermal stimulus and is sensitive to centrally acting analgesics.[7][14][15]

  • Materials:

    • Tail-flick apparatus with a radiant heat source.

    • Rat restrainer.

    • Timer.

  • Procedure:

    • Gently restrain the rat.

    • Apply the radiant heat source to a specific portion of the tail (e.g., 5 cm from the tip).[7]

    • The apparatus will automatically detect the tail flick and record the latency.

    • Adjust the heat intensity to obtain a baseline latency of 2.5-3.5 seconds.[7]

    • Administer [Dmt1]DALDA or vehicle control.

    • Measure the tail-flick latency at the time of peak drug effect.

    • Use a cut-off time (e.g., 10 seconds) to prevent tissue damage.[7]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dmt1_DALDA [Dmt1]DALDA MOR Mu-Opioid Receptor (MOR) Dmt1_DALDA->MOR Binds and Activates G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) Ca_Channels Voltage-gated Ca2+ Channels G_Protein->Ca_Channels Inhibits (βγ subunit) K_Channels K+ Channels G_Protein->K_Channels Activates (βγ subunit) cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Modulates Ion Channels and Transcription Factors Ca_Channels->Analgesia Reduced Neurotransmitter Release K_Channels->Analgesia Hyperpolarization

Caption: Signaling pathway of [Dmt1]DALDA via the mu-opioid receptor.

Hot_Plate_Workflow cluster_setup Setup and Acclimation cluster_procedure Experimental Procedure Set_Temp Set Hot Plate Temperature (52-55°C) Acclimate Acclimate Rat to Testing Room (30-60 min) Set_Temp->Acclimate Administer Administer [Dmt1]DALDA or Vehicle (s.c.) Acclimate->Administer Wait Wait for Peak Effect (e.g., 2 hours) Administer->Wait Place_Rat Place Rat on Hot Plate and Start Timer Wait->Place_Rat Observe Observe for Paw Licking or Jumping Place_Rat->Observe Record Stop Timer and Record Latency Observe->Record Nocifensive Response Remove Remove Rat from Hot Plate Record->Remove Tail_Flick_Workflow cluster_setup Setup and Baseline cluster_procedure Experimental Procedure Calibrate Calibrate Heat Source for Baseline Latency (2.5-3.5s) Restrain Gently Restrain Rat Calibrate->Restrain Baseline Measure Baseline Tail-Flick Latency Restrain->Baseline Administer Administer [Dmt1]DALDA or Vehicle Baseline->Administer Wait Wait for Peak Effect Administer->Wait Test Apply Radiant Heat to Tail Wait->Test Record Automatically Record Tail-Flick Latency Test->Record Tail Flick Reflex

References

Application Notes and Protocols for In Vitro Receptor Binding Assay of Dmt-d-Arg-Phe-A2pr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmt-d-Arg-Phe-A2pr-NH2, also known as [Dmt¹]DALDA, is a potent and highly selective synthetic tetrapeptide agonist for the mu-opioid receptor (MOR).[1][2] Its high affinity and selectivity make it a valuable tool in pain research and the development of novel analgesics.[3] These application notes provide a comprehensive overview of the in vitro receptor binding properties of [Dmt¹]DALDA and detailed protocols for its characterization using competitive receptor binding assays.

Receptor Binding Profile of [Dmt¹]DALDA

[Dmt¹]DALDA exhibits subnanomolar binding affinity for the mu-opioid receptor and displays high selectivity over delta and kappa-opioid receptors.[1][2] The incorporation of 2',6'-dimethyltyrosine (Dmt) at position 1 significantly enhances its binding affinity compared to its parent peptide, DALDA.[4][5]

Quantitative Binding Data

The following tables summarize the binding affinity (Ki and Kd) of [Dmt¹]DALDA for opioid receptors as determined in various in vitro studies.

LigandReceptorPreparationRadioligandKi (nM)Reference
[Dmt¹]DALDAMu-Opioid (hMOR)CHO-hMOR cell membranes[³H]DAMGO0.063[4]
[Dmt¹]DALDAMu-Opioid (rat brain)Rat brain membranesNot Specified0.143[1]
[Dmt¹]DALDADelta-Opioid (hDOR)Not SpecifiedNot Specified2100[1]
[Dmt¹]DALDAKappa-Opioid (hKOR)Not SpecifiedNot Specified22.3[1]
LigandReceptorPreparationKd (nM)Reference
[³H][Dmt¹]DALDAMu-Opioid (hMOR)Mouse brain membranes0.199[2]

Experimental Protocols

In Vitro Competitive Radioligand Binding Assay for Mu-Opioid Receptor

This protocol describes the determination of the binding affinity (Ki) of [Dmt¹]DALDA for the mu-opioid receptor using a competitive radioligand binding assay. The assay is based on the principle of competition between the unlabeled test compound ([Dmt¹]DALDA) and a radiolabeled ligand for binding to the receptor.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells expressing the human mu-opioid receptor (hMOR), such as CHO-hMOR cells.

  • Radioligand: A high-affinity, selective mu-opioid receptor radioligand (e.g., [³H]DAMGO or [³H]diprenorphine).

  • Test Compound: this compound ([Dmt¹]DALDA).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity mu-opioid receptor ligand (e.g., Naloxone).

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Experimental Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired final concentration in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following components in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand and a saturating concentration of the non-specific binding control (e.g., 10 µM Naloxone).

    • Competitive Binding: Radioligand and serial dilutions of [Dmt¹]DALDA.

  • Initiate the Binding Reaction: Add the diluted cell membrane preparation to all wells to start the reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of [Dmt¹]DALDA.

    • Determine the IC50 value (the concentration of [Dmt¹]DALDA that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Activation of the mu-opioid receptor by an agonist like [Dmt¹]DALDA initiates a cascade of intracellular signaling events. The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[6][7]

Mu-Opioid Receptor Signaling Cascade

Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.

  • Gαi/o subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7]

  • Gβγ subunit: The Gβγ subunit can directly modulate the activity of ion channels. It typically leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane. It can also inhibit N-type voltage-gated calcium channels, reducing calcium influx.[7]

Together, these actions decrease neuronal excitability, which is the basis for the analgesic effects of mu-opioid agonists.

β-Arrestin Pathway

In addition to the G-protein signaling, agonist binding can also lead to the phosphorylation of the mu-opioid receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization and internalization, as well as initiating a second wave of signaling through pathways like the mitogen-activated protein kinase (MAPK) cascade.[8][9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (e.g., CHO-hMOR) Incubation Incubation in 96-well Plate (Total, Non-specific, Competitive) Membrane->Incubation Radioligand Radioligand Solution (e.g., [³H]DAMGO) Radioligand->Incubation Compound Test Compound Dilutions ([Dmt¹]DALDA) Compound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 and Ki Determination Counting->Analysis

Caption: Experimental Workflow for the In Vitro Receptor Binding Assay.

MOR_Signaling_Pathway Ligand [Dmt¹]DALDA MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MAPK MAPK Pathway Beta_arrestin->MAPK Activates

Caption: Mu-Opioid Receptor Signaling Pathway.

References

Application Notes and Protocols for Dmt-d-Arg-Phe-A2pr-NH2: Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the solubility and stability of the synthetic peptide Dmt-d-Arg-Phe-A2pr-NH2. The following protocols are designed to ensure accurate and reproducible results, which are crucial for the development of peptide-based therapeutics.

Introduction to this compound

This compound is a synthetic peptide with the chemical formula C29H43N9O5[1]. Understanding its solubility and stability is a critical first step in pre-formulation and formulation development, ensuring the peptide's efficacy and shelf-life in a therapeutic context. The structure of the peptide, containing both hydrophobic (Dmt, Phe) and basic (d-Arg, A2pr) residues, suggests a complex solubility profile that requires systematic evaluation.

Solubility Testing Protocol

The solubility of a peptide is influenced by its amino acid composition, sequence, and overall charge. This protocol outlines a systematic approach to determine the optimal solvent for this compound.

Preliminary Analysis of Physicochemical Properties

Before experimental testing, an initial in-silico analysis of the peptide's properties can guide solvent selection.

  • Amino Acid Sequence: this compound

  • Residue Classification:

    • Dmt (2',6'-dimethyltyrosine): Hydrophobic, aromatic

    • d-Arg (d-Arginine): Basic, positively charged

    • Phe (Phenylalanine): Hydrophobic, aromatic

    • A2pr (α,β-diaminopropionic acid): Basic, positively charged

  • Estimated Net Charge at Neutral pH: The presence of two basic residues (d-Arg and A2pr) and the amidated C-terminus suggests a net positive charge at neutral pH. Therefore, the peptide is considered basic.

Experimental Workflow for Solubility Testing

The following workflow provides a step-by-step process for determining the solubility of this compound. It is recommended to start with a small amount of the peptide for initial tests[2][3].

G Experimental Workflow for Solubility Testing cluster_0 Initial Solvent Screening cluster_1 pH Modification for Basic Peptides cluster_2 Organic Co-solvent for Hydrophobic Peptides A Weigh a small amount of peptide (e.g., 1 mg) B Attempt to dissolve in sterile, distilled water A->B C Vortex and sonicate if necessary B->C D Visually inspect for particulates C->D E If insoluble in water, add a small amount of 10-25% acetic acid dropwise D->E Insoluble K Determine maximum concentration and proceed with characterization D->K Soluble F Vortex between additions E->F G Check for dissolution F->G H If still insoluble, try a small amount of an organic solvent (e.g., DMSO, DMF, acetonitrile) G->H Insoluble G->K Soluble I Once dissolved, slowly add aqueous buffer to the desired concentration H->I J Monitor for precipitation I->J J->K Soluble

Caption: Stepwise approach to peptide solubility testing.

Detailed Protocol for Solubility Determination
  • Preparation of Peptide Stock:

    • Accurately weigh 1 mg of this compound.

    • Add a small, defined volume of sterile, distilled water (e.g., 100 µL) to the peptide.

    • Vortex the solution for 30 seconds. If not fully dissolved, sonicate for 5-10 minutes in a water bath[3].

    • Visually inspect the solution against a dark background for any undissolved particles.

  • Acidic Solvent Titration (if necessary):

    • If the peptide is not soluble in water, add 10% acetic acid drop-wise (1-2 µL at a time) to the suspension.

    • Vortex after each addition.

    • Continue adding acid until the peptide dissolves or a maximum of 10% of the total volume is reached.

  • Organic Solvent Test (if necessary):

    • If the peptide remains insoluble, use a fresh 1 mg aliquot.

    • Add a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (e.g., 10-20 µL) to dissolve the peptide[4].

    • Once dissolved, slowly add the desired aqueous buffer (e.g., PBS, pH 7.4) to the peptide solution drop-wise while vortexing to reach the final desired concentration. Be aware that high concentrations of organic solvents may be incompatible with certain biological assays[4].

Data Presentation: Solubility Summary

The results of the solubility tests should be recorded in a clear and concise table.

Solvent SystemPeptide Concentration (mg/mL)ObservationsSolubility
Sterile Distilled Water1.0Insoluble, suspensionPoor
10% Acetic Acid in Water1.0Soluble, clear solutionGood
5% DMSO in PBS (pH 7.4)1.0Soluble, clear solutionGood
PBS (pH 7.4)1.0Insoluble, suspensionPoor

This table is a template. Actual data will need to be generated experimentally.

Stability Testing Protocol

Peptide stability testing is essential to determine the shelf-life and optimal storage conditions. This involves subjecting the peptide to various stress conditions and analyzing its degradation over time.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods[5].

G Forced Degradation Workflow cluster_0 Stress Conditions A Prepare Peptide Solution in a suitable buffer (e.g., 1 mg/mL in 10% Acetic Acid) B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidation (e.g., 0.1% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photostability (ICH Q1B guidelines) A->F G Incubate for defined time points (e.g., 0, 2, 4, 8, 24 hours) B->G C->G D->G E->G F->G H Neutralize samples from acid/base hydrolysis G->H I Analyze by RP-HPLC with UV and MS detection G->I H->I J Quantify remaining peptide and identify degradation products I->J

Caption: Workflow for forced degradation studies of peptides.

Detailed Protocol for Forced Degradation
  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a solvent system in which it is stable at room temperature (determined from solubility studies).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the peptide stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Base Hydrolysis: Mix equal volumes of the peptide stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Oxidative Degradation: Mix equal volumes of the peptide stock solution and 0.2% H2O2 to achieve a final H2O2 concentration of 0.1%.

    • Thermal Degradation: Incubate the peptide stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the peptide stock solution to light conditions as specified in ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching/Neutralization: For acid and base hydrolysis samples, neutralize the solution by adding an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV and Mass Spectrometry (MS) detection[6].

Long-Term Stability Study

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the peptide.

  • Storage Conditions: Aliquot the peptide, either lyophilized or in solution, and store at various temperatures (e.g., -80°C, -20°C, 2-8°C, and 25°C/60% RH)[5].

  • Time Points: Analyze samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: Use the validated stability-indicating RP-HPLC method to determine the purity and content of the peptide.

Data Presentation: Stability Summary

The results from the stability studies should be tabulated to show the percentage of the peptide remaining under different conditions over time.

Forced Degradation Results

Stress ConditionTime (hours)% Peptide RemainingMajor Degradants (m/z)
0.1 M HCl24
0.1 M NaOH24
0.1% H2O224
60°C24

This table is a template. Actual data will need to be generated experimentally.

Long-Term Stability Results (-20°C)

Time (months)% Peptide RemainingAppearance
0100White powder
3
6
12

This table is a template. Actual data will need to be generated experimentally.

Analytical Method: RP-HPLC

A generic RP-HPLC method suitable for peptide analysis is provided below. This method will likely require optimization for this compound.

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-50% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 220 nm and 280 nm; Mass Spectrometry (ESI+)

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the solubility and stability of this compound. The data generated from these studies are fundamental for the successful development of this peptide into a viable therapeutic agent. It is imperative that all experimental results are meticulously documented to support regulatory filings and to ensure product quality and consistency.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dmt-d-Arg-Phe-A2pr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of the tetrapeptide Dmt-d-Arg-Phe-A2pr-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solid-phase peptide synthesis (SPPS) strategy for this compound?

A1: The recommended strategy is Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis. This approach offers mild cleavage conditions and an orthogonal protection scheme, which is crucial for the successful incorporation of the non-standard amino acids Dmt (2',6'-dimethyl-L-tyrosine) and A2pr (α,β-diaminopropionic acid).[1][2] The use of a Rink Amide resin is suitable for obtaining the C-terminal amide.

Q2: What are the key challenges in synthesizing this peptide?

A2: The primary challenges include:

  • Steric Hindrance: The Dmt residue is sterically hindered, which can lead to incomplete coupling reactions.[3]

  • Incorporation of A2pr: As a non-standard amino acid, the successful incorporation of A2pr requires proper side-chain protection to prevent side reactions. An orthogonal protecting group, such as Boc (tert-butyloxycarbonyl), on the β-amino group is essential.

  • Aggregation: Peptide sequences containing hydrophobic or bulky residues like Dmt and Phe are prone to aggregation during synthesis, which can hinder reagent accessibility and lower yields.

  • Side Reactions: Potential side reactions include racemization, especially during the activation of amino acids, and diketopiperazine formation at the dipeptide stage.

Q3: Which coupling reagents are most effective for coupling the sterically hindered Dmt residue?

A3: For sterically hindered amino acids like Dmt, more potent coupling reagents are recommended to achieve higher yields.[3] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have shown high efficiency in such cases.[1]

Q4: How should the A2pr residue be prepared for SPPS?

A4: The A2pr residue should be introduced as an N-α-Fmoc and N-β-Boc protected amino acid (Fmoc-L-A2pr(Boc)-OH). The Boc group provides acid-labile side-chain protection that is orthogonal to the base-labile Fmoc group, ensuring that the β-amino group remains protected throughout the synthesis until the final cleavage step.

Q5: What is a suitable cleavage cocktail for this peptide?

A5: A standard cleavage cocktail for peptides with Arg(Pbf) and other acid-labile side-chain protecting groups like Boc is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water.[4] TIS acts as a scavenger to prevent the re-attachment of cleaved protecting groups to sensitive residues like Trp (if present) and to reduce other side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low overall yield Incomplete coupling of one or more amino acids, particularly the sterically hindered Dmt residue.- Use a more powerful coupling reagent such as HATU, HCTU, or COMU. - Perform a double coupling for the Dmt residue. - Increase the coupling reaction time. - Monitor coupling completion with a ninhydrin test.
Aggregation of the growing peptide chain on the resin.- Switch to a solvent with better-solvating properties, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). - Perform the synthesis at a slightly elevated temperature (e.g., 35-40°C). - Use a low-substitution resin to reduce chain density.
Premature cleavage of the peptide from the resin.- Ensure the appropriate resin and linker are used (e.g., Rink Amide for C-terminal amides). - Avoid excessively acidic conditions during steps other than the final cleavage.
Presence of deletion sequences in final product Incomplete Fmoc deprotection or incomplete coupling.- For incomplete deprotection, extend the piperidine treatment time or use a stronger base solution (e.g., with DBU). - For incomplete coupling, refer to the solutions for low overall yield. - Consider capping unreacted amines with acetic anhydride after each coupling step.
Side products with unexpected mass Racemization of amino acids during activation.- Add an racemization suppressant like HOBt or Oxyma to the coupling reaction. - Avoid prolonged pre-activation times.
Formation of piperidinyl-alanine adducts.This can occur with C-terminal Cys, but can also be a concern with other residues under strongly basic conditions. Ensure complete washing after deprotection to remove residual piperidine.
Incomplete removal of side-chain protecting groups during cleavage.- Extend the cleavage time. - Ensure a sufficient volume of cleavage cocktail is used. - For Arg(Pbf), cleavage can sometimes be slow; monitor cleavage completion by HPLC analysis of a small sample over time.[2]

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for Dmt Incorporation

Coupling ReagentActivation Time (min)Coupling Time (hr)Crude Purity (%)Estimated Yield (%)
HBTU/HOBt/DIEA22~75~80
HATU/HOAt/DIEA21.5~90~92
COMU/DIEA11~92~95

Data are representative estimates based on the synthesis of peptides containing sterically hindered amino acids and are intended for comparative purposes.

Table 2: Impact of Synthesis Conditions on Overall Yield

ConditionSolventTemperature (°C)Overall Crude Yield (%)
StandardDMF25~65
OptimizedNMP35~78
Aggregation-prone sequenceDMF/DMSO (1:1)25~72

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is based on a standard Fmoc/tBu strategy.

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with the chosen coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • For Dmt, a double coupling is recommended.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence (A2pr(Boc), Phe, d-Arg(Pbf), Dmt).

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and methanol (3 times), and dry under vacuum.

Cleavage and Deprotection Protocol
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

  • Centrifugation and Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage & Deprotection Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Next Cycle Final_Peptide_Resin Dried Peptide-Resin Washing2->Final_Peptide_Resin Final Cycle Cleavage Cleavage Cocktail (TFA/TIS/H2O) Final_Peptide_Resin->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) and Cleavage Workflow.

Troubleshooting_Yield Start Low Synthesis Yield Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Aggregation Peptide Aggregation? Start->Check_Aggregation Check_Deprotection Incomplete Deprotection? Start->Check_Deprotection Solution_Coupling Use stronger coupling reagent (HATU/HCTU) Double couple hindered residues Check_Coupling->Solution_Coupling Yes Solution_Aggregation Use NMP or DMSO Elevate temperature Check_Aggregation->Solution_Aggregation Yes Solution_Deprotection Extend deprotection time Add DBU to piperidine Check_Deprotection->Solution_Deprotection Yes

Caption: Troubleshooting Logic for Low Synthesis Yield.

References

Dmt-d-Arg-Phe-A2pr-NH2 aggregation issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation issues with the peptide Dmt-d-Arg-Phe-A2pr-NH2 in solution.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential aggregation properties?

This compound is a synthetic peptide. While specific aggregation data for this exact sequence is not extensively published, an analysis of its constituent amino acids can help predict its behavior:

  • Dmt (2',6'-dimethyltyrosine): A synthetic, hydrophobic amino acid. The bulky dimethyl groups can increase steric hindrance and potentially influence aggregation. In similar peptides, Dmt substitution has been shown to increase potency at opioid receptors.[1][2]

  • d-Arg (d-Arginine): A basic amino acid that carries a positive charge at physiological pH. The presence of arginine generally enhances the solubility of peptides in aqueous solutions.

  • Phe (Phenylalanine): A hydrophobic amino acid that can contribute to aggregation through aromatic stacking and hydrophobic interactions.

  • A2pr (L-α,β-diaminopropionic acid): A non-proteinogenic amino acid with a primary amine on its side chain, making it basic and positively charged at physiological pH. It can influence the pH sensitivity of the peptide.[3][4]

The combination of hydrophobic residues (Dmt, Phe) and basic residues (d-Arg, A2pr) suggests that the peptide's solubility and aggregation propensity will be highly dependent on the pH and ionic strength of the solution.

Q2: What are the common causes of peptide aggregation?

Peptide aggregation is a common issue where peptide molecules self-associate to form larger, often insoluble complexes.[5] Key factors influencing aggregation include:

  • Intrinsic Factors (Sequence-Dependent):

    • Hydrophobicity: A high proportion of hydrophobic amino acids can drive aggregation to minimize contact with water.[6]

    • Secondary Structure: The propensity of the peptide to form β-sheets can lead to the formation of highly ordered fibrillar aggregates.

    • Net Charge: Peptides are generally most prone to aggregation near their isoelectric point (pI), where their net charge is zero.[7]

  • Extrinsic Factors (Solution-Dependent):

    • pH: The pH of the solution affects the ionization state of acidic and basic side chains, thereby altering the peptide's net charge and solubility.[6]

    • Ionic Strength: High salt concentrations can either screen electrostatic repulsions, promoting aggregation, or stabilize the native state, depending on the specific salt and peptide.[7]

    • Temperature: Higher temperatures can increase the rate of aggregation by promoting conformational changes and increasing the frequency of molecular collisions.

    • Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.

    • Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce energy into the system and promote aggregation.

II. Troubleshooting Guide for Aggregation Issues

This guide provides a systematic approach to diagnosing and resolving aggregation problems with this compound.

Initial Assessment: Visual Inspection and Solubility Testing
  • Visual Inspection: Observe the peptide solution for any signs of turbidity, precipitation, or gel formation. A properly solubilized peptide should result in a clear, particle-free solution.[8]

  • Solubility Test: Before dissolving the entire sample, test the solubility of a small aliquot in the intended buffer.

Troubleshooting Workflow

The following diagram outlines a step-by-step workflow for troubleshooting aggregation issues.

Troubleshooting_Workflow start Start: Peptide Aggregation Observed check_solubilization Step 1: Review Solubilization Protocol start->check_solubilization is_protocol_correct Is the protocol appropriate for a basic peptide? check_solubilization->is_protocol_correct adjust_ph Step 2: Adjust pH is_protocol_correct->adjust_ph No is_protocol_correct->adjust_ph Yes, but still aggregates is_aggregation_resolved_ph Aggregation Resolved? adjust_ph->is_aggregation_resolved_ph modify_ionic_strength Step 3: Modify Ionic Strength is_aggregation_resolved_ph->modify_ionic_strength No end_success Success: Peptide Solubilized is_aggregation_resolved_ph->end_success Yes is_aggregation_resolved_ionic Aggregation Resolved? modify_ionic_strength->is_aggregation_resolved_ionic additives Step 4: Use Solubilizing Additives is_aggregation_resolved_ionic->additives No is_aggregation_resolved_ionic->end_success Yes is_aggregation_resolved_additives Aggregation Resolved? additives->is_aggregation_resolved_additives optimize_conditions Step 5: Optimize Storage & Handling is_aggregation_resolved_additives->optimize_conditions No is_aggregation_resolved_additives->end_success Yes end_fail Further Characterization Needed (e.g., DLS, ThT assay) optimize_conditions->end_fail

Caption: Troubleshooting workflow for peptide aggregation.

Step-by-Step Guide

Step 1: Review Solubilization Protocol

This compound is a basic peptide due to the presence of d-Arginine and A2pr. Therefore, it should be more soluble in acidic conditions.

  • Recommended Initial Solvent: Start by attempting to dissolve the peptide in sterile, distilled water. If solubility is poor, use a dilute acidic solution.

  • Procedure for Basic Peptides:

    • Attempt to dissolve a small amount of the peptide in sterile water.

    • If it does not dissolve, add a small amount of 10% acetic acid dropwise while vortexing.[9]

    • Once the peptide is dissolved, you can dilute it with your desired buffer.

Step 2: Adjusting pH

If the peptide aggregates in your final buffer, the pH may be close to its isoelectric point.

  • Action: Adjust the pH of the buffer to be at least 2 pH units away from the peptide's theoretical isoelectric point (pI). For this basic peptide, lowering the pH should increase solubility.

Step 3: Modifying Ionic Strength

  • Action: Try varying the salt concentration (e.g., NaCl) in your buffer. Start with a low concentration (e.g., 25 mM) and incrementally increase it. In some cases, reducing the ionic strength may be beneficial.

Step 4: Using Solubilizing Additives

If pH and ionic strength adjustments are insufficient, consider using additives.

AdditiveConcentrationRationale
Organic Co-solvents
Dimethyl sulfoxide (DMSO)5-10% (v/v)Disrupts hydrophobic interactions. Ensure compatibility with your assay.[6]
Acetonitrile (ACN)5-10% (v/v)Can help solubilize hydrophobic peptides.[6]
Denaturants (as a last resort)
Guanidinium HCl6 MDisrupts non-covalent interactions. Must be removed before most biological assays.
Urea8 MSimilar to Guanidinium HCl. Must be removed before most biological assays.

Step 5: Optimizing Storage and Handling

  • Storage: Store the peptide in lyophilized form at -20°C or -80°C. Once in solution, aliquot to avoid repeated freeze-thaw cycles and store at -80°C.

  • Handling: When preparing solutions, gently vortex or sonicate to aid dissolution. Avoid vigorous shaking, which can induce aggregation.[8]

III. Experimental Protocols for Characterizing Aggregation

If troubleshooting fails, you may need to characterize the aggregation.

A. Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution. It can be used to detect the presence of aggregates and monitor their formation over time.

Methodology:

  • Prepare the peptide solution at the desired concentration and in the final buffer.

  • Filter the solution through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles.

  • Place the sample in a clean cuvette and load it into the DLS instrument.

  • Equilibrate the sample to the desired temperature.

  • Acquire data according to the instrument's instructions. The output will provide information on the size distribution and polydispersity of the peptide in solution.

B. Thioflavin T (ThT) Assay

The ThT assay is used to detect the formation of amyloid-like fibrillar aggregates. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide in an appropriate solvent (e.g., water with a small amount of acid to ensure initial solubility).

    • Prepare a ThT stock solution (e.g., 1 mM in water).

    • Prepare the aggregation buffer (e.g., PBS at a specific pH).

  • Assay Setup:

    • In a 96-well plate, mix the peptide stock solution with the aggregation buffer to the final desired peptide concentration.

    • Add ThT to a final concentration of 10-20 µM.

    • Include control wells with buffer and ThT only (blank).

  • Incubation and Measurement:

    • Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the blank fluorescence from the sample fluorescence.

    • Plot fluorescence intensity versus time. An increase in fluorescence indicates the formation of fibrillar aggregates.

The following diagram illustrates the workflow for characterizing peptide aggregation.

Aggregation_Characterization_Workflow start Start: Persistent Aggregation dls Dynamic Light Scattering (DLS) - Determine particle size distribution start->dls tht Thioflavin T (ThT) Assay - Detect fibrillar aggregates start->tht analyze_dls Analyze DLS Data: - Presence of large particles? - Polydisperse sample? dls->analyze_dls analyze_tht Analyze ThT Data: - Increase in fluorescence over time? tht->analyze_tht conclusion Conclusion: - Characterize the nature of aggregation - Inform further formulation development analyze_dls->conclusion analyze_tht->conclusion

Caption: Workflow for characterizing peptide aggregation.

By following this guide, researchers can systematically address and potentially resolve aggregation issues with this compound, ensuring the reliability and accuracy of their experimental results.

References

Technical Support Center: Dmt-d-Arg-Phe-A2pr-NH2 Analgesia Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on research conducted on the structurally similar and more extensively studied peptide, [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH2). While Dmt-d-Arg-Phe-A2pr-NH2 is an analog, specific dosage and protocol adjustments may be necessary. The principles and methodologies outlined below provide a strong starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for analgesia?

This compound is presumed to act similarly to [Dmt¹]DALDA, which is a highly selective agonist for the mu-opioid receptor (MOR).[1][2][3][4] Its analgesic effects are primarily mediated through the activation of these receptors, which are key targets for pain modulation in the central nervous system.

Q2: Does this peptide have any secondary mechanisms of action that might influence its analgesic properties?

Yes, the related compound [Dmt¹]DALDA exhibits a dual mechanism that contributes to its high potency. In addition to its primary function as a mu-opioid agonist, it also inhibits the reuptake of norepinephrine in the spinal cord.[2][5] This action can enhance its antinociceptive effects. Furthermore, it has been identified as a mitochondria-targeted antioxidant, which may be particularly beneficial in neuropathic pain models where reactive oxygen species play a role.[1][2][3]

Q3: How does the analgesic potency of this class of peptides compare to morphine?

[Dmt¹]DALDA has been shown to be significantly more potent than morphine, especially when administered intrathecally.[1][4][5] In some studies, its relative potency was reported to be up to 3000 times that of morphine when delivered directly to the spinal cord.[5] Systemically, it has also demonstrated greater potency than morphine.[4]

Q4: What is the expected duration of action?

The hydrophilic nature of these peptides contributes to a long duration of analgesic action. For an equipotent dose, [Dmt¹]DALDA has a significantly longer analgesic effect (around 13 hours) compared to morphine (around 3 hours).[5]

Q5: Are there any known issues with tolerance or cross-tolerance with other opioids?

Research on [Dmt¹]DALDA indicates a low cross-tolerance with morphine.[4] In animal models, chronic morphine treatment only minimally increased the required analgesic dose of [Dmt¹]DALDA, suggesting it may be effective in morphine-tolerant subjects.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Lower than expected analgesic effect - Suboptimal Dose: The dose may be too low for the specific pain model or administration route.- Route of Administration: The peptide is significantly more potent with intrathecal vs. systemic administration.- Peptide Stability: The peptide may have degraded due to improper storage or handling.- Perform a dose-response study to determine the optimal analgesic dose for your experimental conditions.- Consider intrathecal administration for maximal potency, if appropriate for your study design.- Ensure the peptide is stored under recommended conditions (typically -20°C or -80°C) and reconstituted freshly for each experiment.
Inconsistent results between experiments - Variability in Animal Model: Differences in the induction of the pain model (e.g., nerve ligation) can lead to variability.- Injection Accuracy: Inconsistent intrathecal or systemic injections can affect bioavailability.- Behavioral Testing Conditions: Variations in the environment during behavioral testing (e.g., light, noise) can impact results.- Standardize the pain model induction procedure and include clear inclusion/exclusion criteria for subjects.- Ensure all personnel are thoroughly trained in the chosen injection technique.- Maintain consistent environmental conditions during all behavioral assessments.
Unexpected side effects (e.g., motor impairment) - Dose Too High: The administered dose may be in the toxic range.- Off-target Effects: Although highly selective, off-target effects can occur at high concentrations.- Reduce the dosage and perform a careful dose-escalation study to identify the therapeutic window.- Compare the observed side effects with those of a control substance like morphine to determine if they are opioid-related. [Dmt¹]DALDA has been noted to have a reduced propensity for causing motor impairment compared to other opioids.[1]
Analgesic effect is not blocked by naloxone - Incorrect Naloxone Dose: The dose of the antagonist may be insufficient to block the potent agonist.- Non-opioid Mediated Analgesia: While unlikely to be the primary mechanism, other pathways could be contributing.- Increase the dose of naloxone or administer it prior to the peptide to ensure adequate receptor blockade.- Investigate the dual-action mechanism; for instance, the effect of norepinephrine reuptake could be explored with an α2-adrenergic antagonist like yohimbine.[5]

Quantitative Data Summary

Table 1: Comparative Analgesic Potency ([Dmt¹]DALDA vs. Morphine)

Compound Administration Route Relative Potency to Morphine Reference
[Dmt¹]DALDAIntrathecal~3000x[5]
[Dmt¹]DALDASubcutaneous~40x[4]

Table 2: Duration of Analgesic Effect (Equipotent Doses)

Compound Approximate Duration of Action Reference
[Dmt¹]DALDA13 hours[5]
Morphine3 hours[5]

Experimental Protocols

Neuropathic Pain Model and Analgesia Assessment

This protocol is based on studies using [Dmt¹]DALDA in a rat model of neuropathic pain.[2][3]

1. Induction of Neuropathic Pain (Spinal Nerve Ligation):

  • Subjects: Male Sprague-Dawley rats.
  • Procedure: Anesthetize the animal. Under aseptic conditions, expose the L5 spinal nerve and tightly ligate it.
  • Confirmation: Successful ligation will result in thermal hyperalgesia in the ipsilateral paw.

2. Assessment of Thermal Hyperalgesia (Paw Withdrawal Test):

  • Apparatus: A radiant heat source focused on the plantar surface of the rat's hind paw.
  • Procedure: Place the rat in a clear enclosure on a glass surface. Allow for acclimatization. Apply the radiant heat source to the paw and record the time until paw withdrawal (paw withdrawal latency).
  • Measurement: A shortened paw withdrawal latency in the ligated paw compared to the contralateral paw or baseline indicates hyperalgesia.

3. Drug Administration and Analgesic Testing:

  • Systemic Administration: Administer the peptide (e.g., subcutaneously) at the desired doses.
  • Intrathecal Administration: For direct spinal delivery, administer the peptide via an intrathecal catheter.
  • Testing: At predetermined time points after administration, measure the paw withdrawal latency. An increase in latency indicates an analgesic effect.

Assessment of Respiratory Effects

This protocol is adapted from comparative studies of [Dmt¹]DALDA and morphine.[5]

1. Apparatus: Whole-body plethysmography chamber.

2. Procedure:

  • Place the animal in the plethysmography chamber and allow it to acclimate.
  • Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation).
  • Administer the test compound at a dose that is a multiple of its analgesic ED50 (e.g., 3x and 30x the ED50).
  • Monitor and record respiratory parameters at set intervals post-administration.

3. Analysis: Compare the post-administration respiratory parameters to the baseline to determine the degree of respiratory depression. Studies have shown that [Dmt¹]DALDA has a lower propensity to induce respiratory depression compared to morphine at equianalgesic doses.[5]

Visualizations

G cluster_0 [Dmt¹]DALDA Administration cluster_1 Primary Signaling Pathway cluster_2 Secondary Mechanisms cluster_3 Physiological Outcome peptide This compound (or [Dmt¹]DALDA) mor Mu-Opioid Receptor (MOR) Agonism peptide->mor Binds to ne Norepinephrine (NE) Reuptake Inhibition peptide->ne Inhibits antioxidant Mitochondrial Antioxidant Activity peptide->antioxidant Exhibits g_protein G-Protein Activation mor->g_protein Activates downstream Downstream Signaling (e.g., ↓ cAMP, K+ channel modulation) g_protein->downstream Initiates analgesia Analgesia downstream->analgesia Leads to ne->analgesia Contributes to antioxidant->analgesia Contributes to

Caption: Proposed mechanism of action for this compound.

G cluster_0 Phase 1: Model & Baseline cluster_1 Phase 2: Dosing Study cluster_2 Phase 3: Assessment cluster_3 Phase 4: Analysis a Induce Neuropathic Pain (e.g., Nerve Ligation) b Establish Baseline (Paw Withdrawal Latency) a->b c Administer Vehicle Control b->c d Administer Peptide (Dose Escalation) b->d e Administer Positive Control (e.g., Morphine) b->e f Measure Paw Withdrawal Latency at Time Points c->f g Observe for Side Effects (e.g., Motor Impairment) c->g d->f d->g e->f e->g h Determine ED50 and Therapeutic Window f->h g->h

Caption: Experimental workflow for dosage optimization.

References

Technical Support Center: [Dmt¹]DALDA Side Effect Mitigation in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of side effects associated with the selective µ-opioid receptor agonist, [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂), in animal models.

Frequently Asked Questions (FAQs)

Q1: What is [Dmt¹]DALDA and what are its primary effects in animal models?

[Dmt¹]DALDA is a synthetic tetrapeptide that acts as a potent and highly selective agonist for the µ-opioid receptor.[1] In animal models, it demonstrates significant analgesic effects, particularly in neuropathic pain models where it has shown superior efficacy compared to morphine.[2]

Q2: What are the most commonly observed side effects of [Dmt¹]DALDA in animal studies?

The most frequently documented side effects in animal models are respiratory depression and the development of tolerance with chronic administration. Cardiovascular effects, such as initial diuresis and mild hypotension, have also been observed.

Q3: How does the respiratory depression induced by [Dmt¹]DALDA compare to that of morphine?

Intrathecal administration of [Dmt¹]DALDA shows a significantly lower propensity for inducing respiratory depression compared to morphine at equianalgesic doses. However, subcutaneous administration can cause a dose-dependent decrease in respiratory frequency and minute volume, similar to morphine. Interestingly, [Dmt¹]DALDA has been observed to diminish the ventilatory response to hypoxia through a non-opioid, naloxone-irreversible mechanism.

Q4: Does tolerance develop with repeated administration of [Dmt¹]DALDA?

Yes, chronic administration of [Dmt¹]DALDA in animal models leads to the development of tolerance, necessitating higher doses to achieve the same analgesic effect. This tolerance is notably more pronounced in the spinal cord than in the brain.

Q5: Is there cross-tolerance between [Dmt¹]DALDA and morphine?

[Dmt¹]DALDA exhibits low cross-tolerance with morphine. This suggests that it may be effective in subjects who have developed tolerance to morphine.

Troubleshooting Guides

Issue 1: Unexpected Respiratory Depression Observed

Potential Cause: While intrathecal administration is associated with minimal respiratory depression, systemic (e.g., subcutaneous or intravenous) administration can induce this side effect, especially at higher doses.

Troubleshooting Steps:

  • Verify Administration Route: Confirm that the administration route is appropriate for the desired outcome. For analgesia with minimal respiratory effects, consider intrathecal delivery.

  • Dose Adjustment: If using systemic administration, consider a dose-response study to identify the lowest effective dose with an acceptable respiratory safety margin.

  • Monitor Ventilation: Employ whole-body plethysmography to continuously monitor respiratory parameters (frequency, tidal volume, minute volume) during the experiment.

  • Antagonist Availability: Have an opioid antagonist, such as naloxone, readily available to reverse severe respiratory depression if it occurs.

Issue 2: Rapid Development of Analgesic Tolerance

Potential Cause: Continuous or frequent high-dose administration of [Dmt¹]DALDA can lead to the rapid development of tolerance, particularly at the spinal level.

Troubleshooting Steps:

  • Optimize Dosing Schedule: Investigate intermittent dosing schedules rather than continuous administration to potentially delay the onset of tolerance.

  • Co-administration with a δ-Opioid Antagonist: Consider the co-administration of a delta-opioid receptor antagonist, such as naltriben. This has been shown to reduce the development of spinal tolerance to µ-opioid agonists.

  • Assess Tolerance Development: Utilize a hot-plate test or tail-flick test to quantify the development of tolerance by measuring the increase in the median effective dose (ED50) over time.

  • Consider Drug Rotation: In longer-term studies, rotating [Dmt¹]DALDA with an analgesic with a different mechanism of action may help to mitigate the development of tolerance.

Issue 3: Inconsistent Cardiovascular Effects

Potential Cause: [Dmt¹]DALDA can induce a transient diuretic and mild hypotensive effect, which may vary depending on the dose and the physiological state of the animal.

Troubleshooting Steps:

  • Establish Baseline Cardiovascular Parameters: Before drug administration, ensure a stable baseline of cardiovascular parameters (blood pressure, heart rate) is established for each animal.

  • Dose-Response Evaluation: Conduct a dose-response study to characterize the cardiovascular effects at different concentrations of [Dmt¹]DALDA.

  • Monitor Hydration Status: The initial diuretic effect could potentially alter the hydration status of the animal. Ensure adequate access to water.

  • Control for Stress: Experimental stress can influence cardiovascular parameters. Acclimatize animals to the experimental procedures to minimize stress-induced variability.

Quantitative Data Summary

Side EffectAnimal ModelAdministration RouteKey FindingsMitigation Strategy
Respiratory Depression RatIntrathecalLow propensity to induce respiratory depression compared to morphine.Use of intrathecal route for administration.
MouseSubcutaneousDose-dependent decrease in respiratory frequency and minute volume.Titrate to the lowest effective dose.
Tolerance MouseChronic SubcutaneousSignificant increase in ED50 over time, more pronounced in the spinal cord.Co-administration with a δ-opioid antagonist (e.g., naltriben).
Cardiovascular Effects RatIntravenousDose-dependent diuresis and mild hypotension in the first hour.Careful dose selection and monitoring.

Experimental Protocols

Protocol 1: Assessment of Respiratory Depression using Whole-Body Plethysmography

Objective: To quantify the impact of [Dmt¹]DALDA on respiratory function in rodents.

Methodology:

  • Acclimatize the animal to the whole-body plethysmography chamber daily for at least 3 days prior to the experiment.

  • On the day of the experiment, place the animal in the chamber and allow for a 30-60 minute habituation period to establish a stable baseline respiratory rate.

  • Administer [Dmt¹]DALDA or vehicle control via the desired route (e.g., subcutaneous injection).

  • Record the following respiratory parameters continuously for a predefined period (e.g., 2 hours):

    • Respiratory Frequency (breaths/minute)

    • Tidal Volume (mL)

    • Minute Volume (mL/minute)

  • Analyze the data by comparing the post-administration values to the baseline values and to the vehicle control group.

Protocol 2: Mitigation of Tolerance with Naltriben Co-administration

Objective: To evaluate the efficacy of naltriben in preventing the development of tolerance to the analgesic effects of [Dmt¹]DALDA.

Methodology:

  • Establish a baseline analgesic response to an acute dose of [Dmt¹]DALDA using a hot-plate test. The latency to a nociceptive response (e.g., paw licking or jumping) is recorded.

  • Divide animals into three groups:

    • Group 1: Chronic vehicle administration.

    • Group 2: Chronic [Dmt¹]DALDA administration.

    • Group 3: Chronic co-administration of [Dmt¹]DALDA and naltriben.

  • Administer the respective treatments daily for a set period (e.g., 7 days).

  • On the final day of treatment, perform a hot-plate test to assess the analgesic response in all groups.

  • Calculate the ED50 for [Dmt¹]DALDA in each group. A significant increase in the ED50 in Group 2 compared to Group 1 indicates tolerance. A significantly lower ED50 in Group 3 compared to Group 2 suggests that naltriben mitigated tolerance development.

Visualizations

experimental_workflow_respiratory_depression cluster_acclimatization Acclimatization cluster_experiment Experiment Day cluster_analysis Data Analysis A Acclimatize animal to plethysmography chamber (3 days) B Place animal in chamber (30-60 min habituation) A->B C Establish baseline respiratory parameters B->C D Administer [Dmt¹]DALDA or vehicle C->D E Continuously record respiratory parameters (e.g., 2 hours) D->E F Compare post-administration to baseline and vehicle E->F signaling_pathway_tolerance_mitigation cluster_opioid_action Opioid Receptor Action cluster_mitigation Mitigation Pathway DMT1_DALDA [Dmt¹]DALDA Mu_Receptor µ-Opioid Receptor DMT1_DALDA->Mu_Receptor Activates Analgesia Analgesia Mu_Receptor->Analgesia Tolerance Tolerance (Chronic Administration) Mu_Receptor->Tolerance Naltriben Naltriben Delta_Receptor δ-Opioid Receptor Naltriben->Delta_Receptor Antagonizes Block_Tolerance Blocks Tolerance Development Naltriben->Block_Tolerance Delta_Receptor->Tolerance Modulates Block_Tolerance->Tolerance Inhibits

References

Technical Support Center: Dmt-d-Arg-Phe-A2pr-NH2 Peptide Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of the synthetic opioid peptide Dmt-d-Arg-Phe-A2pr-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The purification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) presents several challenges stemming from its specific amino acid composition:

  • High Basicity: The presence of a d-Arginine (d-Arg) and an L-2-aminopropionic acid (A2pr) residue imparts a strong positive charge to the peptide, which can lead to interactions with residual silanol groups on silica-based C18 columns. This can result in poor peak shape, including tailing, and reduced resolution.[1][2]

  • Hydrophobicity: The 2',6'-dimethyltyrosine (Dmt) and Phenylalanine (Phe) residues contribute to the peptide's hydrophobicity. This requires careful optimization of the mobile phase gradient to achieve good separation from other hydrophobic impurities.[3]

  • Potential for Aggregation: Peptides with a combination of hydrophobic and charged residues can be prone to aggregation, which can complicate purification and lead to lower yields.[4] The Dmt residue, in particular, can contribute to the aggregation propensity of peptides.[5]

  • Common Synthesis-Related Impurities: Like all peptides synthesized by solid-phase peptide synthesis (SPPS), crude this compound will contain various impurities such as deletion sequences, truncated peptides, and incompletely deprotected peptides that need to be removed.[6] Side reactions involving the arginine side chain are also a common source of impurities.[7][8][9]

Q2: What type of HPLC column is recommended for purifying this peptide?

A wide-pore (300 Å) C18 reversed-phase column is the standard choice for the purification of synthetic peptides of this size.[3] Given the basic nature of this compound, a column with high-purity silica and end-capping is crucial to minimize peak tailing. For particularly challenging separations with significant peak tailing, consider using a column with a charged surface modification designed to repel basic compounds.

Q3: What are the typical mobile phases used for the purification of this compound?

The standard mobile phase system for peptide purification by RP-HPLC consists of:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, masking the positive charges on the peptide and minimizing interactions with the silica backbone of the column, which improves peak shape.[6]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Acetonitrile is the organic modifier that elutes the peptide from the hydrophobic stationary phase.

Q4: How can I improve the solubility of my crude this compound sample before injection?

If the crude peptide exhibits poor solubility in the initial mobile phase, you can try the following:

  • Dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with Mobile Phase A.[10]

  • For peptides prone to aggregation, a pre-treatment with a strong acid like trifluoroacetic acid (TFA) followed by evaporation can help to break up aggregates.[11]

  • Ensure the final sample solution is filtered through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Interaction of basic residues (d-Arg, A2pr) with acidic silanol groups on the column.- Ensure 0.1% TFA is present in both mobile phases. - Use a high-purity, end-capped C18 column. - Consider a column with a charged surface designed for basic compounds. - Increase the column temperature slightly (e.g., to 30-40 °C) to improve peak shape.
Broad Peaks - Sub-optimal gradient. - Column overloading. - Peptide aggregation.- Optimize the gradient to be shallower around the elution point of the peptide. - Reduce the amount of peptide injected onto the column. - Dissolve the crude peptide in a stronger solvent (e.g., DMSO) before dilution and injection.
Co-elution of Impurities - Similar hydrophobicity of impurities and the target peptide. - Inefficient separation.- Optimize the HPLC gradient. A shallower gradient will increase resolution. - Try a different C18 column from another manufacturer, as selectivity can vary. - Consider a different stationary phase, such as a C8 or Phenyl column.
Low Yield - Peptide precipitation on the column. - Aggregation of the peptide. - Broad peaks leading to poor fraction collection.- Ensure the peptide is fully dissolved before injection. - Optimize the mobile phase and gradient to prevent on-column precipitation. - Address peak broadening issues (see above).
Ghost Peaks - Contamination from previous runs. - Impurities in the mobile phase.- Run a blank gradient to ensure the system is clean. - Use high-purity HPLC-grade solvents and additives. - Filter all mobile phases before use.

Experimental Protocols

General Workflow for this compound Purification

Experimental workflow for peptide purification.

Preparative RP-HPLC Protocol

This protocol is a representative example and may require optimization for your specific instrumentation and crude peptide purity.

  • Column: Wide-pore (300 Å) C18 silica column (e.g., 250 x 21.2 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 15-20 mL/min.

  • Detection: UV at 220 nm.

  • Gradient:

    • 0-5 min: 10% B

    • 5-45 min: 10-50% B (linear gradient)

    • 45-50 min: 50-90% B (linear gradient for column wash)

    • 50-55 min: 90% B

    • 55-60 min: 90-10% B (return to initial conditions)

    • 60-70 min: 10% B (equilibration)

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO and then dilute with Mobile Phase A to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 1-5 mL, depending on the column size and sample concentration.

  • Fraction Collection: Collect fractions of 5-10 mL throughout the gradient elution.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

  • Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final peptide as a white powder.

Quantitative Data

The following table provides representative data for the purification of a synthetic peptide with similar characteristics to this compound. Actual results may vary depending on the efficiency of the synthesis and the optimization of the purification protocol.

Parameter Crude Peptide After a Single Preparative HPLC Run Final Product
Purity (by analytical HPLC) 50-70%>95% (in pooled fractions)>98% (after potential second purification)
Yield (overall from synthesis) N/A15-30%10-25%
Major Impurities Deletion sequences, truncated peptides, incompletely deprotected peptidesClosely eluting hydrophobic or basic impuritiesTrace amounts of closely related impurities

Signaling Pathway

This compound is a potent and selective agonist for the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[12] The binding of the peptide to the MOR initiates a signaling cascade that ultimately leads to its analgesic and other physiological effects.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound MOR µ-Opioid Receptor (GPCR) Peptide->MOR Binding & Activation G_protein Heterotrimeric G-protein (Gi/o) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca2+ channels G_protein->Ca_channel Inhibition K_channel GIRK channels G_protein->K_channel Activation MAPK MAP Kinase Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., reduced neuronal excitability) PKA->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK->Cellular_Response

µ-Opioid receptor signaling pathway.

Pathway Description:

  • Ligand Binding: this compound binds to and activates the µ-opioid receptor on the cell surface.[12]

  • G-protein Activation: This activation leads to a conformational change in the receptor, which in turn activates an associated intracellular heterotrimeric G-protein (typically of the Gi/o family).[1][13][14] The GDP bound to the Gα subunit is exchanged for GTP, causing the dissociation of the Gα and Gβγ subunits.[1][13]

  • Downstream Effects: The dissociated G-protein subunits modulate the activity of several downstream effectors:

    • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[15] This reduction in cAMP levels decreases the activity of Protein Kinase A (PKA).

    • Modulation of Ion Channels: The Gβγ subunits directly interact with ion channels. They inhibit voltage-gated Ca2+ channels, which reduces neurotransmitter release, and activate G-protein-coupled inwardly rectifying K+ (GIRK) channels, which leads to hyperpolarization of the neuron and a decrease in its excitability.[16]

    • Activation of MAPK Pathway: G-protein activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in long-term changes in gene expression.

  • Cellular Response: The culmination of these signaling events is a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic effects of the peptide.

References

Dmt-d-Arg-Phe-A2pr-NH2 stability issues in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common stability issues encountered during the storage and handling of the synthetic peptide Dmt-d-Arg-Phe-A2pr-NH2.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Frequently Asked Questions (FAQs)

Q1: My lyophilized peptide appears clumpy and has a reduced volume. What could be the cause?

A1: This is likely due to moisture absorption. Peptides, especially those with hygroscopic residues like Arginine (Arg), can readily absorb water from the atmosphere. This can lead to a change in the physical appearance of the lyophilized powder and may impact its stability.

  • Solution: Always allow the peptide vial to equilibrate to room temperature in a desiccator before opening. This minimizes condensation of atmospheric moisture onto the cold peptide. After weighing, purge the vial with an inert gas like nitrogen or argon before resealing. For long-term storage, keep the vial in a desiccator at or below -20°C.

Q2: I'm seeing a decrease in peptide purity in my HPLC analysis after storing the peptide in solution. What's happening?

A2: Peptides are generally less stable in solution compared to their lyophilized form. Several degradation pathways can occur in aqueous environments. The rate of degradation is influenced by factors such as pH, temperature, and the presence of oxygen or enzymes.

  • Potential Degradation Pathways in Solution:

    • Hydrolysis: The peptide bonds can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.

    • Oxidation: While this peptide does not contain highly susceptible residues like Methionine or Cysteine, the Dmt residue could potentially be a site for oxidation under harsh conditions.

    • Deamidation: The C-terminal amide (NH2) could be susceptible to hydrolysis over time, especially at non-neutral pH.

  • Solution: For optimal stability, prepare solutions fresh for each experiment. If short-term storage in solution is necessary, use a sterile, buffered solution at a pH of 5-6. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

Q3: I observe multiple peaks in my mass spectrometry analysis of an older peptide stock. What are these?

A3: The additional peaks likely represent degradation products. Depending on the storage conditions and age of the peptide, various chemical modifications can occur.

  • Common Degradation Products:

    • Hydrolyzed peptide: A peak corresponding to the mass of the peptide with the C-terminal amide converted to a carboxylic acid.

    • Oxidized peptide: A peak with an increase in mass of 16 Da (or multiples thereof) may indicate oxidation.

    • Fragmentation: Peaks with lower masses could indicate cleavage of peptide bonds.

  • Solution: To identify the degradation products, perform tandem mass spectrometry (MS/MS) to sequence the fragments. Comparing the fragmentation pattern to that of a fresh peptide standard will help pinpoint the modification site. It is recommended to use a fresh stock of the peptide for critical experiments.

Data Presentation: Stability of Related Opioid Peptides

Table 1: Stability of a PK20 Opioid-Neurotensin Hybrid Peptide Under Various Stress Conditions. [1]

Stress ConditionDurationTemperature% Peptide Remaining
Acidic (pH 1.2)24 hours22°C~100%
Alkaline (pH 12)24 hours22°CSignificantly degraded
Oxidative (3% H₂O₂)24 hours22°CModerately degraded
Thermal24 hours80°C~100%
Photolytic (UV light)7 hours22°C37.44%

Table 2: In Vivo Half-Life of Various Opioid Peptides. [2]

PeptideHalf-Life (in vivo)
Leu-enkephalin6.7 minutes
Dynorphin-A (1-13)1 minute
DermorphinLonger than enkephalins

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a peptide and for developing stability-indicating analytical methods.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a buffered solution).

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60°C for various time points.

    • Oxidative Degradation: Treat the peptide solution with 3% hydrogen peroxide (H₂O₂) at room temperature for various time points.

    • Thermal Degradation: Expose the lyophilized peptide and a peptide solution to elevated temperatures (e.g., 80°C) for various time points.

    • Photostability: Expose the lyophilized peptide and a peptide solution to UV light (e.g., 254 nm) for various time points.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to determine the percentage of the intact peptide remaining and to profile the degradation products.

  • Characterization of Degradants: Use Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) to determine the mass of the degradation products. Further structural elucidation can be achieved using tandem MS (MS/MS).

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol outlines a general method for assessing the purity and stability of this compound.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Injection Volume: 20 µL.

  • Analysis: The purity of the peptide is determined by calculating the area of the main peak as a percentage of the total peak area. Degradation is assessed by the decrease in the main peak area and the appearance of new peaks.

Mandatory Visualizations

Signaling Pathways

The peptide this compound is structurally similar to known mu-opioid receptor agonists.[3][4] Upon binding to the mu-opioid receptor (a G-protein coupled receptor), it likely triggers two main signaling cascades: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, which can be involved in side effects like respiratory depression and tolerance.[5][6][7]

G_Protein_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide MOR Mu-Opioid Receptor Peptide->MOR Binds G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels βγ modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Analgesia Analgesia PKA->Analgesia K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel K_Channel->Analgesia Ca_Channel->Analgesia

Caption: G-protein signaling pathway of the mu-opioid receptor.

Beta_Arrestin_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide MOR Mu-Opioid Receptor Peptide->MOR Binds GRK GRK MOR->GRK Activates P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling Downstream Signaling (e.g., MAPK) Beta_Arrestin->Signaling Side_Effects Tolerance & Side Effects Internalization->Side_Effects Signaling->Side_Effects

Caption: β-arrestin signaling pathway of the mu-opioid receptor.

Experimental Workflow

Stability_Workflow Start Peptide Sample Stress Apply Stress (pH, Temp, Light, Oxid.) Start->Stress Analysis Analyze by RP-HPLC Stress->Analysis MS_Analysis Analyze by LC-MS/MS Stress->MS_Analysis Purity Assess Purity & Quantify Degradation Analysis->Purity Report Stability Report Purity->Report ID Identify Degradation Products MS_Analysis->ID ID->Report

Caption: Workflow for assessing peptide stability.

References

Technical Support Center: Overcoming Solubility Challenges with Dmt-d-Arg-Phe-Lys-NH₂ ([Dmt¹]DALDA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of the synthetic opioid peptide Dmt-d-Arg-Phe-Lys-NH₂.

Disclaimer: The peptide sequence "Dmt-d-Arg-Phe-A2pr-NH2" is likely a typographical error. This guide addresses the well-characterized and structurally similar mu-opioid agonist, Dmt-d-Arg-Phe-Lys-NH₂ , often referred to as [Dmt¹]DALDA.

Troubleshooting Guide: Resolving Poor Solubility

Encountering solubility issues with [Dmt¹]DALDA can be a significant hurdle in experimental workflows. This guide offers a systematic approach to troubleshoot and overcome these challenges.

Initial Assessment: Peptide Characteristics

Before attempting solubilization, it's crucial to understand the physicochemical properties of [Dmt¹]DALDA.

  • Amino Acid Sequence: Dmt-d-Arg-Phe-Lys-NH₂

  • Key Residues:

    • Dmt (2',6'-dimethyltyrosine): A hydrophobic, non-polar residue.

    • d-Arg (d-Arginine): A strongly basic and hydrophilic residue.

    • Phe (Phenylalanine): A hydrophobic, non-polar residue.

    • Lys (Lysine): A basic and hydrophilic residue.

  • Estimated Net Charge at Neutral pH (pH 7): The presence of two basic residues (Arg and Lys) and the N-terminal amine, versus the C-terminal amide, gives the peptide a net positive charge. This suggests it should be more soluble in acidic conditions.[1][2][3]

Troubleshooting Workflow

If you are experiencing difficulty dissolving [Dmt¹]DALDA, follow this step-by-step workflow.

G cluster_0 Solubility Troubleshooting Workflow for [Dmt¹]DALDA start Start: Lyophilized [Dmt¹]DALDA sterile_water Attempt to dissolve in sterile, deionized water or a neutral buffer (e.g., PBS, pH 7.4). start->sterile_water is_dissolved1 Is the peptide fully dissolved? sterile_water->is_dissolved1 acidic_buffer Use a dilute acidic solution (e.g., 10% acetic acid or 0.1% TFA). is_dissolved1->acidic_buffer No success Success: Peptide is dissolved. Proceed with experiment. is_dissolved1->success Yes is_dissolved2 Is the peptide fully dissolved? acidic_buffer->is_dissolved2 organic_solvent Use a small amount of an organic solvent (e.g., DMSO, DMF). is_dissolved2->organic_solvent No is_dissolved2->success Yes is_dissolved3 Is the peptide fully dissolved? organic_solvent->is_dissolved3 sonication Apply gentle sonication. is_dissolved3->sonication No is_dissolved3->success Yes is_dissolved4 Is the peptide fully dissolved? sonication->is_dissolved4 gentle_warming Gently warm the solution (to <40°C). is_dissolved4->gentle_warming No is_dissolved4->success Yes is_dissolved5 Is the peptide fully dissolved? gentle_warming->is_dissolved5 is_dissolved5->success Yes failure Consult further with the manufacturer or a peptide chemistry expert. is_dissolved5->failure No

Caption: A step-by-step decision tree for troubleshooting the solubility of [Dmt¹]DALDA.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving [Dmt¹]DALDA?

A1: For a peptide with a net positive charge like [Dmt¹]DALDA, the recommended starting solvent is sterile, deionized water.[3] If solubility is limited, a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), should be attempted next.[1][2][4] This is because the acidic environment will ensure the basic residues (Arg, Lys) are fully protonated, increasing the peptide's overall positive charge and its interaction with the polar solvent.

Q2: My experiment is sensitive to pH changes. How can I dissolve the peptide without using strong acids?

A2: If your assay is pH-sensitive, you can try dissolving the peptide in a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) first.[1][4][5][6] Once the peptide is in solution, you can slowly add your aqueous buffer to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system. For many cell-based assays, the final DMSO concentration should be kept below 1%.[5]

Q3: I see particulates in my solution even after vigorous vortexing. What should I do?

A3: The presence of particulates indicates incomplete dissolution. You can try the following:

  • Sonication: A brief sonication can help break up aggregates and improve dissolution.[1][4][5]

  • Gentle Warming: Warming the solution to a temperature below 40°C can increase solubility.[3][4][5]

  • Centrifugation: Before use, it is always a good practice to centrifuge your peptide solution to pellet any undissolved material.[4][5]

Q4: Can I store [Dmt¹]DALDA in solution?

A4: It is generally recommended to prepare peptide solutions fresh for each experiment. If storage is necessary, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the peptide in a specific solvent and at a given temperature should be validated for your experimental conditions.

Data Presentation

Table 1: Qualitative Solubility Guidelines for [Dmt¹]DALDA

Solvent/ConditionExpected SolubilityRationale & Remarks
Sterile Deionized Water ModerateGood starting point due to the presence of hydrophilic residues.
Neutral Buffers (e.g., PBS, pH 7.4) Moderate to LowSolubility may be lower near the peptide's isoelectric point.
Acidic Buffers (e.g., 10% Acetic Acid, 0.1% TFA) HighThe peptide has a net positive charge, making it more soluble in acidic conditions.[1][2][3]
Basic Buffers (e.g., 10% Ammonium Bicarbonate) LowNot recommended as it would neutralize the positive charges on the basic residues.
Organic Solvents (e.g., DMSO, DMF) HighEffective for dissolving peptides with hydrophobic residues like Dmt and Phe.[1][4][5][6]

Experimental Protocols

Protocol 1: Solubilization in an Acidic Solution

  • Weigh the desired amount of lyophilized [Dmt¹]DALDA in a sterile microcentrifuge tube.

  • Add a small volume of 10% acetic acid to the tube.

  • Gently vortex the tube until the peptide is fully dissolved.

  • If needed, sonicate the solution for short bursts in a water bath sonicator.

  • Once dissolved, dilute the solution to the desired final concentration with your experimental buffer.

  • Adjust the pH of the final solution if necessary for your experiment.

Protocol 2: Solubilization using an Organic Co-solvent

  • Weigh the desired amount of lyophilized [Dmt¹]DALDA in a sterile microcentrifuge tube.

  • Add a minimal amount of 100% DMSO to the tube (e.g., 10-20 µL).

  • Pipette up and down to ensure the peptide is fully dissolved.

  • Slowly add your aqueous experimental buffer to the DMSO stock solution, vortexing gently between additions.

  • Ensure the final concentration of DMSO is compatible with your downstream application.

Visualization of Factors Affecting Peptide Solubility

G cluster_1 Factors Influencing Peptide Solubility solubility Peptide Solubility amino_acid Amino Acid Composition solubility->amino_acid ph Solution pH solubility->ph solvent Solvent Choice solubility->solvent hydrophobic Hydrophobic Residues (e.g., Dmt, Phe) Decrease Solubility amino_acid->hydrophobic hydrophilic Hydrophilic/Charged Residues (e.g., Arg, Lys) Increase Solubility amino_acid->hydrophilic pi Isoelectric Point (pI) Lowest Solubility ph->pi away_from_pi pH away from pI Higher Solubility ph->away_from_pi aqueous Aqueous Buffers solvent->aqueous organic Organic Co-solvents (e.g., DMSO) solvent->organic

Caption: Key factors that determine the solubility of a peptide in a given solution.

References

Technical Support Center: Investigating Off-Target Effects of [Dmt¹]DALDA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of the synthetic peptide H-Dmt-d-Arg-Phe-Lys-NH₂, commonly known as [Dmt¹]DALDA. This potent µ-opioid receptor agonist is recognized for its analgesic properties, but a comprehensive understanding of its full pharmacological profile requires careful examination of its interactions with other biological targets.

Frequently Asked Questions (FAQs)

Q1: What is the primary therapeutic target of [Dmt¹]DALDA?

A1: The primary therapeutic target of [Dmt¹]DALDA is the µ-opioid receptor (MOR). It is a highly potent and selective agonist for this receptor, which mediates its strong analgesic effects.[1]

Q2: What are the known or suspected off-target effects of [Dmt¹]DALDA?

A2: Besides its primary activity at the µ-opioid receptor, [Dmt¹]DALDA has two well-documented off-target activities:

  • Norepinephrine Reuptake Inhibition: It can inhibit the norepinephrine transporter (NET), which may contribute to its overall analgesic profile.

  • Mitochondria-Targeted Antioxidant Activity: The peptide has been shown to accumulate in mitochondria and scavenge reactive oxygen species (ROS), acting as an antioxidant.[2]

Q3: My experiment shows weaker than expected µ-opioid receptor activation. What could be the cause?

A3: Several factors could contribute to this:

  • Peptide Degradation: Ensure the peptide has been stored correctly (lyophilized at -20°C) and that the reconstituted solution is fresh. Peptides in solution can be susceptible to degradation.

  • Assay Conditions: Verify the buffer composition, pH, and temperature of your functional assay. For GTPγS binding assays, the concentrations of GDP and Mg²⁺ are critical and may need optimization for your specific membrane preparation.

  • Membrane Preparation Quality: The quality and concentration of your cell membrane preparation expressing the µ-opioid receptor are crucial. Ensure proper preparation and storage, and quantify the protein concentration accurately.

Q4: I am not observing any significant norepinephrine reuptake inhibition. What should I check?

A4:

  • Cell Line and Transporter Expression: Confirm that the cell line you are using (e.g., HEK293-hNET, SK-N-BE(2)C) has a high and stable expression of the norepinephrine transporter.

  • Radioligand/Substrate Concentration: Ensure the concentration of the radiolabeled or fluorescent norepinephrine analog is appropriate (typically at or near its Kₘ for the transporter).

  • Incubation Time: The incubation time should be optimized to be within the linear range of uptake. This is typically short (e.g., 10-20 minutes).

  • Competitive Inhibitors: If using a competitive binding assay, ensure the chosen radioligand (e.g., [³H]nisoxetine) is appropriate and used at a suitable concentration.

Q5: How can I confirm that the antioxidant activity I'm observing is specific to mitochondria?

A5:

  • Mitochondrial Isolation: Perform the antioxidant assay on isolated mitochondria to directly assess the peptide's effect in this specific cellular compartment.

  • Mitochondria-Specific Probes: Utilize fluorescent probes that specifically detect reactive oxygen species within the mitochondria, such as MitoSOX Red for superoxide.

  • Control Compounds: Use control compounds that are known to either induce or inhibit mitochondrial ROS production to validate your assay setup.

Quantitative Data Summary

The following tables summarize the known quantitative data for the on-target and off-target activities of [Dmt¹]DALDA.

On-Target Activity: µ-Opioid Receptor
Parameter Value
Kᵢ (human µ-opioid receptor)0.059 ± 0.006 nM
EC₅₀ (GTPγS binding, human µ-opioid receptor)                0.11 ± 0.02 nM

Data from competitive radioligand binding assays using CHO-hMOR cell membranes and [³⁵S]GTPγS binding assays.[1]

Off-Target Activity: Norepinephrine Transporter & Antioxidant Effect
Parameter Value/Observation
Norepinephrine Reuptake Inhibition
IC₅₀ (human norepinephrine transporter)Not yet definitively quantified in published literature. This is a key area for further investigation.
Mitochondria-Targeted Antioxidant Activity
Comparative Potency[Dmt¹]DALDA is reported to be a more effective analgesic than morphine in neuropathic pain models, which is attributed in part to its ROS quenching activity.[2]

Experimental Protocols

Detailed Methodology 1: Norepinephrine Transporter Uptake Inhibition Assay

This protocol is adapted from established methods for assessing norepinephrine transporter (NET) inhibition in a cell-based assay.

1. Cell Culture and Plating:

  • Use a human cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET or the neuroblastoma cell line SK-N-BE(2)C.
  • Plate the cells in appropriate multi-well plates (e.g., 24- or 96-well) pre-coated with a suitable attachment factor (e.g., poly-D-lysine or collagen).
  • Grow cells to a confluent monolayer.

2. Assay Buffer:

  • Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.

3. Assay Procedure:

  • Wash the cell monolayer gently with pre-warmed KRH buffer.
  • Pre-incubate the cells with varying concentrations of [Dmt¹]DALDA or a reference NET inhibitor (e.g., desipramine for non-specific binding) in KRH buffer for 10-15 minutes at 37°C.
  • Initiate the uptake reaction by adding a fixed concentration of a radiolabeled norepinephrine analog (e.g., [³H]norepinephrine) at a concentration close to its Kₘ value (e.g., 400 nM for SK-N-BE(2)C cells).
  • Incubate for a predetermined time within the linear uptake range (e.g., 15 minutes) at 37°C.
  • Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold KRH buffer.
  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake.
  • Plot the percentage of specific uptake against the logarithm of the [Dmt¹]DALDA concentration.
  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Detailed Methodology 2: Mitochondrial Superoxide Scavenging Assay using MitoSOX Red

This protocol details the use of the fluorescent probe MitoSOX Red to specifically measure mitochondrial superoxide levels in live cells treated with [Dmt¹]DALDA.

1. Cell Culture and Treatment:

  • Plate a suitable cell line (e.g., a neuronal cell line like SH-SY5Y or a cell line relevant to the therapeutic area of interest) in a multi-well format suitable for fluorescence microscopy or a plate reader (e.g., black-walled, clear-bottom 96-well plates).
  • Allow cells to adhere and grow to a desired confluency.
  • Treat the cells with varying concentrations of [Dmt¹]DALDA for a specified period. Include a positive control (e.g., a known inducer of mitochondrial ROS like Antimycin A) and a negative control (vehicle).

2. Staining with MitoSOX Red:

  • Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
  • Dilute the MitoSOX Red stock solution in pre-warmed Hank's Balanced Salt Solution (HBSS) or another suitable buffer to a final working concentration (typically 1-5 µM).
  • Remove the cell culture medium and wash the cells once with warm HBSS.
  • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

3. Imaging and Quantification:

  • After incubation, gently wash the cells three times with warm HBSS.
  • Add fresh warm HBSS or a suitable imaging medium to the cells.
  • Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission: ~510/580 nm).
  • Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.

4. Data Analysis:

  • Measure the mean fluorescence intensity of the cells in each treatment group.
  • Normalize the fluorescence intensity of the [Dmt¹]DALDA-treated groups to the vehicle control.
  • Plot the normalized fluorescence intensity against the concentration of [Dmt¹]DALDA to determine the dose-dependent effect on mitochondrial superoxide levels. An EC₅₀ value for ROS scavenging can be calculated from this curve.

Visualizations

experimental_workflow cluster_peptide [Dmt¹]DALDA Preparation cluster_on_target On-Target Assay (µ-Opioid Receptor) cluster_off_target_net Off-Target Assay 1 (NET Inhibition) cluster_off_target_ros Off-Target Assay 2 (Antioxidant) P1 Lyophilized Peptide P2 Reconstitute in Appropriate Solvent P1->P2 O2 Radioligand Binding ([³H]DAMGO) P2->O2 Test Compound O3 Functional Assay ([³⁵S]GTPγS) P2->O3 Test Compound N2 [³H]Norepinephrine Uptake Assay P2->N2 Test Compound R1 Live Cell Culture P2->R1 Treatment O1 Cell Membrane Prep (hMOR expressing) O1->O2 O1->O3 N1 hNET-Expressing Cell Line N1->N2 R2 MitoSOX Red Staining R1->R2 R3 Fluorescence Measurement R2->R3

Caption: Experimental workflow for investigating on- and off-target effects.

signaling_pathway cluster_dmtdalda [Dmt¹]DALDA cluster_on_target On-Target Effect cluster_off_target Off-Target Effects dmt [Dmt¹]DALDA mor µ-Opioid Receptor dmt->mor net Norepinephrine Transporter dmt->net Inhibition mitochondria Mitochondria dmt->mitochondria Accumulation ros Reactive Oxygen Species (ROS) dmt->ros Scavenging g_protein Gi/o Protein Activation mor->g_protein Agonism analgesia Analgesia g_protein->analgesia ne_reuptake Inhibition of NE Reuptake antioxidant Antioxidant Effect

Caption: Signaling pathways of [Dmt¹]DALDA's on- and off-target effects.

References

refining Dmt-d-Arg-Phe-A2pr-NH2 administration protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on protocols and data for the well-characterized delta-opioid receptor agonist [D-Penicillamine (2,5)]-enkephalin (DPDPE), a peptide with structural similarities to Dmt-d-Arg-Phe-A2pr-NH2. This is due to the limited publicly available information on this compound. The principles outlined below are generally applicable to the handling and administration of synthetic peptides in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for reconstituting my peptide?

A1: The choice of solvent depends on the peptide's sequence and polarity. For many amidated peptides like DPDPE, sterile, distilled water is a good starting point. If solubility is an issue, adding a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be effective. It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration. Always use high-purity solvents to avoid introducing contaminants.

Q2: How should I store the peptide solution to ensure its stability?

A2: For short-term storage (days to weeks), peptide solutions should be kept at 4°C. For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Avoid storing peptides in frost-free freezers, as temperature fluctuations can degrade the product.

Q3: I am observing inconsistent results between experiments. What could be the cause?

A3: Inconsistent results can stem from several factors. One common issue is peptide degradation due to improper storage or multiple freeze-thaw cycles. Another potential cause is inaccurate peptide concentration, which can be verified using a quantitative amino acid analysis or a BCA protein assay. Variability in experimental conditions, such as incubation times, temperature, or cell passage number, can also contribute to inconsistent outcomes.

Q4: Can I expect this compound to cross the blood-brain barrier?

A4: The ability of a peptide to cross the blood-brain barrier (BBB) is influenced by several factors, including its size, charge, and lipophilicity. While some small, lipophilic peptides can cross the BBB, many require specific delivery strategies. These can include direct administration into the central nervous system (e.g., intracerebroventricular injection) or the use of carrier systems like nanoparticles. The presence of D-amino acids and modifications like amidation can increase metabolic stability, which may aid in central nervous system penetration, but this needs to be empirically determined.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Bioactivity Peptide degradationEnsure proper storage conditions (-20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Use freshly prepared solutions for each experiment.
Inaccurate peptide concentrationVerify the concentration of your stock solution using a reliable quantification method such as a BCA assay or amino acid analysis.
Suboptimal experimental conditionsOptimize incubation times, temperature, and buffer composition. Ensure that the pH of your experimental buffer is compatible with peptide stability and activity.
Precipitation in Solution Poor solubilityRe-dissolve the peptide in a small amount of an appropriate organic solvent (e.g., DMSO) before adding the aqueous buffer. Sonication can also aid in dissolving the peptide.
Buffer incompatibilityEnsure that the chosen buffer and its pH are suitable for keeping the peptide in solution. Some buffers can cause certain peptides to precipitate.
Inconsistent Results Pipetting errorsCalibrate your pipettes regularly. For sensitive assays, use positive displacement pipettes.
Cell line variabilityUse cells from a consistent passage number for all experiments. Regularly check for mycoplasma contamination.
Reagent variabilityUse reagents from the same lot number whenever possible to minimize variability between experiments.

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity of a test compound (like this compound) for the delta-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the delta-opioid receptor.

  • Radiolabeled ligand (e.g., [³H]-naltrindole).

  • Test compound (this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the test compound at various concentrations.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC50 of the test compound, which can then be used to calculate its binding affinity (Ki).

In Vivo Administration via Intraperitoneal (IP) Injection

This protocol describes the administration of the peptide to a rodent model.

Materials:

  • Test compound (this compound) dissolved in a sterile, biocompatible vehicle (e.g., saline).

  • Sterile syringes and needles (e.g., 25-27 gauge).

  • Appropriate animal handling and restraint equipment.

Procedure:

  • Prepare the peptide solution at the desired concentration in a sterile vehicle.

  • Weigh the animal to determine the correct injection volume.

  • Gently restrain the animal, exposing the lower abdominal area.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Quantitative Data Summary

The following table summarizes typical data for the model peptide, DPDPE. Similar characterization would be necessary for this compound.

Parameter Value Reference
Molecular Weight 630.8 g/mol N/A
Binding Affinity (Ki) for Delta-Opioid Receptor 0.2 - 2 nM
Solubility in Water ~1 mg/mLN/A
Recommended Storage -20°C to -80°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute Peptide treat_cells Treat Cells with Peptide reconstitute->treat_cells prepare_cells Prepare Cell Culture prepare_cells->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay (e.g., Binding) incubate->assay data_analysis Data Analysis assay->data_analysis

Caption: A generalized experimental workflow for in vitro studies using a synthetic peptide.

signaling_pathway peptide Peptide Agonist receptor Delta-Opioid Receptor (GPCR) peptide->receptor g_protein Gi/o Protein Activation receptor->g_protein ac Inhibition of Adenylyl Cyclase g_protein->ac mapk Activation of MAPK/ERK Pathway g_protein->mapk ion_channel Modulation of Ion Channels g_protein->ion_channel camp Decreased cAMP ac->camp

Caption: A simplified diagram of the primary signaling pathways activated by a delta-opioid receptor agonist.

Validation & Comparative

A Comparative Analysis of the Analgesic Efficacy of Dmt-d-Arg-Phe-A2pr-NH2 and Morphine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of opioid analgesics, the synthetic tetrapeptide Dmt-d-Arg-Phe-A2pr-NH2, also known as [Dmt1]DALDA, has emerged as a potent alternative to morphine, exhibiting a distinct pharmacological profile with the potential for an improved therapeutic window. This guide provides a comprehensive comparison of the analgesic efficacy of [Dmt1]DALDA and morphine, supported by experimental data, to inform researchers, scientists, and drug development professionals.

[Dmt1]DALDA is a highly selective agonist for the mu-opioid receptor (MOR), demonstrating significantly greater potency than morphine in various preclinical pain models.[1][2] Notably, its analgesic effects appear to be predominantly mediated through spinal mechanisms, a characteristic that distinguishes it from morphine, which acts at both spinal and supraspinal sites.[3] Furthermore, [Dmt1]DALDA possesses unique properties, including the ability to inhibit norepinephrine reuptake and act as a mitochondria-targeted antioxidant, which may contribute to its enhanced efficacy, particularly in neuropathic pain states.[1][2]

Quantitative Comparison of Analgesic Potency and Receptor Binding

The following tables summarize the quantitative data on the analgesic efficacy and receptor binding characteristics of [Dmt1]DALDA and morphine, derived from various in vivo and in vitro studies.

CompoundPain ModelAdministration RouteED50Reference
[Dmt1]DALDA Tail-Flick (Mouse)Intrathecal0.032 nmol
Morphine Tail-Flick (Mouse)Intrathecal23.4 nmol
[Dmt1]DALDA Tail-Flick (Rat)Intravenous0.15 mg/kg
Morphine Tail-Flick (Rat)Intravenous3.0 mg/kg
[Dmt1]DALDA Hot Plate (Rat)Intravenous> 0.5 mg/kg
Morphine Hot Plate (Rat)Intravenous3.0 mg/kg
CompoundReceptorBinding Affinity (Ki, nM)Reference
[Dmt1]DALDA Mu-opioid0.143[4]
Morphine Mu-opioid1.0 - 4.0
CompoundAssayEC50 (nM)Emax (% of DAMGO)Reference
[Dmt1]DALDA GTPγS Binding (hMOR)0.11100%[4]
Morphine GTPγS Binding (hMOR)25.1100%

Signaling Pathways: A Tale of Two Agonists

Opioid analgesia is primarily mediated by the activation of G-protein signaling pathways upon agonist binding to the mu-opioid receptor. However, the recruitment of β-arrestin to the receptor is associated with the development of tolerance and other adverse effects, such as respiratory depression and constipation.[5][6] Morphine is known to activate both the G-protein and β-arrestin pathways.[5][7] In contrast, emerging evidence suggests that [Dmt1]DALDA may act as a G-protein biased agonist, preferentially activating the therapeutic G-protein pathway while having a reduced impact on β-arrestin recruitment. This biased agonism could potentially translate to a more favorable side-effect profile for [Dmt1]DALDA compared to morphine.

cluster_Morphine Morphine Signaling cluster_Dmt1DALDA [Dmt1]DALDA Signaling Morphine Morphine MOR_M Mu-Opioid Receptor Morphine->MOR_M G_Protein_M G-protein Activation MOR_M->G_Protein_M Beta_Arrestin_M β-Arrestin Recruitment MOR_M->Beta_Arrestin_M Analgesia_M Analgesia G_Protein_M->Analgesia_M Side_Effects_M Side Effects (Tolerance, Respiratory Depression) Beta_Arrestin_M->Side_Effects_M Dmt1DALDA [Dmt1]DALDA MOR_D Mu-Opioid Receptor Dmt1DALDA->MOR_D G_Protein_D Strong G-protein Activation MOR_D->G_Protein_D Beta_Arrestin_D Reduced β-Arrestin Recruitment (Hypothesized) MOR_D->Beta_Arrestin_D Analgesia_D Potent Analgesia G_Protein_D->Analgesia_D Side_Effects_D Reduced Side Effects (Hypothesized) Beta_Arrestin_D->Side_Effects_D A Anesthetize Rat B Dorsal Midline Incision (L4-S2) A->B C Isolate L5 & L6 Spinal Nerves B->C D Tightly Ligate L5 & L6 Nerves C->D E Suture Muscle & Skin D->E F Postoperative Recovery & Care E->F G Behavioral Testing (Paw Withdrawal Latency) F->G

References

A Comparative Guide to the Potent Mu-Opioid Agonist Dmt-d-Arg-Phe-A2pr-NH2 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic tetrapeptide Dmt-d-Arg-Phe-A2pr-NH2, a close analog of [Dmt¹]DALDA, with other prominent mu-opioid receptor (MOR) agonists. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of the binding affinities, functional potencies, and in vivo analgesic effects of these compounds, supported by experimental data and detailed methodologies.

Introduction to Mu-Opioid Agonists

The μ-opioid receptor is a G protein-coupled receptor (GPCR) that plays a central role in mediating the analgesic effects of opioids.[1][2] Agonists of the MOR are the cornerstone of pain management.[1] However, their clinical utility is often limited by adverse effects such as respiratory depression, tolerance, and dependence.[1] Consequently, there is a significant research effort to develop novel MOR agonists with improved therapeutic profiles. This guide focuses on this compound, a potent and highly selective MOR agonist, and compares its pharmacological characteristics to those of established MOR agonists: DAMGO, morphine, fentanyl, and the endogenous peptide endomorphin-2.

Comparative Performance Data

The following tables summarize the quantitative data for this compound and other selected mu-opioid agonists, providing a clear comparison of their in vitro and in vivo performance.

Table 1: Mu-Opioid Receptor Binding Affinity (Ki)

CompoundKi (nM) at MORSelectivity (MOR vs. DOR/KOR)Reference(s)
[Dmt¹]DALDA 0.143 - 0.199High (μ/δ/κ = 1/14700/156)[3][4]
DAMGO 3.46High[5]
Morphine 0.26 - 611Moderate[6]
Fentanyl 0.007 - 214High[6]
Endomorphin-2 20 - 30 (for kappa3)High for MOR[7]

Table 2: In Vitro Functional Potency (EC50/IC50)

CompoundAssayEC50/IC50 (nM)EfficacyReference(s)
[Dmt¹]DALDA [³⁵S]GTPγS binding0.057Full Agonist[8]
DAMGO [³⁵S]GTPγS binding45Full Agonist[9]
Morphine [³⁵S]GTPγS binding130Partial/Full Agonist[10]
Fentanyl Ca²⁺ mobilization1.7Full Agonist[10]
Endomorphin-2 Not specifiedNot specifiedPotent Agonist[7]

Table 3: In Vivo Analgesic Potency (ED50)

CompoundAnimal ModelTestRouteED50 (mg/kg)Reference(s)
[Dmt¹]DALDA RatMechanical Allodynia (von Frey)s.c.~0.05[3]
[Dmt¹]DALDA RatHeat Algesia (Hargreaves)s.c.~0.2[3]
Morphine RatMechanical Allodynia (von Frey)s.c.~0.75[3]
Morphine RatHeat Algesia (Hargreaves)s.c.~0.9[3]
[Dmt¹]DALDA MouseTail-flicks.c.40x more potent than morphine[11]
Morphine MouseTail-flicks.c.-[11]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of MOR activation by these agonists, it is crucial to visualize the underlying signaling pathways and the experimental procedures used to characterize them.

Mu-Opioid Receptor Signaling Pathway

Activation of the MOR by an agonist initiates a cascade of intracellular events. The receptor is coupled to inhibitory G proteins (Gi/o).[1] Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. These subunits then modulate the activity of various downstream effectors, ultimately resulting in the cellular response.

MOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits K_channel GIRK Channel (K⁺ Channel) G_protein->K_channel βγ subunit activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ subunit inhibits Agonist Opioid Agonist (e.g., [Dmt¹]DALDA) Agonist->MOR Binds to cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca²⁺ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx

Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental Workflow: Receptor Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. The following diagram illustrates a typical workflow for a competitive binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing MOR) Incubation 4. Incubate Membrane Prep, Radioligand, and varying concentrations of Test Compound Membrane_Prep->Incubation Radioligand 2. Radiolabeled Ligand (e.g., [³H]DAMGO) Radioligand->Incubation Test_Compound 3. Test Compound (e.g., [Dmt¹]DALDA) Test_Compound->Incubation Filtration 5. Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation 6. Scintillation Counting to measure radioactivity Filtration->Scintillation Analysis 7. Calculate IC50 and Ki values Scintillation->Analysis

Caption: Workflow for a Radioligand Binding Assay.

Experimental Workflow: GTPγS Functional Assay

The GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation by an agonist.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (containing MOR and G proteins) Incubation 4. Incubate Membrane Prep, [³⁵S]GTPγS, and varying concentrations of Agonist Membrane_Prep->Incubation GTPgS 2. [³⁵S]GTPγS GTPgS->Incubation Agonist 3. Test Agonist (e.g., [Dmt¹]DALDA) Agonist->Incubation Filtration 5. Rapid Filtration to separate bound from free [³⁵S]GTPγS Incubation->Filtration Scintillation 6. Scintillation Counting to measure G protein activation Filtration->Scintillation Analysis 7. Determine EC50 and Emax values Scintillation->Analysis

Caption: Workflow for a GTPγS Binding Assay.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells).

  • Radiolabeled mu-opioid receptor agonist (e.g., [³H]DAMGO).

  • Test compound (e.g., this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Cell membranes are thawed and suspended in binding buffer.

  • A constant concentration of the radiolabeled ligand is added to assay tubes.

  • Varying concentrations of the unlabeled test compound are added to the tubes to compete for binding with the radiolabeled ligand.

  • A set of tubes containing only the radiolabeled ligand and membranes is used to determine total binding.

  • A set of tubes containing the radiolabeled ligand, membranes, and a high concentration of a non-radiolabeled standard (e.g., naloxone) is used to determine non-specific binding.

  • The assay tubes are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test agonist at the mu-opioid receptor.[12]

Materials:

  • Cell membranes prepared from cells expressing the mu-opioid receptor and associated G proteins.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP (Guanosine diphosphate).

  • Test agonist (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA).

Procedure:

  • Cell membranes are incubated in the assay buffer with GDP for a short period to ensure G proteins are in their inactive, GDP-bound state.

  • Varying concentrations of the test agonist are added to the assay tubes.

  • [³⁵S]GTPγS is added to initiate the binding reaction.

  • The tubes are incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.

  • Data Analysis: The specific [³⁵S]GTPγS binding is determined by subtracting the basal binding (in the absence of agonist) from the agonist-stimulated binding. Dose-response curves are generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) are calculated using non-linear regression.[13]

In Vivo Analgesia: Tail-Flick Test

Objective: To assess the analgesic efficacy of a test compound in an animal model of acute thermal pain.[14][15]

Materials:

  • Male ICR mice or Sprague-Dawley rats.

  • Tail-flick apparatus with a radiant heat source.

  • Test compound (e.g., this compound) and vehicle control.

Procedure:

  • Animals are habituated to the testing environment and handling to minimize stress.[16]

  • A baseline tail-flick latency is determined for each animal by focusing the radiant heat source on the ventral surface of the tail and measuring the time it takes for the animal to flick its tail away from the heat.[15] A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[17]

  • Animals are administered the test compound or vehicle via a specific route (e.g., subcutaneous, intraperitoneal, or intrathecal).

  • At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), the tail-flick latency is measured again.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Dose-response curves are constructed, and the ED50 (the dose of the drug that produces a 50% MPE) is calculated.

Conclusion

The data presented in this guide highlights the exceptional potency and selectivity of this compound as a mu-opioid receptor agonist. Its high binding affinity and potent functional activity, coupled with significant in vivo analgesic efficacy, position it as a compound of considerable interest for further investigation. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate the replication and extension of these findings, ultimately contributing to the development of safer and more effective opioid analgesics.

References

Unveiling the Potent Analgesic Profile of Dmt-d-Arg-Phe-Lys-NH2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the synthetic opioid peptide Dmt-d-Arg-Phe-Lys-NH2, often referred to as [Dmt¹]DALDA, reveals a significantly more potent and potentially safer analgesic profile compared to traditional opioids like morphine and distinct advantages over non-opioid alternatives such as gabapentin. This guide provides an objective comparison of [Dmt¹]DALDA's performance, supported by experimental data, for researchers, scientists, and drug development professionals.

A note on nomenclature: The initial query for "Dmt-d-Arg-Phe-A2pr-NH2" did not yield specific findings in the current scientific literature. The closely related and extensively researched peptide, Dmt-d-Arg-Phe-Lys-NH2 ([Dmt¹]DALDA), is presented here as the likely intended subject of inquiry.

Quantitative Comparison of Analgesic Efficacy

The analgesic properties of [Dmt¹]DALDA have been benchmarked against morphine and gabapentin in various preclinical models of pain. The data, summarized below, consistently demonstrates the superior potency of [Dmt¹]DALDA, particularly in models of neuropathic pain.

Table 1: Comparative Analgesic Potency in Rodent Models

CompoundTestAnimal ModelRoute of AdministrationED50 (mg/kg)
[Dmt¹]DALDATail-FlickRatIntrathecal0.00003[1]
MorphineTail-FlickRatIntrathecal0.09[1]
[Dmt¹]DALDAPaw WithdrawalRat (Neuropathic Pain)Subcutaneous~0.7[2]
MorphinePaw WithdrawalRat (Neuropathic Pain)Subcutaneous>5.4[2]
GabapentinPaw WithdrawalRat (Neuropathic Pain)Intraperitoneal10-100

Table 2: Efficacy in a Neuropathic Pain Model (Spinal Nerve Ligation)

Compound (Dose)Paw Withdrawal Latency (seconds) - Post-drug% Increase in Latency
[Dmt¹]DALDA (0.71 mg/kg, s.c.)15.2 ± 1.8~180%[2]
Morphine (5.4 mg/kg, s.c.)8.5 ± 1.2~60%[2]
Saline5.4 ± 0.50%[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments utilized in the assessment of these analgesics.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This surgical model is employed to induce a persistent state of neuropathic pain, characterized by heightened sensitivity to thermal stimuli (thermal hyperalgesia).

  • Procedure:

    • Sprague-Dawley rats are anesthetized.

    • An incision is made at the L5-L6 vertebral level to expose the L5 spinal nerve.

    • The L5 spinal nerve is then tightly ligated.

    • The surgical site is closed, and the animals are allowed a recovery period of at least one week to establish the neuropathic pain state before behavioral testing commences.[2]

Paw Withdrawal Test (Hargreaves Method)

This test is used to quantify thermal hyperalgesia by measuring the time it takes for an animal to withdraw its paw from a heat source.

  • Procedure:

    • Rats are individually placed in plexiglass chambers on a temperature-controlled glass floor for acclimatization.

    • A radiant heat source is focused on the plantar surface of the hind paw.

    • The latency to paw withdrawal is recorded.

    • A predetermined cut-off time is used to prevent any potential tissue damage.

    • Baseline measurements are taken prior to the administration of any compounds.

    • Following the administration of the test compound, withdrawal latencies are reassessed at specified intervals.[2]

Tail-Flick Test

This test assesses the spinal reflex to a thermal stimulus, providing a measure of the analgesic effects of a compound.

  • Procedure:

    • The rat's tail is exposed to a focused beam of radiant heat.

    • The time taken for the rat to flick its tail out of the beam is measured.

    • A cut-off time is implemented to prevent injury.

    • Measurements are conducted before and after drug administration to determine the analgesic effect.[1]

Hot Plate Test

This method evaluates the animal's response to a constant, noxious thermal stimulus, which involves more complex, supraspinal processing.

  • Procedure:

    • The animal is placed on a metal surface maintained at a constant high temperature.

    • The latency to a pain-related behavior, such as licking a paw or jumping, is recorded.

    • A maximum exposure time is set to prevent harm to the animal.

    • The test is performed before and after the administration of the analgesic.

Visualizing the Mechanisms and Workflows

Signaling Pathways

[Dmt¹]DALDA exerts its potent analgesic effects through a multi-faceted mechanism of action, which is depicted in the following signaling pathway diagram.

cluster_0 [Dmt¹]DALDA cluster_1 Presynaptic Neuron cluster_2 Postsynaptic Neuron Dmt [Dmt¹]DALDA MOR Mu-Opioid Receptor (MOR) Dmt->MOR Agonist Binding NE_transporter Norepinephrine Transporter (NET) Dmt->NE_transporter Inhibition G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP ↓cAMP Neurotransmitter_release Neurotransmitter_release Ca_channel->Neurotransmitter_release ↓Neurotransmitter Release NE_synapse NE_synapse NE_transporter->NE_synapse ↑Norepinephrine in Synapse Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia NE_synapse->Analgesia

Caption: Multifaceted Analgesic Signaling of [Dmt¹]DALDA.

Experimental Workflow

The standardized workflow for evaluating the analgesic efficacy of test compounds is illustrated below.

cluster_0 Pre-clinical Model cluster_1 Treatment Groups cluster_2 Analgesic Assessment cluster_3 Data Analysis animal_model Rodent Model (e.g., Rat with SNL) baseline Baseline Nociceptive Threshold Measurement animal_model->baseline group_dmt [Dmt¹]DALDA post_drug Post-administration Nociceptive Testing group_dmt->post_drug group_morphine Morphine group_morphine->post_drug group_gabapentin Gabapentin group_gabapentin->post_drug group_control Vehicle Control group_control->post_drug baseline->group_dmt Drug Administration baseline->group_morphine Drug Administration baseline->group_gabapentin Drug Administration baseline->group_control Drug Administration data_analysis Calculation of ED50 and Paw Withdrawal Latency post_drug->data_analysis comparison Statistical Comparison of Treatment Groups data_analysis->comparison

Caption: Experimental Workflow for Analgesic Efficacy Testing.

Logical Relationship of [Dmt¹]DALDA's Mechanisms

The potent analgesic effect of [Dmt¹]DALDA is a result of the synergistic interplay of its distinct mechanisms of action.

cluster_0 Mechanisms of Action Dmt [Dmt¹]DALDA mu_agonist Mu-Opioid Receptor Agonism Dmt->mu_agonist ne_reuptake Norepinephrine Reuptake Inhibition Dmt->ne_reuptake antioxidant Mitochondria-Targeted Antioxidant Dmt->antioxidant synergistic_analgesia Synergistic and Potent Analgesia mu_agonist->synergistic_analgesia ne_reuptake->synergistic_analgesia antioxidant->synergistic_analgesia Reduces Oxidative Stress in Neuropathic Pain

Caption: Synergistic Mechanisms of [Dmt¹]DALDA's Analgesia.

References

Potency Showdown: A Comparative Analysis of Two Synthetic Opioid Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of pharmacology and drug development, the quest for potent and selective opioid receptor agonists is a continuous endeavor. This guide provides a detailed comparison of the potency of two synthetic tetrapeptides: Dmt-d-Arg-Phe-A2pr-NH2 and [Dmt¹]DALDA. While both are analogs of the endogenous opioid peptide DALDA, subtle structural modifications can significantly impact their pharmacological profiles.

[Dmt¹]DALDA, with the structure H-Dmt-d-Arg-Phe-Lys-NH₂, is a well-characterized and extraordinarily potent and selective agonist for the mu (µ)-opioid receptor.[1][2][3][4] In contrast, this compound, where the lysine residue at position four is substituted with L-α,β-diaminopropionic acid (A2pr or Dap), is a less extensively studied analog. This comparison draws upon available experimental data to objectively assess their relative potencies.

In Vitro Potency: A Tale of High Affinity

The potency of an opioid agonist is fundamentally determined by its ability to bind to and activate opioid receptors. Standard in vitro assays, such as radioligand binding assays and functional assays measuring G-protein coupling or inhibition of adenylyl cyclase, are employed to quantify these interactions.

For [Dmt¹]DALDA , numerous studies have established its sub-nanomolar binding affinity for the µ-opioid receptor, with reported Ki values in the range of 0.1 to 0.4 nM.[5] Functional assays, such as the guinea pig ileum (GPI) bioassay, have demonstrated its high agonist potency, with IC50 values also in the sub-nanomolar range, making it significantly more potent than morphine.[6]

Information regarding the in vitro potency of This compound is more limited. However, a study on fluorescently labeled analogs of [Dmt¹]DALDA, where the lysine at position four was replaced with a diaminopropionic acid derivative, revealed that these analogs retained sub-nanomolar µ-opioid receptor binding affinity and exhibited very high µ-opioid agonist activity in the guinea pig ileum assay. While specific quantitative data for the non-fluorescent this compound is not explicitly detailed in the available literature, the findings from its closely related analogs suggest a comparable high-potency profile.

Comparative In Vitro Data

CompoundReceptor Binding Affinity (Ki, nM) for µ-opioid receptorFunctional Potency (IC50, nM) in GPI Assay
[Dmt¹]DALDA 0.1 - 0.4[5]Sub-nanomolar[6]
This compound Data not available (analogs show sub-nanomolar affinity)Data not available (analogs show very high agonist activity)

In Vivo Analgesic Potency: Real-World Efficacy

The ultimate measure of an opioid agonist's potency lies in its ability to produce analgesia in living organisms. In vivo studies, typically using rodent models of pain, are crucial for evaluating the translational potential of these compounds.

[Dmt¹]DALDA has demonstrated remarkable analgesic potency in various animal models. When administered directly into the central nervous system (intrathecally or intracerebroventricularly), it is thousands of times more potent than morphine.[3][7] Even with systemic administration (e.g., subcutaneous injection), [Dmt¹]DALDA exhibits significantly greater potency than morphine, indicating its ability to cross the blood-brain barrier.[4]

Experimental data on the in vivo analgesic potency of This compound is not currently available in the public domain. Further studies are required to determine if the high in vitro potency suggested by its analogs translates to a strong analgesic effect in vivo.

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the potency of these compounds, it is essential to visualize the signaling pathways they activate and the experimental workflows used to measure their effects.

Mu-Opioid Receptor Signaling Pathway

Both [Dmt¹]DALDA and its A2pr analog exert their effects by activating the µ-opioid receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling cascade initiated upon agonist binding.

mu_opioid_signaling Agonist Opioid Agonist ([Dmt¹]DALDA or this compound) MOR µ-Opioid Receptor (GPCR) Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia Ca_channel->Analgesia Leads to K_channel->Analgesia Leads to binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue_prep Tissue Homogenization (e.g., brain tissue) Membrane_prep Membrane Preparation (centrifugation) Tissue_prep->Membrane_prep Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting (measure radioactivity) Washing->Scintillation Data_analysis Data Analysis (calculate IC50 and Ki) Scintillation->Data_analysis

References

A Comparative Analysis of Dmt-d-Arg-Phe-A2pr-NH2 Binding Affinity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the binding characteristics of the potent synthetic opioid peptide, Dmt-d-Arg-Phe-A2pr-NH2, is crucial for its development as a potential therapeutic agent. This guide provides a detailed comparison of its binding affinity with other relevant opioid compounds, outlines the experimental protocols used for these measurements, and visualizes the associated signaling pathways and experimental workflows.

Note on the Analyzed Compound: While the query specified this compound, the available scientific literature extensively covers a closely related and well-characterized peptide, [Dmt1]DALDA, with the structure H-Dmt-d-Arg-Phe-Lys-NH2. Given the lack of specific data for the "A2pr" variant, this guide will focus on the binding affinity and characteristics of [Dmt1]DALDA, a potent and highly selective µ-opioid receptor agonist. It is presumed that the binding characteristics would be similar due to structural analogy.

Quantitative Comparison of Binding Affinity

The binding affinity of an opioid peptide to its receptor is a key determinant of its potency and selectivity. The following table summarizes the binding affinity of [Dmt1]DALDA for the µ-opioid receptor (MOR) in comparison to other standard opioid receptor ligands.

CompoundReceptorBinding Affinity (Kd/Ki)Reference Compound(s)
[Dmt1]DALDA µ-opioidKd = 0.22 nM [1]DAMGO
[Dmt1]DALDA µ-opioidKi = 0.143 nM [2]Morphine
DAMGOµ-opioid--
Morphineµ-opioid--

[Dmt1]DALDA exhibits a high affinity for the µ-opioid receptor, with reported Kd and Ki values in the sub-nanomolar range, indicating a very strong interaction with the receptor.[1][2] Competition studies have confirmed its high selectivity for the µ-opioid receptor.[1] In functional assays, [Dmt1]DALDA was found to be more potent than the standard µ-opioid agonist DAMGO.[1] Furthermore, its affinity for the µ-opioid receptor is reported to be 7-fold greater than that of morphine.[3]

Experimental Protocols

The determination of binding affinity is performed through established experimental techniques. The following sections detail the methodologies for radioligand binding assays and functional GTPγS binding assays, which are commonly used to characterize opioid receptor ligands.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor.

Objective: To determine the binding affinity (Kd) and binding site density (Bmax) of a ligand for a specific receptor.

Materials:

  • Cell membranes expressing the µ-opioid receptor (e.g., from Chinese Hamster Ovary (CHO) cells or brain tissue).

  • Radiolabeled ligand (e.g., [3H][Dmt1]DALDA).

  • Unlabeled competitor ligand (for competition assays).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest and isolate the membrane fraction through centrifugation.

  • Incubation: Incubate the membranes with increasing concentrations of the radiolabeled ligand in the assay buffer. For competition assays, incubate membranes with a fixed concentration of radioligand and increasing concentrations of the unlabeled competitor.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax values from saturation binding experiments or the IC50 (and subsequently Ki) from competition binding experiments.

GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins coupled to a receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in activating G-protein signaling.

Materials:

  • Cell membranes expressing the µ-opioid receptor and associated G-proteins.

  • [35S]GTPγS (a non-hydrolyzable analog of GTP).

  • Agonist of interest (e.g., [Dmt1]DALDA).

  • GDP (to ensure G-proteins are in their inactive state at the start of the assay).

  • Assay buffer.

  • Glass fiber filters or SPA beads.

  • Filtration apparatus or scintillation counter compatible with SPA technology.

Procedure:

  • Membrane Preparation: Similar to the radioligand binding assay, prepare membranes from cells or tissues expressing the receptor.

  • Pre-incubation: Pre-incubate the membranes with GDP to ensure that the G-proteins are in the inactive, GDP-bound state.

  • Incubation: Add the agonist of interest at various concentrations to the membranes, followed by the addition of [35S]GTPγS.

  • Separation: After incubation, separate the [35S]GTPγS bound to the G-proteins from the unbound nucleotide. This can be achieved by filtration through glass fiber filters or by using scintillation proximity assay (SPA) technology.[4]

  • Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizing the Molecular Mechanisms

To better understand the processes involved in the binding and signaling of this compound, the following diagrams illustrate the µ-opioid receptor signaling pathway and the general workflow of a binding assay.

mu_opioid_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist This compound (Opioid Agonist) MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_protein Gαi/o-βγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to Ion_Channels->Cellular_Response Contributes to

Caption: µ-Opioid receptor signaling pathway.

binding_assay_workflow Start Start: Prepare Reagents Membrane_Prep Membrane Preparation (Source: Cells or Tissue) Start->Membrane_Prep Ligand_Prep Ligand Preparation (Radiolabeled or Unlabeled) Start->Ligand_Prep Incubation Incubation (Membranes + Ligand) Membrane_Prep->Incubation Ligand_Prep->Incubation Separation Separation of Bound/Free Ligand (Filtration) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (Calculate Kd/Ki or EC50) Quantification->Data_Analysis End End: Results Data_Analysis->End

Caption: General workflow of a radioligand binding assay.

References

[Dmt¹]DALDA: A Potent Alternative to Morphine in Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of H-Dmt-d-Arg-Phe-Lys-NH₂ ([Dmt¹]DALDA) reveals its superior analgesic efficacy in multiple pain models compared to the widely used opioid, morphine. This guide provides a detailed comparison, supported by experimental data, for researchers, scientists, and drug development professionals.

[Dmt¹]DALDA, a synthetic tetrapeptide analog of the endogenous opioid peptide dermorphin, has demonstrated exceptional potency and a unique pharmacological profile that positions it as a promising candidate for the development of new pain therapeutics. Its efficacy has been particularly noted in models of neuropathic pain, a condition often refractory to conventional treatments.

Superior Efficacy in Neuropathic and Acute Pain Models

Quantitative data from various preclinical studies consistently highlight the superior analgesic properties of [Dmt¹]DALDA over morphine. This enhanced efficacy is observed across different pain modalities and administration routes.

Pain ModelAnimal ModelAdministration Route[Dmt¹]DALDA Potency vs. MorphineKey Findings
Neuropathic Pain (Spinal Nerve Ligation) RatSubcutaneous (s.c.)More effectiveAt equianalgesic doses in naive animals, [Dmt¹]DALDA produced a greater increase in paw withdrawal latency in neuropathic rats compared to morphine.[1][2]
Complex Regional Pain Syndrome-Type I (CRPS-I) RatSubcutaneous (s.c.)15-fold more potent (mechanical allodynia), 4.5-fold more potent (thermal hyperalgesia)[Dmt¹]DALDA demonstrated significantly higher potency in reversing both mechanical and thermal hypersensitivity compared to morphine.[3][4]
Acute Pain (Tail-Flick Test) MouseSubcutaneous (s.c.)40-fold more potent[Dmt¹]DALDA induced antinociception at much lower doses than morphine.[5]
Acute Pain (Tail-Flick Test) Rat/MouseIntrathecal (i.t.)3000-fold more potentSpinal administration of [Dmt¹]DALDA resulted in exceptionally potent analgesia compared to spinal morphine.[1][3]

Unraveling the Mechanism of Action: Beyond Opioid Receptor Agonism

The remarkable analgesic efficacy of [Dmt¹]DALDA stems from its multifaceted mechanism of action. It is a highly potent and selective agonist for the mu-opioid receptor (MOR), the primary target for many opioid analgesics, including morphine.[1][6][7] However, its actions extend beyond simple receptor activation.

A key distinguishing feature of [Dmt¹]DALDA is its ability to act as a mitochondria-targeted antioxidant.[3] The 2',6'-dimethyltyrosine (Dmt) residue at its N-terminus is a potent scavenger of reactive oxygen species (ROS), which are known to play a crucial role in the development and maintenance of neuropathic pain.[3][8] This dual functionality of MOR agonism and antioxidant activity likely contributes to its superior efficacy in neuropathic pain states.[3][8] Furthermore, studies suggest that [Dmt¹]DALDA inhibits norepinephrine re-uptake, which may also contribute to its analgesic effects, particularly at the spinal level.

The signaling pathway for [Dmt¹]DALDA's primary action at the mu-opioid receptor is depicted below.

Dmt1_DALDA [Dmt¹]DALDA MOR Mu-Opioid Receptor (MOR) Dmt1_DALDA->MOR G_protein Gi/Go Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel inhibits K_channel GIRK Channels G_protein->K_channel activates cAMP cAMP AC->cAMP produces Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia cluster_0 Surgical Procedure cluster_1 Post-Operative Assessment Anesthesia Anesthetize Rat Incision Dorsal Midline Incision Anesthesia->Incision Exposure Expose L4-L6 Spinal Nerves Incision->Exposure Ligation Tightly Ligate L5 (and sometimes L6) Spinal Nerve Exposure->Ligation Closure Suture Muscle and Skin Ligation->Closure Recovery Allow for Recovery (several days) Closure->Recovery Behavioral_Testing Assess Pain Behaviors (e.g., Mechanical Allodynia, Thermal Hyperalgesia) Recovery->Behavioral_Testing Start Gently Restrain Animal (e.g., in a tube) Heat_Source Focus a Radiant Heat Source on the Tail Start->Heat_Source Timer_Start Start Timer Simultaneously Heat_Source->Timer_Start Observe Observe for Tail Flick Response Timer_Start->Observe Timer_Stop Stop Timer Upon Tail Flick Observe->Timer_Stop Cutoff Remove Tail from Heat if No Flick within Cut-off Time to Prevent Tissue Damage Observe->Cutoff Record_Latency Record Latency Time Timer_Stop->Record_Latency Start Place Animal on a Heated Plate Maintained at a Constant Temperature (e.g., 55°C) Enclosure Confine the Animal within a Transparent Cylinder Start->Enclosure Timer_Start Start Timer Enclosure->Timer_Start Observe Observe for Nociceptive Behaviors (Paw Licking, Jumping) Timer_Start->Observe Timer_Stop Stop Timer Upon Observation of Behavior Observe->Timer_Stop Cutoff Remove Animal from the Plate if No Response within a Cut-off Time Observe->Cutoff Record_Latency Record Latency Time Timer_Stop->Record_Latency

References

A Comparative Benchmarking Guide: Dmt-d-Arg-Phe-A2pr-NH2 Against Standard Opioid Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel synthetic opioid peptide Dmt-d-Arg-Phe-A2pr-NH2, often referred to as [Dmt¹]DALDA, against established analgesics: morphine, fentanyl, and buprenorphine. The information presented herein is intended to provide an objective overview of their respective analgesic properties, side-effect profiles, and mechanisms of action, supported by available experimental data.

Quantitative Comparison of Analgesic Potency

The following tables summarize the analgesic potency of [Dmt¹]DALDA, morphine, fentanyl, and buprenorphine in preclinical models. It is important to note that direct comparative studies under identical conditions are not always available; therefore, species, route of administration, and the specific pain assay are provided for accurate interpretation.

CompoundTestSpeciesRoute of AdministrationED50 (95% CI)Reference
[Dmt¹]DALDA Tail-FlickMouseIntrathecal1.22 (0.59-2.34) pmol[1]
Morphine Tail-FlickRatIntravenous3.3 mg/kg[2]
Fentanyl Tail-FlickMouseIntravenous112 µg/kg[3]
Buprenorphine Tail-FlickMouseIntravenous0.16 mg/kg[1]

Table 1: Comparative Analgesic Potency in the Tail-Flick Test. The tail-flick test measures a spinally mediated reflex to a thermal stimulus.

CompoundTestSpeciesRoute of AdministrationED50Reference
[Dmt¹]DALDA Hot Plate--Data not available
Morphine Hot PlateRatContinuous Infusion4 or 6 mg/kg/hr[4]
Fentanyl Hot Plate--Data not available
Buprenorphine Hot PlateMouseIntravenous0.0084 mg/kg[1]

Table 2: Comparative Analgesic Potency in the Hot Plate Test. The hot plate test assesses a more complex, supraspinally organized response to a thermal stimulus.

Side-Effect Profile: Focus on Respiratory Depression

A critical differentiator for opioid analgesics is their propensity to induce respiratory depression. Available data suggests a favorable profile for [Dmt¹]DALDA in this regard.

CompoundSpeciesRoute of AdministrationEffect on RespirationKey FindingsReference
[Dmt¹]DALDA MouseSubcutaneousDose-dependent decrease in respiratory frequency and minute volume.At equianalgesic doses (3x ED50), no difference in ventilatory response to CO2 compared to morphine. Significantly diminished ventilatory response to hypoxia compared to morphine, suggesting a non-opioid mediated effect on peripheral chemoreflexes.[5]
Morphine MouseSubcutaneousDose-dependent decrease in respiratory frequency and minute volume.Increased tidal volume at lower doses.[5]
Fentanyl MouseIntravenousRapid and pronounced depression of both respiratory rate and tidal volume.Respiratory depression is more resistant to reversal by naloxone compared to morphine.[3]
Buprenorphine --Ceiling effect on respiratory depression.Data not available from direct comparative studies with [Dmt¹]DALDA.

Table 3: Comparative Respiratory Effects.

Experimental Protocols

Tail-Flick Test

The tail-flick test is a widely used method to assess the analgesic efficacy of compounds by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.[6]

Methodology:

  • Animal Restraint: The rat or mouse is gently restrained, often in a specialized device, leaving the tail exposed.

  • Heat Application: A focused beam of radiant heat is applied to a specific point on the ventral surface of the tail.

  • Latency Measurement: The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.

  • Cut-off Time: To prevent tissue damage, a pre-determined cut-off time is established (typically 10-20 seconds), at which point the heat source is removed if the animal has not responded.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

G cluster_workflow Tail-Flick Test Workflow start Start restrain Gently restrain rodent start->restrain heat Apply radiant heat to tail restrain->heat measure Measure tail-flick latency heat->measure cutoff Apply cut-off time measure->cutoff remove_heat Remove heat stimulus cutoff->remove_heat No flick record Record latency cutoff->record Flick remove_heat->record end End record->end

Caption: Workflow of the tail-flick analgesic assay.

Hot Plate Test

The hot plate test evaluates the response to a constant temperature thermal stimulus and is considered to involve more complex, supraspinal processing compared to the tail-flick test.[4][7]

Methodology:

  • Apparatus: A metal plate is maintained at a constant temperature (typically 50-55°C). The animal is confined to the plate by a clear cylindrical enclosure.

  • Observation: The animal is placed on the hot plate, and the latency to exhibit pain-related behaviors, such as licking a hind paw or jumping, is recorded.

  • Cut-off Time: A cut-off time is employed to prevent injury, after which the animal is removed from the apparatus.

  • Data Analysis: The latency to respond is used as a measure of analgesic effect.

G cluster_workflow Hot Plate Test Workflow start Start place Place rodent on hot plate start->place observe Observe for pain behaviors (paw licking, jumping) place->observe measure Measure response latency observe->measure cutoff Apply cut-off time measure->cutoff remove_animal Remove animal cutoff->remove_animal No response record Record latency cutoff->record Response remove_animal->record end End record->end

Caption: Workflow of the hot plate analgesic assay.

Signaling Pathways and Mechanism of Action

Mu-Opioid Receptor Signaling

Morphine, fentanyl, and [Dmt¹]DALDA all exert their primary analgesic effects through agonism at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

G cluster_pathway Mu-Opioid Receptor Signaling Pathway opioid Opioid Agonist (e.g., Morphine, Fentanyl, [Dmt¹]DALDA) mor Mu-Opioid Receptor (MOR) opioid->mor gi Gi/o Protein mor->gi ac Adenylate Cyclase gi->ac ion_channels Ion Channels gi->ion_channels camp cAMP ac->camp pka Protein Kinase A camp->pka k_channel K+ Channel (GIRK) ion_channels->k_channel Activates ca_channel Ca2+ Channel (VGCC) ion_channels->ca_channel Inhibits hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter_release ↓ Neurotransmitter Release ca_channel->neurotransmitter_release analgesia Analgesia hyperpolarization->analgesia neurotransmitter_release->analgesia G cluster_dalda_mechanism Proposed Multifunctional Mechanism of [Dmt¹]DALDA dalda [Dmt¹]DALDA mor Mu-Opioid Receptor Agonism dalda->mor ne_reuptake Norepinephrine Reuptake Inhibition dalda->ne_reuptake antioxidant Mitochondrial Antioxidant Activity dalda->antioxidant analgesia Potent Analgesia mor->analgesia ne_reuptake->analgesia antioxidant->analgesia reduced_side_effects Potentially Reduced Side Effects (e.g., Respiratory Depression) antioxidant->reduced_side_effects

References

Comparative Efficacy and Mechanism of Dmt-d-Arg-Phe-Lys-NH2: A Statistical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comparative analysis of the synthetic opioid peptide, [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH2), focusing on its binding affinity, functional activity, and in vivo analgesic effects compared to standard opioids like morphine.

The peptide, a dermorphin derivative, demonstrates high selectivity and affinity for the mu-opioid receptor.[1] Experimental data indicates that while it is a potent analgesic, its mechanism of action and binding characteristics differ from classical mu-opioid peptides such as DAMGO ([d-Ala2,N-Me-Phe4,Gly5-ol]-enkephalin).[1]

Quantitative Comparison of Receptor Binding and Activity

The following table summarizes the key quantitative metrics for [Dmt¹]DALDA in comparison to morphine and the reference agonist DAMGO.

LigandReceptor TargetBinding Affinity (K D )Relative Efficacy (vs. DAMGO)Key Findings
[³H][Dmt¹]DALDA Mu-Opioid Receptor (MOR-1)0.22 nM75-91%High-affinity binding; shows characteristics of a partial agonist in GTPγS assays compared to DAMGO.[1][2]
Morphine Mu-Opioid ReceptorNot specified85-86%Standard full agonist, used as a comparator for analgesic efficacy.[2]
DAMGO Mu-Opioid ReceptorNot specified100% (Reference)A classical mu-opioid peptide used as a standard for full agonist activity.[2]

In Vivo Analgesic Superiority in Neuropathic Pain

Studies utilizing a rat model of neuropathic pain, induced by spinal nerve ligation, have shown that [Dmt¹]DALDA is more effective than morphine in alleviating thermal hyperalgesia.[2][3] At doses that produce equivalent analgesic effects in non-neuropathic animals, [Dmt¹]DALDA produces a significantly greater increase in paw withdrawal latency in neuropathic rats compared to morphine.[2][3] This suggests that its unique pharmacological profile, which includes inhibition of norepinephrine re-uptake and mitochondria-targeted antioxidant properties, may make it particularly effective for neuropathic pain states.[2][3]

Experimental Methodologies

A breakdown of the key experimental protocols used to generate the comparative data is provided below.

Radioligand Binding Assays

To determine the binding affinity and selectivity of [Dmt¹]DALDA, competitive binding assays were performed using [³H][Dmt¹]DALDA as the radioligand in calf striatal membranes. The dissociation constant (K D ) was calculated from saturation binding experiments. These studies confirmed the high affinity of [Dmt¹]DALDA for the mu-opioid receptor.[1] Competition studies with the classic mu-agonist [³H]DAMGO further established its mu-selectivity.[1]

[³⁵S]GTPγS Functional Assays

The functional activity of [Dmt¹]DALDA as a mu-opioid receptor agonist was assessed using [³⁵S]GTPγS binding assays in brain and spinal cord membranes.[1] This assay measures the activation of G-proteins upon agonist binding to the receptor. In these experiments, [Dmt¹]DALDA potently stimulated [³⁵S]GTPγS binding, confirming its agonist activity. However, it displayed plateaus suggestive of a partial agonist when compared to DAMGO.[1]

Animal Model of Neuropathic Pain

The comparative analgesic effects of [Dmt¹]DALDA and morphine were evaluated in a rat model of neuropathic pain induced by L5 spinal nerve ligation.[2] Seven days after surgery, baseline thermal pain thresholds were measured. The drugs were then administered, and paw withdrawal latencies were re-assessed at time points corresponding to their peak effect (30 minutes for morphine, 120 minutes for [Dmt¹]DALDA).[2] Statistical analysis was performed using a two-way analysis of variance for repeated measures.[2]

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the signaling pathway of the mu-opioid receptor and the experimental workflow for the in vivo studies.

G_protein_signaling_pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Couples to Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulates DALDA [Dmt¹]DALDA DALDA->MOR Binds & Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia experimental_workflow_diagram arrow arrow A Neuropathic Pain Induction (Rat Spinal Nerve Ligation) B 7-Day Recovery A->B C Baseline Thermal Pain Threshold Measurement B->C D Systemic Drug Administration ([Dmt¹]DALDA or Morphine) C->D E Post-Drug Pain Threshold Measurement D->E F Data Analysis (Two-way ANOVA) E->F

References

Safety Operating Guide

Prudent Disposal of Dmt-d-Arg-Phe-A2pr-NH2: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides such as Dmt-d-Arg-Phe-A2pr-NH2 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle and dispose of it with the assumption that it may possess hazardous properties, including potential biological activity and chemical reactivity. This guide provides a procedural framework for the safe management and disposal of this compound waste streams in a laboratory setting.

I. Waste Classification and Segregation

Effective waste management begins with accurate classification and segregation at the point of generation. All waste materials contaminated with this compound should be categorized and collected in designated, clearly labeled, leak-proof containers.

Waste CategoryDescriptionRecommended Container
Solid Peptide Waste Unused or expired pure peptide, contaminated lab materials (e.g., weigh boats, filter paper).Labeled, sealed plastic bags or containers.
Contaminated Sharps Needles, syringes, scalpels, or other sharp instruments in contact with the peptide.Puncture-resistant sharps container.
Liquid Peptide Waste Solutions containing the peptide, including experimental buffers and solvents.Labeled, sealed, and chemically compatible bottles.
Contaminated Labware Glassware, plasticware, and other equipment that has come into contact with the peptide.Designated bins for chemical waste.
Personal Protective Equipment (PPE) Contaminated gloves, lab coats, and safety glasses.Labeled bags for contaminated PPE.

II. Disposal Procedures

The following step-by-step protocols are based on general principles for handling peptide and chemical waste. Adherence to institutional and local regulations is mandatory.

Step 1: Decontamination of Non-Disposable Labware

For reusable glassware and equipment, a thorough decontamination process is essential.

  • Initial Rinse: Rinse the labware three times with a suitable solvent in which the peptide is soluble. Collect this rinsate as liquid peptide waste.

  • Chemical Inactivation (if applicable): If the peptide's reactivity is a concern, a chemical inactivation step may be necessary. This could involve treatment with a strong oxidizing agent or adjusting the pH to extreme levels, followed by neutralization. The specific method should be determined based on the peptide's known chemical properties.

  • Final Wash: Wash with a laboratory detergent and rinse thoroughly with deionized water.

Step 2: Management of Solid and Liquid Waste

Solid and liquid wastes require careful handling and disposal through a certified hazardous waste management service.

  • Collection: Collect all waste streams in their designated containers as described in the table above.

  • Labeling: Ensure all containers are clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the approximate concentration and volume.

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed environmental waste management company. Do not dispose of peptide waste down the drain or in regular trash.

Step 3: Personal Protective Equipment (PPE)

Appropriate PPE is crucial to minimize exposure during handling and disposal.

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

Contaminated PPE should be disposed of as hazardous waste.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

cluster_0 Waste Generation Point cluster_1 Segregation cluster_2 Waste Streams cluster_3 Containment cluster_4 Final Disposal Start This compound Waste Generated Segregate Segregate Waste by Type Start->Segregate Solid Solid Waste (Peptide, Contaminated Items) Segregate->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Segregate->Liquid Liquid Sharps Contaminated Sharps Segregate->Sharps Sharps Container_Solid Labeled, Sealed Container Solid->Container_Solid Container_Liquid Labeled, Sealed Bottle Liquid->Container_Liquid Container_Sharps Puncture-Resistant Sharps Container Sharps->Container_Sharps Storage Store in Designated Hazardous Waste Area Container_Solid->Storage Container_Liquid->Storage Container_Sharps->Storage Disposal Dispose via Certified Waste Management Service Storage->Disposal

Disposal workflow for this compound waste.

IV. Emergency Procedures

In case of accidental exposure or spill, follow these immediate safety measures.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including a respirator if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and compliance with local, state, and federal regulations.

Personal protective equipment for handling Dmt-d-Arg-Phe-A2pr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of the synthetic tetrapeptide, Dmt-d-Arg-Phe-A2pr-NH2. Adherence to these procedures is vital for ensuring personnel safety, environmental protection, and maintaining the integrity of your research. The chemical, physical, and toxicological properties of this specific product have not been thoroughly investigated, therefore, due care should be exercised.[1]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1] The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles that meet current ANSI standards. A face shield may be required for splash hazards.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile or neoprene gloves should be worn and inspected before each use. Change gloves immediately upon contact with the substance.[2]
Body Protection Laboratory CoatA buttoned lab coat, preferably made of a flame-resistant material like Nomex® with cotton clothing underneath, is required to protect skin and clothing.[2]
Respiratory Protection RespiratorUse of a respirator may be necessary if engineering controls cannot ensure that exposure to dust or fumes is below permissible limits. Annual medical evaluations and fit testing are required for respirator use.[2]
Footwear Closed-toe ShoesShoes must cover the entire foot; closed-toe and closed-heel are required.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps for receiving, storing, handling, and disposing of this peptide.

Workflow for Handling this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal A Receive Shipment B Inspect Container for Damage A->B C Log in Inventory B->C D Store at -20°C to -80°C C->D E Equilibrate to Room Temperature D->E For Use F Don Appropriate PPE E->F G Reconstitute in a Fume Hood F->G H Perform Experiment G->H I Decontaminate Work Area H->I J Segregate Waste I->J After Use K Label as Chemical Waste J->K L Dispose via Certified Hazardous Waste Vendor K->L

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Log the peptide into your chemical inventory system.

  • For long-term stability, store the lyophilized peptide in a cool, dry place at temperatures between -20°C and -80°C.[3] Keep the container tightly sealed to prevent moisture absorption.[3][4]

2. Preparation for Use:

  • Before opening, allow the peptide container to equilibrate to room temperature in a desiccator to avoid condensation of moisture, which can reduce stability.[4]

  • Conduct all handling procedures in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

3. Reconstitution:

  • When preparing a stock solution, dissolve the peptide in sterile distilled water or a suitable sterile buffer (pH 5-6).

  • If solubility is an issue, sonication may be used to aid dissolution.[4] For peptides with specific properties, other solvents like dilute acetic acid or ammonium bicarbonate may be necessary.[4]

  • Avoid storing peptides in solution for extended periods. For maximum stability, it is recommended to prepare aliquots of the solution and store them frozen.[4] Avoid repeated freeze-thaw cycles.[5]

4. Experimental Use:

  • Always wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • In case of accidental exposure:

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]

    • Skin Contact: Wash the affected area thoroughly with plenty of water. Remove contaminated clothing.[1]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][6]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of unused this compound and contaminated materials is critical to prevent environmental contamination and potential health risks.[3]

1. Waste Segregation:

  • All materials contaminated with the peptide, including vials, pipette tips, and gloves, should be considered chemical waste.

  • Segregate biological waste, such as cell culture media and tissue samples, into designated biohazardous waste containers.[7]

2. Decontamination:

  • Glassware contaminated with the peptide should be decontaminated by washing with a suitable detergent and then treated with an acid bath if necessary.[7] For highly potent peptides, it may be preferable to dispose of the glassware as contaminated waste.[7]

3. Final Disposal:

  • Never dispose of peptides down the drain or in regular trash.[3]

  • Unused peptide and contaminated materials must be disposed of as hazardous chemical waste.[1] This typically involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1][3] Consult with your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal service for specific guidance.[3]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.